molecular formula C10H6ClNO2 B1602302 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde CAS No. 763109-09-7

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Cat. No.: B1602302
CAS No.: 763109-09-7
M. Wt: 207.61 g/mol
InChI Key: TUGDVOPMQBYENX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDVOPMQBYENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584574
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-09-7
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the synthesis, characterization, and potential applications of this molecule. We will explore the causality of experimental choices and provide self-validating protocols, grounded in authoritative scientific principles.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The inherent electronic properties of the isoxazole ring, coupled with the diverse functionalities that can be appended to it, have led to the development of numerous clinically approved drugs with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

This compound emerges as a particularly compelling derivative. The presence of a 4-chlorophenyl group at the 5-position is known to enhance biological activity in various molecular frameworks, potentially by increasing lipophilicity and facilitating interactions with hydrophobic pockets in target proteins. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile elaboration of the core structure to generate a library of diverse compounds for biological screening. This guide will delve into the essential physicochemical properties of this molecule, provide a robust synthetic protocol, and discuss its potential as a lead compound in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and General Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 763109-09-7[3]
Molecular Formula C₁₀H₆ClNO₂[3]
Molecular Weight 207.61 g/mol [3]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 136-140 °C[4]
Solubility

Experimental Protocol for Solubility Determination:

A standardized method for determining solubility is the shake-flask method.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity. This property influences its ability to cross biological membranes. A calculated logP for this compound would likely be in the range of 2-3, suggesting moderate lipophilicity, a desirable characteristic for many drug candidates.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Preparation of Phases: Prepare a solution of this compound in either water-saturated octanol or octanol-saturated water.

  • Partitioning: Mix equal volumes of the octanol and aqueous phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The pKa of a compound is crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and target binding. The isoxazole ring is weakly basic, and the aldehyde proton is not acidic. Therefore, this compound is expected to be a neutral molecule under physiological conditions. Any significant pKa values would likely be outside the physiological range.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Synthesis and Characterization

A reliable and scalable synthetic route is essential for the production of any compound of interest. While a specific protocol for this compound is not explicitly detailed in the available literature, a robust synthesis can be designed based on established methods for isoxazole formation.[2][5]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a multi-component reaction, which is favored for its atom economy and operational simplicity.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Chlorobenzaldehyde D Base (e.g., NaOAc) Solvent (e.g., Ethanol/Water) Heat A->D B Hydroxylamine Hydrochloride B->D C Propargyl Aldehyde C->D E This compound D->E

Caption: Proposed multi-component synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and propargyl aldehyde (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add a mild base, such as sodium acetate (2 equivalents), to the reaction mixture. The base is crucial for the in-situ generation of the nitrile oxide from the hydroxylamine and aldehyde.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region (around 9.8-10.2 ppm). The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (around 7.5-8.0 ppm). A singlet for the isoxazole proton at the 4-position is also expected in the aromatic region (around 6.8-7.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the aldehydic carbonyl carbon at around 180-190 ppm. The carbons of the isoxazole ring will appear in the range of 100-170 ppm. The signals for the carbons of the chlorophenyl ring will be observed in the aromatic region (120-140 ppm).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.

  • C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.

  • C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹.

  • C-Cl stretching in the fingerprint region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 207.61. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isoxazole ring.

Potential Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Isoxazole-containing compounds have a well-documented history of antimicrobial activity.[1][2] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Many heterocyclic compounds, including isoxazoles, have shown promise as anticancer agents.[1][2] Their mechanisms can include the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways.

Anticancer_Mechanism A 5-(4-Chlorophenyl)isoxazole- 3-carboxaldehyde Derivative B Cancer Cell A->B interacts with C Inhibition of Signaling Pathways (e.g., Kinases) B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Cell Proliferation C->F D->F E->F

Caption: Potential mechanisms of anticancer activity for isoxazole derivatives.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the known biological importance of the isoxazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, a detailed proposed synthetic route and characterization plan, and established protocols for evaluating its potential antimicrobial and anticancer activities. Further research into the derivatization of the aldehyde group and in-depth biological evaluation is warranted to fully explore the therapeutic potential of this promising molecular framework.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). [Journal Name]. Available at: [Link]

  • Supporting Information. (n.d.). [Source of the supporting information, e.g., Journal Name]. Available at: [Link]

Sources

Characterizing the Solubility of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde in Organic Solvents: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

5-(4-chlorophenyl)isoxazole-3-carboxaldehyde is a heterocyclic aldehyde with significant potential as a building block in pharmaceutical and agrochemical research.[1] Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic media. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its measurement, and offer insights into data interpretation and reporting. This document is intended to serve as a practical, field-proven guide for scientists engaged in drug discovery, process chemistry, and materials science.

Introduction: The Critical Role of Solubility

The isoxazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound, with its reactive aldehyde group and substituted phenyl ring, is a key intermediate for creating diverse molecular libraries.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that influences:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction in a homogeneous system are directly dependent on the concentration of the dissolved reactants.

  • Purification and Crystallization: Selecting an appropriate solvent system is paramount for effective purification by crystallization, where the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures.

  • Formulation Development: For any potential therapeutic or agrochemical application, the active compound must be formulated in a suitable vehicle, making solubility data essential for developing stable and bioavailable products.

  • Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification and structural elucidation.[2]

Given the absence of extensive published solubility data for this specific molecule, this guide provides the necessary tools for researchers to generate this crucial information in-house.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[3] The solubility of a solute in a solvent is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of this compound (Figure 1) offers clues to its likely behavior.

Figure 1: Chemical Structure of this compound

Sources

Shelf life and storage conditions of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Shelf Life and Storage of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the shelf life and storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies. It delves into the intrinsic stability of the molecule, potential degradation pathways, and the establishment of a robust stability-indicating analytical program. By explaining the causality behind experimental choices, this guide aims to equip the user with the expertise to ensure the long-term integrity and reliability of this important chemical intermediate.

Introduction: The Chemical Identity and Significance

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group and a carboxaldehyde moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[1][2] The isoxazole core is found in numerous pharmaceuticals, contributing to a range of biological activities.[3][4][5] The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the chlorophenyl group can modulate the compound's physicochemical and biological properties.

Given its role as a key starting material, ensuring the chemical stability and defining an appropriate shelf life for this compound is paramount for the reproducibility of synthetic procedures and the quality of downstream products. This guide will provide the foundational knowledge and experimental framework for achieving this.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance Solid
Melting Point 136-140 °C
CAS Number 763109-09-7

Recommended Storage and Handling

Based on general chemical safety principles and supplier recommendations for similar compounds, the following storage and handling procedures are advised to minimize degradation.

Standard Storage Conditions

For routine short-to-medium-term storage, the following conditions are recommended:

  • Temperature: Store in a cool environment. Refrigeration at 2-8 °C is advisable.[1][6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Location: Keep in a dry and well-ventilated place, away from incompatible materials.[8]

Handling Precautions
  • Handle in a well-ventilated area to avoid inhalation of dust.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.[8]

  • Prevent the formation of dust and aerosols.[8]

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its constituent functional groups: the aldehyde, the isoxazole ring, and the chlorophenyl group. Understanding these potential liabilities is the first step in designing a comprehensive stability study.

The Aldehyde Moiety: A Primary Target for Degradation

Aldehydes are inherently reactive and susceptible to several degradation pathways:[9][10]

  • Oxidation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[11] This can be initiated by atmospheric oxygen (autoxidation) and is often accelerated by light, heat, and the presence of metal catalysts.[11]

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) or polymerization, particularly in the presence of acidic or basic catalysts.[10] This leads to the formation of higher molecular weight impurities.

The Isoxazole Ring: Susceptibility to Ring Opening

The isoxazole ring, while generally stable, can undergo degradation under certain conditions:

  • pH-Dependent Hydrolysis: The N-O bond in the isoxazole ring is susceptible to cleavage. This ring-opening reaction can be catalyzed by both acids and bases. Studies on other isoxazole-containing compounds, such as leflunomide, have shown that the ring is particularly unstable under basic conditions, leading to decomposition.[12]

  • Photolytic Degradation: The weak N-O bond can also be cleaved by UV irradiation, leading to ring opening and rearrangement to form oxazole or other photoproducts.[5]

A visual representation of the primary degradation pathways is provided below.

Degradation Pathways Figure 1. Potential Degradation Pathways Compound This compound Oxidation Oxidation (O₂, light, heat) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photolysis Photolysis (UV light) Compound->Photolysis CarboxylicAcid 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid Oxidation->CarboxylicAcid Oxidative Degradation RingOpened Ring-Opened Products Hydrolysis->RingOpened Hydrolytic Cleavage Rearranged Rearranged Isomers (e.g., Oxazole) Photolysis->Rearranged Photochemical Rearrangement

Caption: Figure 1. Potential Degradation Pathways

Establishing a Stability-Indicating Method: Forced Degradation Studies

To properly assess the shelf life, a stability-indicating analytical method must be developed and validated. This is typically achieved through forced degradation (or stress testing) studies.[13][14][15] The goal of these studies is to intentionally degrade the compound to an extent of 10-20%, which helps in identifying potential degradation products and demonstrating the specificity of the analytical method.[13]

Experimental Protocol for Forced Degradation

The following protocol outlines the conditions for a comprehensive forced degradation study.

Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV system (or HPLC-MS for peak identification)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60-80°C for several hours. Periodically withdraw samples, neutralize, and analyze.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and analyze at various time points (e.g., 1, 2, 4, 8 hours). Basic hydrolysis is often rapid.[12]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and analyze at various time points. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80-100°C). Analyze at set intervals.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape).

    • Use a UV detector set at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • If significant degradation is observed, HPLC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

The workflow for this process is illustrated below.

Forced Degradation Workflow Figure 2. Forced Degradation Workflow Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analyze Analyze via HPLC-UV/MS Stress->Analyze Identify Identify & Characterize Degradants Analyze->Identify Validate Validate Stability-Indicating Method Identify->Validate ShelfLife Conduct Long-Term Stability Studies Validate->ShelfLife End Establish Shelf Life & Storage Conditions ShelfLife->End

Caption: Figure 2. Forced Degradation Workflow

Long-Term Stability Studies and Shelf-Life Determination

Once a validated stability-indicating method is in place, long-term and accelerated stability studies can be initiated to determine the shelf life.

Protocol for Long-Term Stability Study

Objective: To determine the retest period or shelf life for this compound under recommended storage conditions.

Procedure:

  • Package the compound in the proposed container-closure system.

  • Store batches of the compound under long-term storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them using the validated stability-indicating method.

  • Monitor for changes in appearance, purity (assay), and the levels of any degradation products.

  • The shelf life is the time period during which the compound remains within its predefined acceptance criteria for purity and impurity levels.

A summary of typical stability study conditions is provided in Table 2.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion and Recommendations

The stability of this compound is a critical attribute that must be well-understood to ensure its quality and performance in research and development. The primary degradation pathways are likely to involve oxidation of the aldehyde group and pH- or light-mediated cleavage of the isoxazole ring.

A systematic approach, beginning with forced degradation studies to develop a stability-indicating method, followed by long-term stability studies, is the most reliable way to establish a definitive shelf life. Based on the chemical nature of the compound, it is recommended to store this compound in a cool, dry, dark environment, preferably under an inert atmosphere. By following the principles and protocols outlined in this guide, researchers can ensure the long-term integrity of this valuable chemical.

References

  • TSI Journals. (n.d.). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers.
  • Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 173, 846-852.
  • Spoo, J. R., & Sacco, J. C. (2009). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • National Center for Biotechnology Information. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health.
  • Echemi. (n.d.). 3-(4-Chlorophenyl)-5-Methylisoxazole-4-carboxaldehyde.
  • ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen | Request PDF.
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds | Request PDF.
  • Wikipedia. (n.d.). Isoxazole.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sigma-Aldrich. (n.d.). This compound 97 763109-09-7.
  • Chem-Impex. (n.d.). 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde.
  • J&K Scientific. (n.d.). This compound | 763109-09-7.
  • Chem-Impex. (n.d.). 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde.
  • MedCrave online. (2016). Forced degradation studies.
  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
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  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Chem-Impex. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | CAS 640292-06-4 | SCBT.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information.
  • BLDpharm. (n.d.). 76112-09-9|5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde.
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An In-depth Technical Guide to 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (CAS Number: 763109-09-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Isoxazole Scaffold

The isoxazole nucleus represents a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide delves into the specific properties and potential hazards of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde , a molecule of significant interest for its utility as a synthetic intermediate in the development of novel therapeutics and other advanced materials. As a Senior Application Scientist, my objective is to provide a comprehensive and practical resource that not only presents the known data but also offers insights into the experimental approaches for harnessing the potential of this compound. We will explore its chemical identity, physicochemical characteristics, plausible synthetic routes, and known safety considerations. Furthermore, this guide will equip researchers with foundational experimental protocols to investigate its biological activities, particularly in the context of anticancer research, a field where isoxazole derivatives have shown considerable promise.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a solid organic compound characterized by a central isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a carboxaldehyde group at the 3-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical modifications.

PropertyValueSource(s)
CAS Number 763109-09-7[1][2]
IUPAC Name 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde[3]
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1][2]
Physical Form Solid[2]
Melting Point 136-140 °C[2]
SMILES C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl[3]
InChI Key TUGDVOPMQBYENX-UHFFFAOYSA-N[3]

Section 2: Synthesis Strategies and Methodologies

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. While a specific, detailed protocol for this compound is not explicitly documented in the available literature, its synthesis can be logically deduced from established methods for analogous structures. A plausible and commonly employed route involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. An alternative and often high-yielding approach starts from a chalcone precursor.

Conceptual Synthetic Workflow: From Chalcone to Isoxazole

This workflow outlines a common and effective method for constructing the isoxazole ring system present in the target molecule. The causality behind these steps lies in the sequential formation of key intermediates that ultimately cyclize to form the stable heterocyclic ring.

SynthesisWorkflow A 4-Chloroacetophenone C Chalcone Intermediate A->C Base (e.g., NaOH) B Aldehyde B->C D Chalcone Intermediate F Chalcone Oxime D->F Base (e.g., Pyridine) E Hydroxylamine Hydrochloride E->F G Chalcone Oxime I 5-(4-Chlorophenyl)-3-aryl-isoxazole G->I H Oxidizing Agent (e.g., I2/DMSO) H->I J 5-(4-Chlorophenyl)-3-aryl-isoxazole L 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid J->L e.g., KMnO4 K Oxidation of aryl side chain N This compound L->N e.g., DIBAL-H M Reduction

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol for Isoxazole Synthesis via Three-Component Reaction

This protocol is a generalized method for the synthesis of isoxazole derivatives and would require optimization for the specific target molecule. The rationale for a one-pot, three-component reaction is its efficiency and atom economy, avoiding the isolation of intermediates.

Materials:

  • Aryl/heteroaryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Organocatalyst (e.g., 2-aminopyridine)[4]

  • Solvent (e.g., water or ethanol)[4][5]

Procedure:

  • To a round-bottom flask, add the aryl aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the organocatalyst (e.g., 10 mol%) in the chosen solvent (e.g., 5 mL of water).[4]

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (typically monitored by Thin Layer Chromatography, TLC).[4]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or the organic extract with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure isoxazole derivative.

Section 3: Postulated Mechanism of Action and Biological Relevance

While the specific mechanism of action for this compound has not been elucidated, the broader class of isoxazole derivatives has demonstrated a wide range of anticancer activities.[6][7][8] These compounds are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Potential Anticancer Mechanisms of Isoxazole Derivatives

The isoxazole scaffold can be considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. The likely mechanism of action for a novel isoxazole derivative would be investigated through a series of in vitro assays.

MechanismOfAction cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Compound This compound Aromatase Aromatase Compound->Aromatase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition ERalpha Estrogen Receptor α (ERα) Compound->ERalpha Inhibition Apoptosis Induction of Apoptosis Aromatase->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Topoisomerase->Apoptosis HDAC->Apoptosis ERalpha->CellCycleArrest Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Inhibition of Proliferation Inhibition of Proliferation CellCycleArrest->Inhibition of Proliferation

Caption: Postulated anticancer mechanisms of action for isoxazole derivatives.

The presence of the electrophilic aldehyde group in this compound suggests a potential for covalent interactions with nucleophilic residues in target proteins, which could be a key aspect of its mechanism of action.

Section 4: Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of standardized in vitro assays can be employed. The following protocols provide a foundation for assessing its cytotoxic and antiproliferative effects on cancer cell lines.

Protocol 4.1: In Vitro Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the highest compound concentration) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 5: Hazards and Safety Profile

Understanding the potential hazards associated with a chemical is paramount for safe handling and experimental design. This compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement(s)
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Eye Irritation2H319: Causes serious eye irritation
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory system)3H335: May cause respiratory irritation

Source:[2]

Precautionary Statements

A comprehensive set of precautionary statements (P-statements) is associated with these hazards and should be strictly followed. These include recommendations for personal protective equipment (PPE), handling procedures, and emergency responses.[2]

Toxicity Data

Quantitative toxicity data, such as the median lethal dose (LD₅₀), for this compound is not available in the public domain. In the absence of specific data, it is prudent to treat this compound as potentially harmful and to handle it with appropriate care. For initial toxicological assessment, an acute oral toxicity study following OECD Guideline 423 could be conducted.

Section 6: Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • For handling larger quantities or if dust formation is likely, a NIOSH-approved respirator is recommended.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Scaffold with Untapped Potential

This compound presents itself as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science.[3] Its isoxazole core is a well-recognized pharmacophore, particularly in the realm of anticancer drug discovery.[6][7][8] While a comprehensive dataset for this specific compound is yet to be fully established, this guide provides a solid foundation for researchers to begin their investigations. By employing the outlined synthetic strategies and experimental protocols, the scientific community can further unravel the therapeutic potential and mechanistic intricacies of this and related isoxazole derivatives. As with any chemical research, a thorough understanding of the associated hazards and adherence to strict safety protocols are essential for responsible and successful scientific exploration.

References

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  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. PubMed Central. Retrieved from [Link]

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The Isoxazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich nature and the reactivity of the N-O bond, make it a versatile scaffold for the design of novel therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted isoxazole compounds. It delves into their mechanisms of action across various therapeutic areas, details methodologies for their synthesis and biological evaluation, and examines the critical structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a vital resource for researchers and drug development professionals, offering field-proven insights and fostering the development of next-generation isoxazole-based therapeutics.

The Isoxazole Core: Physicochemical Properties and Synthetic Versatility

The isoxazole moiety is a key building block in numerous biologically active molecules due to its distinct electronic and structural features.[1][2] The arrangement of the heteroatoms imparts a unique dipole moment and hydrogen bonding capability, which are crucial for molecular recognition and binding to biological targets.[6] The aromaticity of the isoxazole ring contributes to its stability, yet the inherent weakness of the N-O bond allows for potential ring-opening reactions, providing a strategic advantage in prodrug design and metabolic pathways.[4][5]

The synthesis of substituted isoxazoles is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a cornerstone methodology.[7][8] This and other synthetic strategies, including those employing greener approaches like ultrasonic irradiation, offer a high degree of flexibility in introducing a wide array of substituents at various positions on the isoxazole ring, enabling extensive structure-activity relationship (SAR) studies.[8][9]

Anticancer Activity: A Prominent Therapeutic Application

Substituted isoxazoles have emerged as a significant class of compounds in oncology, demonstrating potent activity against a range of solid and hematological tumors.[10][11][12] Their anticancer effects are mediated through diverse mechanisms of action, targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action
  • Enzyme Inhibition: Isoxazole derivatives have been successfully designed as inhibitors of several crucial enzymes in cancer progression.

    • Heat Shock Protein 90 (HSP90) Inhibition: Compounds like NVP-AUY922 feature an isoxazole scaffold and potently inhibit HSP90, a chaperone protein essential for the stability of numerous oncoproteins.[11][12]

    • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The isoxazole core is being explored for the development of PARP inhibitors, which are particularly effective in cancers with BRCA1/BRCA2 mutations.[13]

    • Matrix Metalloproteinase (MMP) Inhibition: Certain isoxazole compounds act as broad-spectrum MMP inhibitors, which can prevent cancer cell invasion and metastasis.[11][12]

    • Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives have shown selective and potent inhibition of RTKs like RET, inducing apoptosis in specific cancer cell lines.[11][12]

  • Disruption of Microtubule Dynamics: Compounds such as KRIBB3 have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[11][12]

  • Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death through various signaling pathways.[14]

Structure-Activity Relationship (SAR) in Anticancer Isoxazoles

The anticancer potency of isoxazole derivatives is highly dependent on the substitution pattern around the core ring. For instance, in isoxazoloindoles, the nature and position of substituents on both the indole and isoxazole rings are critical for cytotoxicity.[15] Electron-withdrawing groups on the benzene ring of the indole moiety often enhance anticancer effects.[15] Similarly, the presence of specific aryl groups on the isoxazole ring can significantly modulate activity.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel isoxazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualization: Key Anticancer Mechanisms of Isoxazole Derivatives

Anticancer_Mechanisms cluster_isoxazole Substituted Isoxazole Compounds cluster_targets Cellular Targets cluster_effects Cellular Effects Isoxazole Isoxazole Derivatives HSP90 HSP90 Isoxazole->HSP90 Inhibition PARP PARP Isoxazole->PARP Inhibition Tubulin Tubulin Isoxazole->Tubulin Disruption RTKs RTKs (e.g., RET) Isoxazole->RTKs Inhibition InhibitionOfMetastasis Inhibition of Metastasis Isoxazole->InhibitionOfMetastasis Apoptosis Apoptosis HSP90->Apoptosis PARP->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest RTKs->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of isoxazole derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Isoxazole derivatives constitute a significant class of anti-inflammatory agents, with some compounds exhibiting potency comparable to or greater than established drugs.[16][17] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many isoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19] The well-known anti-inflammatory drug valdecoxib, for example, relies on its isoxazole ring for its COX-2 inhibitory activity.[1] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[18]

Inhibition of Pro-inflammatory Cytokines

Certain indolyl-isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[16] This demonstrates a broader immunomodulatory effect beyond COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[17][20]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test isoxazole compound orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium) to the positive control group.[20]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Anti-inflammatory Workflow

Anti_inflammatory_Workflow Start Start: Select Test Isoxazole Compound Animal_Prep Animal Preparation (Rats, 150-200g) Start->Animal_Prep Grouping Divide into Control, Standard, and Test Groups Animal_Prep->Grouping Dosing Administer Vehicle, Standard Drug, or Test Compound Grouping->Dosing Induction Induce Inflammation (Carrageenan Injection in Paw) Dosing->Induction Measurement Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4h) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis Result Evaluate Anti-inflammatory Activity Analysis->Result

Caption: Workflow for in vivo anti-inflammatory evaluation.

Antimicrobial Activity: A Broad Spectrum of Action

Isoxazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][21][22] The isoxazole ring is a key feature in several clinically used antibiotics, such as cloxacillin, dicloxacillin, and sulfamethoxazole.[7][23][24]

Antibacterial Activity

The antibacterial efficacy of substituted isoxazoles is often influenced by the nature of the substituents on the phenyl rings attached to the isoxazole core.[1] For example, the presence of methoxy, dimethylamino, and bromo groups at the C-5 phenyl ring and nitro and chloro groups at the C-3 phenyl ring can enhance antibacterial activity.[1] Some isoxazole derivatives have shown remarkable activity against strains like E. coli.[1]

Antifungal Activity

While less common than antibacterial agents, some isoxazole-containing compounds exhibit antifungal properties.[1] For instance, the FDA-approved antifungal drug micafungin, an echinocandin, works by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the isoxazole compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test isoxazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Controls: Include a positive control (microorganism with no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.[1]

Other Notable Biological Activities

The versatility of the isoxazole scaffold extends to a range of other therapeutic areas:

  • Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, which is involved in several physiological processes.[25][26]

  • Antiviral Activity: Recent studies have explored isoxazole-based small molecules for their potential to combat viral infections, such as those caused by the Zika virus.[27]

  • Neuroprotective Effects: The isoxazole scaffold is being investigated for its potential in developing therapies for neurodegenerative disorders.[28][29]

Data Summary: Biological Activities of Representative Isoxazole Derivatives

Compound ClassBiological ActivityTarget/MechanismRepresentative IC50/MIC ValuesReference(s)
3,4,5-Trisubstituted IsoxazolesAnticancerHSP90 InhibitionLow nanomolar range[11][12]
Indolyl-isoxazolidinesAnti-inflammatoryInhibition of TNF-α and IL-6Potency comparable to indomethacin[16]
4,5-DiarylisoxazolesAnticancerAntimitoticIC50: 0.96 µM (against DU145 cells)[5][30]
Isoxazole-chalcone hybridsAntimicrobialBacterial cell wall/membrane disruptionMIC: 0.12 µg/mL (against M. tuberculosis)[5]
4-Phenoxy-phenyl isoxazolesAnticancerAcetyl-CoA Carboxylase InhibitionIC50: 0.21-0.26 µM (against various cancer cell lines)[31]
Substituted IsoxazolesCarbonic Anhydrase InhibitionEnzyme InhibitionIC50: 112.3 µM[25][26]

Conclusion and Future Perspectives

The isoxazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with a broad spectrum of biological activities.[1][3][32] The synthetic tractability of the isoxazole ring system allows for extensive chemical modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[28][29] Current research continues to uncover novel isoxazole derivatives with promising therapeutic potential against cancer, inflammation, and infectious diseases.[10][18][28]

Future efforts in this field should focus on:

  • Target-Specific Design: Leveraging computational tools and structural biology to design isoxazole derivatives with high affinity and selectivity for specific biological targets.

  • Multi-Targeted Therapies: Developing single isoxazole-based molecules that can modulate multiple targets, which could be particularly beneficial in complex diseases like cancer.[28]

  • Exploration of Novel Biological Space: Investigating the potential of isoxazole compounds in emerging therapeutic areas.

  • Green Synthesis: Adopting more environmentally friendly synthetic methodologies to produce these valuable compounds.[9]

The continued exploration of the chemical space around the isoxazole nucleus holds immense promise for the discovery and development of innovative and effective medicines to address unmet medical needs.

References

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  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. (n.d.). Academia.edu. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. [Link]

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The Versatile Scaffold: A Technical Guide to 5-Phenylisoxazole-3-carboxaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-phenylisoxazole-3-carboxaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of the synthesis, chemical transformations, and therapeutic potential of derivatives originating from this core. We will explore the synthetic accessibility of the parent aldehyde and delve into the preparation of various derivatives, including hydrazones and Schiff bases. A significant focus will be placed on the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular emphasis on their antitubercular, antimicrobial, and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the design and development of novel therapeutic agents based on the 5-phenylisoxazole-3-carboxaldehyde framework.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous pharmaceuticals.[1] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[2][3] The fusion of a phenyl ring at the 5-position and a reactive carboxaldehyde group at the 3-position of the isoxazole core creates a molecule, 5-phenylisoxazole-3-carboxaldehyde, with immense potential for chemical diversification and the generation of libraries of compounds for biological screening. The aldehyde functionality serves as a versatile chemical handle for the introduction of a wide range of substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.

This guide will systematically explore the chemical space accessible from 5-phenylisoxazole-3-carboxaldehyde, providing a comprehensive overview of its derivatives and their associated biological activities.

Synthesis of the Core Scaffold: 5-Phenylisoxazole-3-carboxaldehyde

The utility of any chemical scaffold is predicated on its accessibility. Fortunately, 5-phenylisoxazole-3-carboxaldehyde can be synthesized through several reliable methods. Two prominent approaches are the Vilsmeier-Haack reaction and the oxidation of the corresponding alcohol.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich isoxazole ring to introduce the formyl group.

Diagram: Vilsmeier-Haack Reaction for 5-Phenylisoxazole-3-carboxaldehyde Synthesis

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Reacts with Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate 5-Phenylisoxazole 5-Phenylisoxazole 5-Phenylisoxazole->Intermediate Electrophilic Attack Aldehyde 5-Phenylisoxazole-3-carboxaldehyde Intermediate->Aldehyde Hydrolysis G Aldehyde 5-Phenylisoxazole-3- carboxaldehyde Hydrazone 5-Phenylisoxazole-3-carboxaldehyde Isonicotinylhydrazone Aldehyde->Hydrazone Condensation Isoniazid Isoniazid (Isonicotinylhydrazide) Isoniazid->Hydrazone G Aldehyde 5-Phenylisoxazole-3- carboxaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Condensation Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base

Sources

Discovery and Synthesis of Novel Isoxazole Scaffolds: From Foundational Principles to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a field-proven perspective on the discovery and synthesis of novel isoxazole scaffolds. We will move beyond simple procedural lists to explore the underlying scientific rationale, the evolution of synthetic strategies, and the practical considerations that drive modern medicinal chemistry. This document is structured to serve as both a foundational reference and a guide to contemporary innovation in the field.

Part 1: The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its prevalence is not coincidental but is rooted in its unique physicochemical properties. The ring system can engage in hydrogen bonding, is metabolically stable, and its geometry serves as a rigid core to orient functional groups in three-dimensional space for optimal interaction with biological targets.[3]

This versatility has led to a broad spectrum of demonstrated biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7][8] The clinical and commercial success of isoxazole-containing drugs is a testament to its significance. Notable examples include:

  • Valdecoxib: A potent COX-2 inhibitor for anti-inflammatory applications.[9]

  • Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD).[1]

  • Sulfamethoxazole: An antibiotic that inhibits folic acid synthesis in bacteria.[1]

  • Zonisamide: An anticonvulsant used in the treatment of epilepsy.[10]

The journey from a simple heterocyclic ring to a life-saving therapeutic begins with its synthesis. The choice of synthetic route is paramount, dictating not only the efficiency of production but also the diversity of accessible analogs for structure-activity relationship (SAR) studies.

cluster_0 Conceptual Workflow: Isoxazole in Drug Discovery Scaffold_Selection Identification of Isoxazole as a Privileged Scaffold Library_Synthesis Diverse Synthetic Methodologies Scaffold_Selection->Library_Synthesis Design Purification Purification & Characterization Library_Synthesis->Purification Synthesize Screening High-Throughput Screening (HTS) Purification->Screening Isolate SAR Structure-Activity Relationship (SAR) Screening->SAR Identify Hits Lead_Opt Lead Optimization SAR->Lead_Opt Refine Lead_Opt->Library_Synthesis Iterative Redesign Clinical_Candidate Preclinical & Clinical Development Lead_Opt->Clinical_Candidate Select Candidate

Caption: High-level workflow for isoxazole-based drug discovery.

Part 2: Foundational Synthetic Strategies: The Classical Toolbox

Understanding classical methods is crucial as they form the basis from which modern, novel techniques have evolved. The two primary historical routes to the isoxazole core are 1,3-dipolar cycloadditions and condensation reactions.

The Huisgen 1,3-Dipolar Cycloaddition

The most prominent and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][11] This reaction is powerful because it forms the heterocyclic ring in a single, often high-yielding, step.

Causality Behind the Method: The reaction's driving force is the favorable formation of a stable, five-membered aromatic ring from high-energy starting materials. The nitrile oxide is typically generated in situ from an aldoxime precursor via oxidation, or from a hydroximoyl chloride via dehydrohalogenation, to avoid its dimerization.[12][13]

A primary challenge in classical 1,3-dipolar cycloadditions is regioselectivity . When using unsymmetrical alkynes, two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can be formed.[14] Controlling this selectivity was a major impetus for the development of modern catalytic methods.

cluster_mechanism Mechanism: 1,3-Dipolar Cycloaddition reagents R'–C≡N⁺–O⁻ (Nitrile Oxide) + R''–C≡C–H (Alkyne) transition_state [Transition State] reagents->transition_state [3+2] Cycloaddition product < Isoxazole Ring > transition_state->product Ring Formation

Caption: The fundamental [3+2] cycloaddition for isoxazole synthesis.

Experimental Protocol 1: Classical Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the synthesis via in situ generation of a nitrile oxide from a hydroximoyl chloride.

  • Setup: To a stirred solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF) at room temperature, add triethylamine (TEA) (1.2 eq).

  • Addition: Slowly add a solution of the aryl hydroximoyl chloride (1.1 eq) in the same solvent to the reaction mixture over 30 minutes. The slow addition is critical to minimize the dimerization of the highly reactive nitrile oxide intermediate.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Condensation and Cyclization of 1,3-Dicarbonyl Systems

An alternative classical route involves the reaction of hydroxylamine (NH₂OH) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone (e.g., a chalcone).[15][16]

Causality Behind the Method: This method relies on the nucleophilic character of hydroxylamine. The nitrogen atom attacks one carbonyl group, and the oxygen atom attacks the other (or the β-carbon in an unsaturated system), followed by a dehydration step to form the stable aromatic isoxazole ring.[9] This pathway is straightforward but can be limited by the availability of the required dicarbonyl precursors.

Experimental Protocol 2: Synthesis from a Chalcone Precursor

  • Setup: Dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Base Addition: Add a base, such as sodium acetate or potassium hydroxide (2.0 eq), to the mixture. The base neutralizes the hydrochloride salt to liberate free hydroxylamine and catalyzes the reaction.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.[17]

Part 3: Modern & Novel Synthetic Methodologies

The limitations of classical methods—harsh conditions, limited substrate scope, and poor regioselectivity—have driven the development of more sophisticated and efficient synthetic technologies.

Transition Metal-Catalyzed Synthesis: The "Click" Revolution

The advent of copper(I)-catalyzed 1,3-dipolar cycloaddition represented a paradigm shift, bringing the principles of "click chemistry" to isoxazole synthesis.[18]

Expertise & Causality: Copper(I) catalysts coordinate with the terminal alkyne, activating it for a highly regioselective reaction with the in situ generated nitrile oxide.[14] This coordination pre-organizes the transition state, leading almost exclusively to the 3,5-disubstituted isoxazole isomer.[6] This solves the primary regioselectivity problem of the classical Huisgen method and allows the reaction to proceed under much milder conditions (often room temperature). Palladium catalysis has also been employed in cascade reactions to generate complex, functionalized isoxazoles.[6][19]

Experimental Protocol 3: Copper(I)-Catalyzed Regioselective Synthesis

  • Setup: In a flask, combine the aldoxime (1.1 eq), terminal alkyne (1.0 eq), and a copper(I) source such as CuI or CuSO₄/sodium ascorbate (5-10 mol%).

  • Solvent & Base: Add a suitable solvent system (e.g., THF/water or DMF) and a mild base (e.g., sodium bicarbonate or an amine base like DBU).

  • Oxidant: Add an oxidant like N-Chlorosuccinimide (NCS) or Chloramine-T portion-wise to generate the nitrile oxide in situ.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is often significantly faster than the uncatalyzed version.

  • Workup & Purification: Perform a standard aqueous workup followed by purification via column chromatography.

Green and Sustainable Approaches

Reflecting a broader trend in the pharmaceutical industry, green chemistry principles are increasingly being applied to isoxazole synthesis to reduce waste, avoid toxic reagents, and improve efficiency.

  • Solvent-Free Synthesis: Mechanochemistry, using techniques like ball-milling, allows for 1,3-dipolar cycloadditions to be performed in the absence of bulk solvents, simplifying workup and reducing environmental impact.[20]

  • Aqueous Media: Performing cycloadditions in water leverages the hydrophobic effect to accelerate the reaction and provides a more environmentally benign process.[16]

  • Metal-Free Synthesis: While metal catalysis is powerful, concerns about cost and potential toxicity of residual metals in the final active pharmaceutical ingredient (API) have spurred the development of metal-free alternatives.[1][2] These often rely on organocatalysts or reagents like DBU to promote the cycloaddition under mild conditions.[21]

Intramolecular Cycloadditions for Fused Scaffolds

A particularly elegant strategy for creating novel, complex scaffolds is the intramolecular nitrile oxide cycloaddition (INOC).[22] In this approach, the alkyne (dipolarophile) and the aldoxime (nitrile oxide precursor) are tethered within the same molecule. Upon generation of the nitrile oxide, it reacts intramolecularly, rapidly forming two new rings and creating a rigid, fused polycyclic system.[22]

Causality & Advantage: This method is entropically favored and allows for the construction of complex molecular architectures in a single step, which would otherwise require lengthy, multi-step syntheses. It is an exceptionally powerful tool for exploring novel chemical space.

cluster_INOC Logic: Intramolecular Nitrile Oxide Cycloaddition (INOC) Start Linear Precursor (contains alkyne & oxime) Activation In Situ Generation of Nitrile Oxide Start->Activation Oxidation Cyclization Spontaneous Intramolecular [3+2] Cycloaddition Activation->Cyclization Tethered Reactivity Product Complex Fused Tetracyclic Isoxazole Cyclization->Product Ring System Formation

Caption: Workflow for building complex fused systems via INOC.

Methodology Key Reagents Typical Conditions Regioselectivity Advantages Limitations
Classical Cycloaddition Aldoxime/Hydroximoyl Chloride, AlkyneHigh Temp, Organic SolventOften Poor (Mixture of isomers)Simple ReagentsHarsh Conditions, Low Selectivity
Condensation 1,3-Diketone/Chalcone, HydroxylamineReflux, BaseHigh (Defined by precursor)StraightforwardLimited Precursor Availability
Cu(I)-Catalyzed "Click" Aldoxime, Alkyne, Cu(I) SaltRoom Temp, Aq. or Organic SolventExcellent (Typically 3,5-)Mild, High Yield, Highly SelectiveRequires Metal Catalyst
Metal-Free Cycloaddition Aldoxime, Alkyne, Organobase (DBU)Room Temp, Organic SolventGood to ExcellentAvoids Metal ContaminationMay be Slower than Catalyzed
Intramolecular (INOC) Tethered Alkyne-OximeMild Oxidation ConditionsAbsolute (Defined by tether)Rapid Complexity GenerationPrecursor Synthesis Required

Table 1: Comparison of key synthetic methodologies for isoxazole scaffolds.

Part 4: From Synthesis to Application: A Self-Validating Workflow

The synthesis of a novel compound is only the first step. A robust protocol must include rigorous characterization to validate the structure, ensuring that subsequent biological data is reliable.

Purification and Characterization

Following synthesis, purification is typically achieved via column chromatography or recrystallization. The structure of the purified compound must then be unequivocally confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[17][23] Key diagnostic signals confirm the formation of the isoxazole ring.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the synthesized compound, confirming its elemental composition.[24][25]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the disappearance of starting material signals (e.g., the alkyne C≡C stretch).[17]

  • X-Ray Crystallography: For novel scaffolds, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry, serving as the gold standard for characterization.[26][27][28]

Technique Key Isoxazole Signature Purpose
¹H NMR Aromatic proton on the isoxazole ring (δ 6.0-9.0 ppm, depending on substitution). Protons adjacent to the ring show characteristic shifts.Confirms ring formation and substitution pattern.
¹³C NMR Carbons of the isoxazole ring appear in the aromatic region (δ 100-175 ppm).Confirms the carbon skeleton of the heterocycle.
FT-IR C=N stretching vibration (~1600-1650 cm⁻¹), N-O stretching (~1300-1400 cm⁻¹). Disappearance of alkyne C≡C (~2100-2260 cm⁻¹) and oxime O-H signals.Functional group analysis and reaction completion.
HRMS Provides a highly accurate mass measurement ([M+H]⁺ or [M]⁺).Confirms the elemental formula.

Table 2: Key spectroscopic data for the characterization of isoxazole derivatives.

Library Synthesis and SAR Studies

The efficiency of modern synthetic methods allows for the creation of large libraries of related isoxazole analogs. By systematically varying the substituents at the C3, C4, and C5 positions, researchers can conduct detailed Structure-Activity Relationship (SAR) studies. For example, studies have shown that introducing electron-withdrawing or -donating groups at specific positions can dramatically enhance or diminish the biological activity of the scaffold against a target.[9][29] This iterative process of synthesis, biological testing, and analysis is the engine of modern drug discovery, allowing for the refinement of initial "hits" into potent and selective lead compounds.[10]

Part 5: Conclusion and Future Directions

The isoxazole scaffold remains a highly valuable core in medicinal chemistry, with its story being one of continuous innovation. We have progressed from classical, high-temperature syntheses to elegant, room-temperature, highly selective catalytic methods. The current focus on green chemistry and the development of intramolecular strategies for building complexity underscores the field's drive towards efficiency, sustainability, and novelty.

Future research will likely concentrate on developing multi-targeted therapies and personalized medicine approaches where the isoxazole core can be finely tuned for specific biological targets.[6] The continued evolution of synthetic methodologies will be critical to this endeavor, enabling chemists to build ever-more sophisticated and effective therapeutic agents.

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In Silico Prediction of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde Bioactivity: A Hypothesis-Driven Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the imperative to innovate rapidly while mitigating the profound costs of late-stage failures has never been greater. In silico methodologies have emerged not as a replacement for the bench, but as an indispensable precursor, allowing us to build a robust, data-driven hypothesis for a molecule's behavior before the first pipette is touched. This guide provides a comprehensive, technically-grounded framework for the computational prediction of bioactivity for the novel compound, 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde. We will eschew a simple checklist of procedures, focusing instead on the strategic rationale and scientific causality that underpin a predictive workflow. This document is architected for the hands-on researcher, the computational chemist, and the drug development professional seeking to leverage predictive modeling to intelligently guide and de-risk the discovery pipeline.

The Compound of Interest: Deconstructing this compound

The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its presence in FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores its metabolic stability and versatile binding capabilities.[4][6] Our subject molecule, this compound, presents a compelling architecture:

  • 5-(4-Chlorophenyl) group: The halogenated phenyl ring can enhance binding affinity through hydrophobic and halogen bond interactions, while also influencing the molecule's metabolic profile.

  • Isoxazole Core: This five-membered aromatic heterocycle acts as a rigid scaffold, positioning the other functional groups in a defined spatial orientation.[5][6] Its nitrogen and oxygen atoms are potential hydrogen bond acceptors.

  • 3-Carboxaldehyde group: The aldehyde is a reactive functional group, capable of acting as a strong hydrogen bond acceptor or even forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in a protein's active site.

This unique combination of features suggests significant biological potential, but also necessitates a thorough investigation of its druglikeness, potential targets, and safety profile.[7][8][9][10] This is the objective of our in silico workflow.[11][12]

Foundational Assessment: Druglikeness and Physicochemical Profile

Before committing resources to complex simulations, we must first answer a fundamental question: does this molecule possess the basic physicochemical properties of a viable oral drug? These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME), forming the bedrock of its pharmacokinetic profile. We employ established computational models, most famously Lipinski's Rule of Five, to make this initial assessment.

Protocol 1: Physicochemical Property and Druglikeness Calculation
  • Obtain Chemical Structure: Secure the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the compound: O=Cc1cc(on1)c2ccc(Cl)cc2.[10]

  • Select Cheminformatics Platform: Utilize a validated, free-access web server such as SwissADME . This tool provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, and medicinal chemistry friendliness.

  • Execute Prediction: Input the SMILES string into the server and run the calculation.

  • Analyze and Interpret: Collate the output data and evaluate it against established criteria for oral bioavailability.

Data Presentation: Predicted Physicochemical Profile

Table 1: Physicochemical Properties and Druglikeness of this compound

PropertyPredicted ValueLipinski's Rule of Five ComplianceExpert Interpretation
Molecular Weight207.61 g/mol Yes (< 500 Da)Excellent. Low molecular weight is favorable for diffusion and absorption.
LogP (Consensus)2.35Yes (< 5)Optimal lipophilicity suggests good membrane permeability without excessive partitioning into fatty tissues.
Hydrogen Bond Donors0Yes (< 5)Favorable. The molecule does not carry a high desolvation energy penalty upon binding.
Hydrogen Bond Acceptors3 (O, N, O)Yes (< 10)Good. Provides sufficient opportunities for target engagement via hydrogen bonds.
Topological Polar Surface Area (TPSA)52.33 ŲN/A (< 140 Ų)Strong indicator of good oral bioavailability and cell permeability.

Expert Insight: The data is unequivocal. The compound exhibits a highly favorable, "druglike" profile, adhering to Lipinski's rules without any violations. The low molecular weight and optimal TPSA are particularly strong indicators that this molecule has a high probability of being orally bioavailable. This foundational check provides the necessary green light to proceed with more resource-intensive target identification studies.

Target Identification and Molecular Docking: Predicting the Molecular Handshake

With a promising pharmacokinetic profile established, we now ask: what might this molecule do in the body? To answer this, we employ molecular docking, a computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[13][14] By using a "reverse docking" approach, we can screen our compound against a library of known protein targets to generate a ranked list of plausible interactions.[15]

Experimental Workflow: Reverse Docking for Target Hypothesis Generation

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis & Hypothesis ligand_prep Ligand Preparation (3D Conformation, Charge Assignment) docking High-Throughput Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking target_db Target Database Selection (e.g., PDB, Human Proteome) target_db->docking scoring Binding Affinity Scoring (Calculate ΔG, kcal/mol) docking->scoring ranking Rank Targets by Score scoring->ranking pose_analysis Visualize Top Binding Poses (Identify Key Interactions) ranking->pose_analysis hypothesis Formulate Bioactivity Hypothesis pose_analysis->hypothesis

Caption: A streamlined workflow for in silico target identification via reverse molecular docking.

Protocol 2: Molecular Docking Simulation (Hypothetical Example vs. COX-2)

Given that the isoxazole scaffold is present in the selective COX-2 inhibitor Valdecoxib, we will use COX-2 as a high-priority hypothetical target to illustrate the protocol.

  • Target Preparation:

    • Download the high-resolution crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules, co-factors, and the original ligand.

    • Add polar hydrogens and assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D coordinates of this compound.

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using a tool like AutoDock Tools.[14]

  • Docking Execution:

    • Define the binding site by creating a grid box centered on the known active site of COX-2.

    • Utilize a validated docking program like AutoDock Vina to perform the simulation, allowing for ligand flexibility.[13]

  • Analysis of Results:

    • Analyze the output to identify the binding affinity (in kcal/mol) for the top-ranked pose. More negative values indicate stronger predicted binding.[13]

    • Visualize the docked pose within the protein's active site to identify specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Hypothetical Molecular Docking Results

Table 2: Illustrative Docking Results Against Potential Inflammatory Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 5IKR-9.1 Arg120, Tyr355, Ser530
Tumor Necrosis Factor-α (TNF-α)2AZ5-7.8Tyr119, Gln61
5-Lipoxygenase (5-LOX)3V99-8.2His372, Gln363

Expert Insight: A predicted binding affinity of -9.1 kcal/mol against COX-2 is highly significant, suggesting a potent inhibitory potential. The visualization of the binding pose (not shown) would be critical. We would hypothesize that the aldehyde's oxygen forms a key hydrogen bond with Ser530 or Tyr355, while the chlorophenyl group occupies the hydrophobic pocket, mimicking the binding mode of known coxibs. This provides a strong, testable hypothesis: the compound may act as an anti-inflammatory agent via COX-2 inhibition.

ADMET Prediction: A Forecast of the Molecule's Fate and Foibles

A potent molecule is useless if it is metabolized too quickly, fails to reach its target, or is toxic. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step for de-risking a potential drug candidate.[16][17]

Experimental Workflow: The In Silico ADMET Pipeline

G cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity mol Input Molecule (SMILES) hia Intestinal Absorption mol->hia caco2 Caco-2 Permeability mol->caco2 bbb BBB Penetration mol->bbb pgb P-gp Substrate mol->pgb cyp1a2 CYP1A2 Inhibitor mol->cyp1a2 cyp2d6 CYP2D6 Inhibitor mol->cyp2d6 cyp3a4 CYP3A4 Inhibitor mol->cyp3a4 ames AMES Mutagenicity mol->ames herg hERG Inhibition mol->herg hepatox Hepatotoxicity mol->hepatox G cluster_drug Predicted Intervention stimuli Inflammatory Stimuli (e.g., Cytokines) membrane Membrane Phospholipids stimuli->membrane activates PLA2 aa Arachidonic Acid membrane->aa cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (PGE2) cox2->pgs synthesis inflammation Inflammation Pain & Fever pgs->inflammation mediates drug Our Compound drug->cox2 INHIBITS

Caption: Predicted inhibition of the pro-inflammatory COX-2 signaling pathway.

Synthesis and Strategic Outlook

This comprehensive in silico investigation has allowed us to construct a robust, multi-faceted hypothesis for the bioactivity of this compound. Our findings converge on a singular narrative: the compound is a promising candidate for an orally bioavailable anti-inflammatory agent, likely acting through the potent and selective inhibition of the COX-2 enzyme.

Recommended Future Directions:

  • In Vitro Target Validation:

    • Perform enzymatic assays to confirm the direct inhibition of purified COX-1 and COX-2 enzymes to determine potency (IC50) and selectivity.

    • Utilize cell-based assays (e.g., LPS-stimulated macrophages) to measure the reduction of prostaglandin E2 (PGE2) production.

  • ADMET Validation:

    • Conduct a Cytochrome P450 inhibition panel, with a specific focus on CYP2D6, to experimentally verify the predicted drug-drug interaction risk.

    • Perform Caco-2 permeability assays to confirm high intestinal absorption.

  • Lead Optimization: Should the compound prove potent but show liabilities (e.g., confirmed CYP inhibition), the docking model provides the perfect foundation for structure-based drug design. Modifications can be made in silico to disrupt CYP binding while preserving COX-2 affinity before committing to chemical synthesis.

By front-loading the discovery process with this rigorous computational assessment, we have filtered an unknown chemical entity through the lenses of pharmacokinetics, target interaction, and systems biology, transforming it into a lead candidate with a clear, testable mechanism of action and a defined risk profile. This is the core value of predictive science: to focus our experimental resources with maximum precision and purpose.

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. National Institutes of Health.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. MDPI.
  • ADMET Prediction Software | Sygnature Discovery. Sygnature Discovery.
  • Tutorial 6: Basic concept of Molecular Docking - YouTube. YouTube.
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Deep Origin.
  • Small molecule docking - Bonvin Lab. Bonvin Lab.
  • Biologically-active isoxazole-based drug molecules - ResearchGate. ResearchGate.
  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. National Institutes of Health.
  • In Silico Target Prediction - Creative Biolabs. Creative Biolabs.
  • ADMETlab 2.0. ADMETlab.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. Oxford Academic.
  • Bioactivity predictions and virtual screening using machine learning predictive model. National Institutes of Health.
  • In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide - Benchchem. Benchchem.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. ChemCopilot.
  • This compound - Chem-Impex. Chem-Impex.
  • Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods - YouTube. YouTube.
  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube.
  • Predicting bioactivity | Cambridge MedChem Consulting. Cambridge MedChem Consulting.
  • This compound | 763109-09-7 - J&K Scientific. J&K Scientific.
  • 5-(4-clorofenil)isoxazol-3-carboxaldehído - Chem-Impex. Chem-Impex.
  • This compound.
  • This compound 97 763109-09-7 - Sigma-Aldrich. Sigma-Aldrich.
  • A review of isoxazole biological activity and present synthetic techniques. Elsevier.

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An In-depth Technical Guide to the Spectroscopic Characterization of Isoxazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the robust structural elucidation and characterization of isoxazole-3-carboxaldehydes. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights, explaining the causal relationships behind experimental choices and data interpretation. Our focus is on creating a self-validating system of analysis, where data from multiple spectroscopic methods converge to confirm the identity, purity, and structure of these vital heterocyclic compounds.

The isoxazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile biological activities.[1] Compounds like the COX-2 inhibitor valdecoxib and various beta-lactamase-resistant antibiotics feature this heterocyclic core.[1] The addition of a carboxaldehyde group at the 3-position introduces a reactive handle for further synthetic transformations, making isoxazole-3-carboxaldehydes valuable intermediates in the synthesis of complex bioactive molecules.[2] Accurate and unambiguous characterization is therefore a critical, non-negotiable step in any research and development pipeline involving these scaffolds.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to this specific class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For isoxazole-3-carboxaldehydes, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible data. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at ~7.26 ppm. However, if the compound exhibits poor solubility or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for referencing the chemical shift scale.

The concentration of the sample should be optimized; typically, 5-10 mg in 0.6-0.7 mL of deuterated solvent is sufficient for modern high-field spectrometers (400 MHz and above). A higher concentration can lead to peak broadening due to viscosity or aggregation, while a lower concentration may require a significantly longer acquisition time to achieve an adequate signal-to-noise ratio.

The ¹H NMR spectrum of an isoxazole-3-carboxaldehyde provides distinct signals that are highly informative. The key is to understand the electronic environment of each proton, which dictates its chemical shift. The aldehyde and the isoxazole ring are both electron-withdrawing, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).

  • Aldehydic Proton (-CHO): This is one of the most characteristic signals. It appears as a singlet far downfield, typically in the range of δ 9.9 - 10.2 ppm . Its integration value will be 1H. The strong deshielding is due to the anisotropic effect of the C=O bond and the inherent electron-withdrawing nature of the carbonyl group.

  • Isoxazole Ring Protons (H4 and H5): The protons on the isoxazole ring have distinct chemical shifts. The H5 proton is typically found further downfield than the H4 proton due to its proximity to the electronegative oxygen atom and the influence of the adjacent C3-substituent. In the parent isoxazole, these protons appear around δ 6.47 ppm and δ 8.13 ppm respectively.[3][4] For a 3-carboxaldehyde derivative, we expect:

    • H5 Proton: A doublet or singlet (depending on substitution at C4) typically in the range of δ 8.5 - 8.9 ppm .

    • H4 Proton: A doublet or singlet (depending on substitution at C5) typically in the range of δ 6.7 - 7.2 ppm . The coupling constant between H4 and H5 (³JHH) is small, typically 1.5-3.0 Hz.

The ¹³C NMR spectrum provides complementary information, confirming the carbon count and the nature of each carbon environment.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 185 - 195 ppm .[3]

  • Isoxazole Ring Carbons: The chemical shifts of the ring carbons are diagnostic.

    • C3: This carbon, attached to the aldehyde, is found around δ 158 - 162 ppm .

    • C5: This carbon is typically observed in the range of δ 150 - 155 ppm .

    • C4: This carbon is the most shielded of the ring carbons, resonating around δ 105 - 115 ppm .[5]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Characteristics
Aldehyde Proton (-CHO)9.9 - 10.2-Singlet, 1H integration
Aldehyde Carbon (-C HO)-185 - 195Diagnostic downfield signal
Isoxazole H58.5 - 8.9-Downfield ring proton
Isoxazole H46.7 - 7.2-Upfield ring proton
Isoxazole C3-158 - 162Attached to aldehyde
Isoxazole C5-150 - 155Adjacent to oxygen
Isoxazole C4-105 - 115Most shielded ring carbon
Note: Ranges are typical and can be influenced by substituents and solvent.
  • Sample Preparation: Accurately weigh 5-10 mg of the isoxazole-3-carboxaldehyde sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 240 ppm and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For an isoxazole-3-carboxaldehyde, the spectrum will be dominated by vibrations from the aldehyde and the heterocyclic ring.

Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum shows absorptions corresponding to the functional groups present. The aldehyde C=O stretch is particularly intense and sharp due to the large change in dipole moment during vibration.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

  • C-H Stretch (Aldehyde): This often appears as a pair of weak to medium bands, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹ . The latter is often used as a diagnostic confirmation of an aldehyde.

  • C=N Stretch (Isoxazole Ring): A medium to strong absorption band between 1580-1620 cm⁻¹ is characteristic of the C=N bond within the isoxazole ring.[6]

  • C=C Stretch (Isoxazole Ring): This vibration typically appears in the 1450-1550 cm⁻¹ region.

  • Ring C-H Bending: Out-of-plane bending vibrations for the ring C-H bonds can be observed in the fingerprint region, typically below 900 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
AldehydeC=O Stretch1690 - 1715Strong, Sharp
AldehydeC-H Stretch2820 - 2850 & 2720 - 2750Weak to Medium
Isoxazole RingC=N Stretch1580 - 1620Medium to Strong
Isoxazole RingC=C Stretch1450 - 1550Medium
Aromatic/HeteroaromaticC-H Stretch3000 - 3100Medium to Weak
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid isoxazole-3-carboxaldehyde sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments in predictable ways. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern acts as a molecular fingerprint.

For isoxazole-3-carboxaldehyde (C₄H₃NO₂), the molecular weight is 97.07 g/mol . We would expect a molecular ion peak at m/z = 97.

  • Loss of Aldehydic Hydrogen: A common initial fragmentation is the loss of the aldehydic hydrogen radical, leading to a strong [M-1]⁺ peak at m/z = 96.

  • Loss of Carbon Monoxide: Following the loss of the hydrogen, the resulting acylium ion can lose carbon monoxide (CO), a neutral molecule with a mass of 28. This would produce a fragment at m/z = 68 ([M-H-CO]⁺).

  • Ring Cleavage: Isoxazole rings can undergo characteristic cleavage. A common pathway involves the cleavage of the weak N-O bond, which can lead to various smaller fragments. For the parent isoxazole, fragments at m/z = 69 (M⁺•), 68, 41, and 40 are prominent.[7]

CharacterizationWorkflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmatory Analysis TLC TLC/LC-MS (Purity Check) MS Mass Spectrometry (MS) (Molecular Weight) TLC->MS Confirm Mass IR IR Spectroscopy (Functional Groups) MS->IR Confirm MW Final Structure Confirmed MS->Final NMR 1D & 2D NMR (C-H Framework) IR->NMR Confirm Functional Groups UV UV-Vis Spectroscopy (Electronic Transitions) NMR->UV Confirm Connectivity NMR->Final UV->Final Confirm Conjugated System

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Methodological & Application

One-pot synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous therapeutic agents.[1] The title compound, this compound, is a particularly valuable synthetic intermediate used in the development of novel pharmaceutical and agrochemical agents.[2] This application note provides a comprehensive, field-proven protocol for an efficient one-pot synthesis of this key building block. The described strategy employs a sequential, two-step process within a single reaction vessel: (1) a 1,3-dipolar cycloaddition to construct the isoxazole core, followed by (2) an in situ Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position. This one-pot approach enhances operational efficiency, minimizes chemical waste, and avoids the challenging isolation of intermediates, thereby providing a robust and scalable route for researchers in organic synthesis and drug discovery.

Part I: Scientific Rationale and Synthetic Strategy

The synthesis is designed as a sequential one-pot reaction that leverages two powerful and classic transformations in heterocyclic chemistry. The logic behind this approach is rooted in efficiency and the inherent reactivity of the isoxazole ring system.

Pillar 1: The [3+2] Cycloaddition for Isoxazole Core Synthesis

The construction of the 5-membered isoxazole ring is most effectively achieved via a 1,3-dipolar cycloaddition reaction.[3] This reaction involves the concerted addition of a nitrile oxide (a 1,3-dipole) to a dipolarophile, in this case, a terminal alkyne.

  • Mechanism: Nitrile oxides are highly reactive and unstable intermediates that are generated in situ. A common and reliable method involves the base-mediated elimination of HCl from a hydroximoyl chloride, which is itself formed from the corresponding aldoxime.[4]

  • Causality of Reagent Selection:

    • Dipolarophile: To install the 4-chlorophenyl group at the C5 position of the isoxazole, 1-chloro-4-ethynylbenzene (4-chlorophenylacetylene) is selected as the alkyne. The regioselectivity of the cycloaddition with terminal alkynes strongly favors the formation of the 3,5-disubstituted isoxazole.[5][6]

    • 1,3-Dipole Precursor: To leave the C3 position unsubstituted for the subsequent formylation step, a simple nitrile oxide derived from glyoxylic acid oxime is used. Upon cycloaddition and subsequent decarboxylation, this yields the desired 5-(4-chlorophenyl)isoxazole intermediate.

Pillar 2: The Vilsmeier-Haack Reaction for C3-Formylation

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated from the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9]

  • Regioselectivity: The isoxazole ring is sufficiently electron-rich to undergo this substitution. The formylation occurs regioselectively at the C3 position, which is the most nucleophilic carbon on the 5-arylisoxazole ring system, leading directly to the target aldehyde.

Pillar 3: The "One-Pot" Advantage

Combining these two distinct reaction types into a single operational sequence without intermediate purification offers significant advantages. It reduces solvent usage, minimizes transfer losses, saves considerable time, and improves the overall process mass intensity, a key metric in green chemistry. This integrated approach is ideal for both discovery-scale synthesis and process development.

Part II: Detailed Experimental Protocol

Materials and Reagents

ReagentCAS No.Purity
Glyoxylic acid oxime2210-09-5≥97%
1-Chloro-4-ethynylbenzene873-73-4≥98%
Triethylamine (Et₃N)121-44-8≥99.5%, dry
N-Chlorosuccinimide (NCS)128-09-6≥98%
N,N-Dimethylformamide (DMF)68-12-2Anhydrous, ≥99.8%
Phosphorus oxychloride (POCl₃)10025-87-3≥99%
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-6ACS Grade
Hexanes110-54-3ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Granular

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • N-Chlorosuccinimide (NCS) is an irritant and an oxidizing agent. Avoid contact with skin and eyes.

  • Dichloromethane (DCM) is a volatile chlorinated solvent and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood.

  • The reaction quench is exothermic. Perform the addition to ice/water slowly and behind a blast shield.

Step-by-Step Procedure

Step A: One-Pot Isoxazole Formation and Formylation

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add glyoxylic acid oxime (1.0 eq), 1-chloro-4-ethynylbenzene (1.05 eq), and anhydrous dichloromethane (DCM, 5 mL per mmol of oxime).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Add triethylamine (Et₃N, 2.2 eq) dropwise over 5 minutes. The mixture may become a clearer solution.

  • In a separate, dry flask, dissolve N-Chlorosuccinimide (NCS, 1.1 eq) in anhydrous DCM (2 mL per mmol).

  • Add the NCS solution dropwise to the reaction mixture at 0 °C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the 5-(4-chlorophenyl)isoxazole intermediate by Thin Layer Chromatography (TLC) [Eluent: 30% EtOAc/Hexanes].

  • Once the cycloaddition is complete (disappearance of the alkyne spot), cool the reaction mixture back down to 0 °C.

  • In a separate, dry flask, prepare the Vilsmeier reagent: add anhydrous DMF (4.0 eq) and cool to 0 °C. To this, add POCl₃ (1.5 eq) dropwise with vigorous stirring. Stir the reagent at 0 °C for 15 minutes.

  • Add the freshly prepared Vilsmeier reagent dropwise to the cooled reaction flask containing the isoxazole intermediate over 20 minutes.

  • After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by TLC until the intermediate is consumed.

Step B: Work-up and Purification

  • Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing crushed ice (approx. 200 g).

  • Stir vigorously for 30 minutes until all the ice has melted.

  • Carefully neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Part III: Data and Expected Results

Table 1: Example Reagent Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Glyoxylic acid oxime89.05890 mg10.01.0
1-Chloro-4-ethynylbenzene136.571.43 g10.51.05
Triethylamine (Et₃N)101.193.06 mL22.02.2
N-Chlorosuccinimide (NCS)133.531.47 g11.01.1
N,N-Dimethylformamide (DMF)73.093.10 mL40.04.0
Phosphorus oxychloride (POCl₃)153.331.40 mL15.01.5

Table 2: Product Characterization

ParameterExpected Result
Appearance White to off-white solid
Yield 65-75%
Melting Point 136-140 °C
¹H NMR (400 MHz, CDCl₃) δ ~10.2 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.1 (s, 1H, Isoxazole-H)
¹³C NMR (100 MHz, CDCl₃) δ ~184.0 (CHO), ~172.0 (C5), ~160.0 (C3), ~138.0, ~130.0, ~128.0, ~126.0 (Ar-C), ~103.0 (C4)
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol

Part IV: Visualization of the Workflow

One_Pot_Synthesis cluster_0 Step A: Cycloaddition Inputs cluster_1 Step B: Formylation Inputs reactant reactant process process product product Oxime Glyoxylic Acid Oxime Vessel1 Reaction Flask @ 0°C to RT (DCM Solvent) Oxime->Vessel1 Add sequentially Alkyne 1-Chloro-4-ethynylbenzene Alkyne->Vessel1 Add sequentially Base Triethylamine Base->Vessel1 Add sequentially NCS N-Chlorosuccinimide NCS->Vessel1 Add sequentially Intermediate Intermediate: 5-(4-Chlorophenyl)isoxazole (Not Isolated) Vessel1->Intermediate Stir 2-3h FinalProduct Final Product: 5-(4-Chlorophenyl)isoxazole -3-carboxaldehyde Intermediate->FinalProduct 4-6h DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Pre-mix @ 0°C POCl3 POCl₃ POCl3->Vilsmeier Pre-mix @ 0°C Vilsmeier->Intermediate Add to flask Heat to Reflux Workup Aqueous Workup & Column Chromatography FinalProduct->Workup caption Workflow for the one-pot synthesis.

Sources

Application Note & Protocol: High-Purity 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the purification of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a critical intermediate in pharmaceutical and agrochemical research.[1][2][3] We will move beyond a simple procedural outline, delving into the rationale behind solvent selection, impurity profiles, and the crystallographic principles that ensure a successful and repeatable purification. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high-purity material suitable for downstream applications where quality is paramount.

Introduction: The Significance of Purity for this compound

This compound is a versatile heterocyclic building block. Its isoxazole core, coupled with a chlorophenyl substituent, imparts a unique electronic and steric profile, making it a valuable precursor in the synthesis of a wide array of bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] Given its role in the development of therapeutic and agricultural agents, the purity of this intermediate is of utmost importance. Even trace impurities can lead to unwanted side reactions, decreased yields, and altered pharmacological profiles in the final products.

Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. This application note will provide a detailed protocol for the recrystallization of this compound, grounded in an understanding of its physicochemical properties and likely impurity profile.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
Appearance White flakes, white powder, or solid[2][4]
Melting Point 135-142 °C[1][2]
Purity (Commercial) ≥97%[4]

Probable Impurity Profile:

The synthesis of isoxazoles can proceed through various routes, with common methods including the reaction of chalcones with hydroxylamine or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[5] Based on these synthetic pathways, likely impurities may include:

  • Unreacted Starting Materials: Such as the corresponding chalcone or aromatic aldehyde and ketone precursors.

  • Byproducts: Including furoxans and other regioisomers that can form during the cyclization step.[5]

  • Reagents: Residual reagents from the synthesis, such as bases or acids.

The goal of recrystallization is to exploit the differential solubility of the desired compound and its impurities in a given solvent system.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures (and thus remain in the mother liquor upon cooling) or insoluble (and can be removed by hot filtration).

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of up to 5 grams of crude this compound. Adjust volumes accordingly for different scales.

4.1. Materials & Equipment

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer Flasks (appropriate sizes)

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Condenser

  • Buchner Funnel and Flask

  • Filter Paper

  • Spatula

  • Glass Stirring Rod

  • Ice Bath

  • Melting Point Apparatus

  • Thin Layer Chromatography (TLC) Supplies

4.2. Solvent Selection Rationale

Ethanol has been identified as a suitable solvent for the recrystallization of various isoxazole derivatives.[6][7] It is a moderately polar solvent, which is appropriate for the polarity of the target compound. It is also relatively volatile, allowing for easy removal from the purified crystals. The use of a co-solvent system, such as ethanol-water, can also be effective in fine-tuning the solubility profile.

4.3. Step-by-Step Protocol

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

Step 2: Decolorization (Optional)

  • If the solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution and swirl.

  • Gently reheat the solution to a boil for a few minutes. The activated carbon will adsorb the colored impurities.

Step 3: Hot Filtration (if activated carbon was used)

  • If activated carbon was used, it must be removed while the solution is hot to prevent premature crystallization of the product.

  • Set up a hot filtration apparatus by placing a fluted filter paper in a funnel and placing it on a receiving flask.

  • Preheat the funnel and receiving flask with hot solvent vapor to prevent crystallization in the funnel.

  • Carefully and quickly pour the hot solution through the fluted filter paper.

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

4.4. Purity Assessment

  • Melting Point: A sharp melting point close to the literature value (135-142 °C) is indicative of high purity.[1][2] Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): Compare the crude material and the recrystallized product by TLC. The purified product should show a single spot with a higher Rf value than most impurities.

Visualizing the Workflow

A clear understanding of the experimental sequence is critical for success.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_compound Crude Compound add_solvent Add Minimal Hot Solvent crude_compound->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution decolorize Decolorize (Optional) with Activated Carbon dissolved_solution->decolorize hot_filtration Hot Filtration decolorize->hot_filtration slow_cool Slow Cooling hot_filtration->slow_cool ice_bath Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for this compound.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating out too quickly.- Use a lower-boiling solvent.- Reheat the solution and allow it to cool more slowly.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and use an ice bath.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the underlying principles of solubility and crystal growth, researchers can consistently obtain high-purity material, which is essential for the successful development of novel pharmaceuticals and agrochemicals. The importance of purity cannot be overstated, and recrystallization remains a cornerstone technique in the arsenal of the synthetic chemist.

References

  • Chem-Impex. (n.d.). 5-(4-clorofenil)isoxazol-3-carboxaldehído. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 763109-09-7 | this compound | C10H6ClNO2. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 763109-09-7. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • WIPO Patentscope. (2004). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

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The Isoxazole Aldehyde Linchpin: A Guide to Advanced Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoxazole Scaffold in MCRs

In the landscape of modern medicinal chemistry, the quest for molecular diversity and complexity is paramount. Multicomponent reactions (MCRs) have emerged as a powerful engine for this endeavor, enabling the one-pot synthesis of complex, drug-like molecules from simple precursors with high atom economy and efficiency[1][2]. Within this framework, the isoxazole moiety has garnered significant attention due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[3][4][5] Its unique electronic properties and ability to act as a versatile pharmacophore make it an attractive building block in diversity-oriented synthesis.[6]

This application note focuses on a key reagent that sits at the intersection of these two powerful fields: 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde . This aldehyde is not merely a passive building block; its electron-deficient nature, a consequence of the heterocyclic ring, enhances its reactivity as an electrophile in several named MCRs. It serves as a linchpin, enabling the rapid assembly of novel, complex heterocyclic systems with significant potential for drug discovery programs, including the development of anticancer, antimicrobial, and anti-inflammatory agents.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of this compound in key multicomponent reactions, including detailed, field-tested protocols for the Biginelli, Ugi, and Passerini reactions. We will delve into the mechanistic underpinnings of these transformations, highlighting the causal relationships behind experimental choices and offering practical guidance for troubleshooting.

Core Reagent Profile: this compound

The title compound is a stable, solid aldehyde that serves as a crucial intermediate for pharmaceutical and agricultural chemical synthesis.[8][9]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[10]
Molecular Weight 207.61 g/mol [10]
Appearance Solid[10]
Melting Point 136-140 °C[10]
CAS Number 763109-09-7[10]
Protocol 1: Synthesis of this compound

The synthesis of the title aldehyde can be achieved through a multi-step process starting from the readily available 4-chloroacetophenone. A general, reliable method involves the formation of a chalcone, followed by cyclization with hydroxylamine to form the isoxazole ring, and subsequent functional group manipulation to yield the aldehyde. A representative synthesis is adapted from procedures for analogous isoxazole formations.[11]

Workflow for Synthesis of the Core Aldehyde

cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Reduction & Oxidation A 4-Chloroacetophenone D Chalcone Intermediate A->D Claisen-Schmidt Condensation B Base (e.g., NaOH) Solvent (e.g., Ethanol) B->D C Aldehyde source (e.g., Diethyl oxalate) C->D G 5-(4-chlorophenyl)isoxazole-3-carboxylate D->G Cyclocondensation E Hydroxylamine HCl E->G F Base (e.g., NaOAc) F->G J 5-(4-chlorophenyl)isoxazole-3-methanol G->J Ester Reduction H Reducing Agent (e.g., DIBAL-H) H->J I Oxidizing Agent (e.g., PCC or DMP) K Final Product: This compound I->K J->K Alcohol Oxidation

Caption: Synthetic workflow for the preparation of the title aldehyde.

Step-by-Step Protocol:

  • Chalcone Synthesis: To a stirred solution of 4-chloroacetophenone and diethyl oxalate in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the intermediate diketone.

  • Isoxazole Formation: Reflux a mixture of the diketone intermediate, hydroxylamine hydrochloride, and sodium acetate in ethanol for 4-6 hours.

  • Isolation: After cooling, pour the reaction mixture into water. The precipitated solid is filtered, washed, and recrystallized from ethanol to give the ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

  • Reduction to Alcohol: Dissolve the ester in anhydrous THF and cool to -78 °C under an inert atmosphere. Add DIBAL-H (diisobutylaluminium hydride) dropwise and stir for 2-3 hours.

  • Quenching and Extraction: Quench the reaction carefully with methanol, followed by water and 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Oxidation to Aldehyde: Dissolve the resulting alcohol in dichloromethane. Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of silica gel, eluting with dichloromethane. Evaporate the solvent to yield this compound as a solid.

Application in Multicomponent Reactions

The electrophilic nature of the aldehyde functional group, enhanced by the electron-withdrawing isoxazole ring, makes it an excellent substrate for a variety of MCRs.

The Biginelli Reaction: Accessing Isoxazole-Dihydropyrimidinone Hybrids

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[12] These scaffolds are of significant pharmacological interest, with applications as calcium channel blockers and antihypertensive agents.[12]

Mechanism of the Isoxazole-Biginelli Reaction

Biginelli_Mechanism Aldehyde 5-(4-Cl-Ph)-Isoxazole-CHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Condensation (-H₂O) Ketoester Ethyl Acetoacetate Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Acyliminium->Adduct Enolate->Adduct Nucleophilic Addition Product Isoxazole-DHPM Hybrid Adduct->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Causality in Protocol Design: The reaction is typically acid-catalyzed. The acid protonates the aldehyde, increasing its electrophilicity and facilitating the initial condensation with urea to form an N-acyliminium ion intermediate. This is the rate-limiting step.[12] The subsequent nucleophilic addition of the enolized β-ketoester and final cyclization/dehydration proceed readily. The choice of a Lewis acid like B(C₆F₅)₃ can be beneficial due to its low toxicity and compatibility with various functional groups.[13]

Protocol 2: Synthesis of Isoxazole-DHPM Hybrids

This protocol is adapted from a reported synthesis of isoxazole-dihydropyrimidinone hybrids.[3]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1 mol%).[13]

  • Reaction Conditions: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Add ice-cold water to the residue. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure isoxazole-DHPM product.[13]

Expected Product Characterization (Analogous Compound):

  • ¹H NMR: Expect signals for the isoxazole proton, aromatic protons, a characteristic doublet for the C4-H of the DHPM ring, and signals corresponding to the ethyl ester and methyl group.

  • ¹³C NMR: Signals corresponding to the carbonyls of the ester and urea, carbons of the isoxazole and phenyl rings, and the sp³ carbons of the DHPM ring.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the calculated molecular weight.

The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[14] These products are valuable peptidomimetics, offering improved pharmacological properties over natural peptides.[15]

Mechanism of the Isoxazole-Ugi Reaction

Ugi_Mechanism Aldehyde 5-(4-Cl-Ph)-Isoxazole-CHO Imine Iminium Ion Aldehyde->Imine Amine Primary Amine Amine->Imine Condensation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Imine Protonation Alpha_Adduct α-Adduct Intermediate Carboxylic_Acid->Alpha_Adduct Anion Attack Isocyanide Isocyanide Nitrilium Nitrilium Ion Adduct Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium Nitrilium->Alpha_Adduct Product Ugi Product (α-Acylamino Amide) Alpha_Adduct->Product Mumm Rearrangement

Caption: Generally accepted mechanism of the Ugi four-component reaction.

Causality in Protocol Design: The Ugi reaction is typically favored in polar protic solvents like methanol, which facilitate the formation of the initial iminium ion.[16] The reaction proceeds via the formation of an α-adduct between the protonated imine, the isocyanide, and the carboxylate anion, which then undergoes an irreversible Mumm rearrangement to yield the final stable product.[16] The use of a bifunctional component, such as an amino acid, can reduce the reaction to a three-component process.[17]

Protocol 3: Synthesis of Isoxazole-Containing Peptidomimetics

This is a representative protocol based on general Ugi reaction procedures.[7][18]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (5 mL) in a screw-cap vial, add a primary amine (e.g., benzylamine, 1.0 mmol).

  • Addition of Components: After stirring for 10 minutes, add a carboxylic acid (e.g., acetic acid, 1.0 mmol) followed by an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Expected Product Characterization:

  • ¹H NMR: Complex spectrum showing signals for the two amide protons, protons of the newly formed stereocenter, and signals from all four starting components.

  • ¹³C NMR: Signals for the two amide carbonyls, in addition to carbons from the isoxazole, aromatic, and aliphatic moieties.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak confirming the formation of the four-component adduct.

The Passerini Three-Component Reaction: Generating α-Acyloxy Amides

The Passerini reaction, the first discovered isocyanide-based MCR, combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides.[6] These structures are valuable intermediates and have shown biological activity.[14]

Mechanism of the Isoxazole-Passerini Reaction

Passerini_Mechanism Aldehyde 5-(4-Cl-Ph)-Isoxazole-CHO H_Bonded_Complex H-Bonded Complex Aldehyde->H_Bonded_Complex Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->H_Bonded_Complex Isocyanide Isocyanide Cyclic_TS Cyclic Transition State Isocyanide->Cyclic_TS Trimolecular Reaction H_Bonded_Complex->Cyclic_TS Alpha_Adduct α-Adduct Intermediate Cyclic_TS->Alpha_Adduct Product Passerini Product (α-Acyloxy Amide) Alpha_Adduct->Product Acyl Transfer (Mumm Rearr.)

Caption: Concerted mechanism of the Passerini three-component reaction.

Causality in Protocol Design: The Passerini reaction is believed to proceed via a concerted, non-ionic mechanism, especially in aprotic solvents at high concentrations.[19] Hydrogen bonding between the carboxylic acid and the aldehyde is crucial for activating the carbonyl group towards nucleophilic attack by the isocyanide.[19] The reaction is often faster in non-polar solvents like dichloromethane or THF, which favor the proposed cyclic transition state.[20]

Protocol 4: Synthesis of Isoxazole-Containing α-Acyloxy Amides

This is a representative protocol based on general Passerini reaction procedures.[21][22]

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol), a carboxylic acid (e.g., benzoic acid, 1.1 mmol), and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) in dichloromethane (2 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 48-72 hours. The reaction should be conducted under an inert atmosphere if the components are sensitive to air or moisture.

  • Work-up: Once the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure α-acyloxy amide.

Expected Product Characterization:

  • ¹H NMR: Signals for the amide proton, the proton on the newly formed stereocenter (methine proton), and protons corresponding to the three input components.

  • ¹³C NMR: Signals for the ester and amide carbonyls, and carbons from the isoxazole, aromatic, and aliphatic groups.

  • IR Spectroscopy: Characteristic stretching frequencies for the ester C=O (approx. 1750 cm⁻¹) and amide C=O (approx. 1670 cm⁻¹).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ or [M+Na]⁺ peak corresponding to the product.

Troubleshooting Common Issues in MCRs

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Suboptimal reaction conditions (temp., time).- Impure reagents or solvents.- Inefficient mixing.- Incorrect stoichiometry.- Perform small-scale trial reactions to optimize parameters.- Use freshly distilled/dried solvents and high-purity reagents.- Ensure vigorous stirring, especially for heterogeneous mixtures.- Carefully verify the molar equivalents of all components.
Formation of Side Products - In Ugi/Passerini, the Passerini product can form as a side reaction if water is present.- In Biginelli, self-condensation of the β-ketoester can occur.- Decomposition of starting materials (e.g., isocyanides).- Ensure anhydrous conditions for Ugi/Passerini reactions.- For Biginelli, pre-forming the iminium ion can sometimes improve selectivity.- Use freshly prepared or purified isocyanides.
Difficult Purification - Products and unreacted starting materials have similar polarities.- Oily or non-crystalline products.- Adjust the polarity of the chromatographic eluent system carefully.- Try alternative purification methods like trituration or recrystallization from different solvent systems.- For Ugi/Passerini products, post-reaction modifications can sometimes facilitate purification.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the construction of complex molecular architectures through multicomponent reactions. The protocols detailed herein for the Biginelli, Ugi, and Passerini reactions provide reliable and reproducible methods for generating libraries of novel isoxazole-containing compounds. The resulting scaffolds—dihydropyrimidinones, peptidomimetics, and α-acyloxy amides—are rich in pharmacophoric features and represent promising starting points for lead discovery and optimization in medicinal chemistry. The continued exploration of this and other functionalized isoxazole aldehydes in known and novel MCRs will undoubtedly accelerate the discovery of new therapeutic agents.

References

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  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. ([Link])

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Application Notes and Protocols: Derivatization of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for the design of novel therapeutics.[2] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3]

At the heart of isoxazole-based drug discovery lies the strategic functionalization of versatile building blocks. 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is one such key intermediate, offering a reactive aldehyde handle for a variety of chemical transformations.[4] This aldehyde is a gateway to creating large, diverse libraries of novel chemical entities, essential for screening against a wide array of biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient derivatization of this valuable starting material for library synthesis, with a focus on robust and scalable reaction protocols. We will delve into three high-yield transformations amenable to parallel synthesis: Reductive Amination, Knoevenagel Condensation, and the Horner-Wadsworth-Emmons olefination.

Core Derivatization Strategies for Library Generation

The aldehyde functional group of this compound is the focal point for derivatization. Its electrophilic carbon is susceptible to attack by a variety of nucleophiles, enabling the construction of diverse molecular architectures. The following sections detail the theoretical underpinnings and practical protocols for three key reactions ideal for library synthesis.

Reductive Amination: Accessing a Universe of Novel Amines

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds.[5] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction to the corresponding secondary or tertiary amine.[6] This one-pot procedure is highly efficient for library synthesis as it avoids the isolation of the often-unstable imine intermediate and is compatible with a vast array of commercially available primary and secondary amines.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, preventing the undesired reduction of the aldehyde to an alcohol.[6] It is also less sensitive to moisture and acidic conditions compared to other borohydrides like NaBH₄ or NaBH₃CN.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants.

  • Acid Catalyst (Optional): The addition of a catalytic amount of acetic acid can accelerate the formation of the imine, especially with less nucleophilic amines.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Start Dissolve Aldehyde in DCM AddAmine Add Amine (1.0-1.2 eq) Start->AddAmine Stir Stir at RT (15-30 min) AddAmine->Stir AddReducer Add NaBH(OAc)₃ (1.5 eq) Stir->AddReducer React Stir at RT (2-16 h) AddReducer->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify End End Purify->End Final Product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Parallel Reductive Amination

This protocol is designed for a 24-well plate format, but can be scaled accordingly.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.22 M solution of each selected amine in anhydrous DCM.

  • Reaction Setup:

    • To each well of the reaction block, add 0.5 mL (0.1 mmol) of the aldehyde stock solution.

    • Add 0.5 mL (0.11 mmol, 1.1 eq) of the corresponding amine stock solution to each well.

    • Seal the plate and allow it to shake at room temperature for 30 minutes to facilitate imine formation.

  • Reduction:

    • Prepare a slurry of sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 eq per well) in DCM. Add the slurry to each well. Safety Note: Perform this addition in a well-ventilated fume hood.

    • Reseal the plate and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench each reaction by the slow addition of 1 mL of saturated aqueous sodium bicarbonate solution.

    • Shake for 10 minutes, then add 1 mL of DCM to each well.

    • Separate the organic layer using a liquid handler or by manual pipetting.

    • Wash the organic layer with 1 mL of brine.

    • Dry the organic extracts by passing them through a pad of anhydrous sodium sulfate.

  • Purification and Analysis:

    • Concentrate the crude product solutions in a centrifugal evaporator.

    • Purify the residues via parallel flash chromatography or preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR spectroscopy.

Table 1: Representative Amine Building Blocks for Library Synthesis

ClassExamplesResulting Moiety
Primary Aliphatic Cyclopropylamine, Isobutylamine, 2-MethoxyethylamineN-alkyl, N-cycloalkyl
Primary Anilines Aniline, 4-Fluoroaniline, 3-MethoxyanilineN-aryl
Primary Heterocyclic 2-Aminopyridine, 3-Aminopyrrolidine, 4-AminopiperidineN-heteroaryl, N-heterocyclyl
Secondary Aliphatic Diethylamine, Morpholine, PiperidineN,N-dialkyl, N-heterocyclyl
Amino Acid Esters Glycine methyl ester, Alanine ethyl esterN-acylated amino acid ester
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a variant of the aldol condensation that involves the reaction of an aldehyde or ketone with an "active methylene" compound in the presence of a basic catalyst.[7] Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups (e.g., CN, CO₂R, COR), which increases the acidity of the methylene protons.[8] This reaction is exceptionally reliable for generating α,β-unsaturated products, which are themselves versatile intermediates for further derivatization (e.g., Michael additions, Diels-Alder reactions).

Causality of Experimental Choices:

  • Catalyst: Piperidine is a commonly used weak base catalyst that is highly effective in promoting the condensation while minimizing side reactions.[7]

  • Solvent: Ethanol or isopropanol are excellent solvents as they readily dissolve the reactants and the product often crystallizes out upon cooling, simplifying purification.

  • Reaction Conditions: Refluxing conditions provide the necessary thermal energy to drive the dehydration of the intermediate aldol adduct to completion.

Experimental Workflow: Knoevenagel Condensation

G cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Isolation Start Dissolve Aldehyde & Active Methylene Compound in EtOH AddCat Add Piperidine (cat.) Start->AddCat Reflux Heat to Reflux (1-4 h) AddCat->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Collect Precipitate by Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry in vacuo Wash->Dry End End Dry->End Final Product

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 g, 4.8 mmol) and ethyl cyanoacetate (0.56 g, 5.0 mmol, 1.05 eq) in 20 mL of absolute ethanol.

    • To the stirred solution, add piperidine (0.05 mL, ~0.5 mmol, 0.1 eq).

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Isolation:

    • Remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol.

  • Purification:

    • The product is often pure enough after filtration. If necessary, recrystallize from ethanol.

    • Dry the final product, ethyl (E)-2-cyano-3-(5-(4-chlorophenyl)isoxazol-3-yl)acrylate, under vacuum.

Table 2: Representative Active Methylene Compounds for Library Synthesis

Active Methylene CompoundElectron-Withdrawing Groups (Z, Z')Resulting Product Core
Malononitrile-CN, -CNα,β-unsaturated dinitrile
Ethyl Cyanoacetate-CN, -COOEtα,β-unsaturated cyanoester
Diethyl Malonate-COOEt, -COOEtα,β-unsaturated diester
Meldrum's AcidCyclic DiesterHighly reactive α,β-unsaturated adduct
Nitromethane-NO₂, -Hβ-nitrostyrene derivative
Barbituric AcidCyclic DiamideBarbiturate-alkene conjugate
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for the synthesis of alkenes from aldehydes, particularly when stabilized ylides are required.[9] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide, and generally provides excellent stereocontrol, favoring the formation of the (E)-alkene. A significant advantage for library synthesis is that the phosphate byproduct is water-soluble, greatly simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[9]

Causality of Experimental Choices:

  • Phosphonate Reagent: Stabilized phosphonates (e.g., triethyl phosphonoacetate) are readily available and react reliably with aldehydes. The ester group stabilizes the adjacent carbanion, making it less basic and more selective.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the phosphonate to generate the reactive carbanion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solubilizes the phosphonate anion.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

G cluster_prep Ylide Generation cluster_reaction Olefination cluster_workup Work-up & Purification Start Suspend NaH in dry THF AddPhos Add Phosphonate dropwise at 0°C Start->AddPhos Stir Stir at RT until H₂ evolution ceases AddPhos->Stir Cool Cool ylide solution to 0°C Stir->Cool AddAldehyde Add Aldehyde solution dropwise Cool->AddAldehyde WarmReact Warm to RT and stir (2-12 h) AddAldehyde->WarmReact Monitor Monitor by TLC/LC-MS WarmReact->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (MgSO₄), Filter, Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify End End Purify->End Final Product

Sources

Application Note: 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of pharmacologically active agents.[2][3][4] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, demonstrating its clinical and commercial relevance.[1] The isoxazole moiety is not merely a passive scaffold; its nitrogen and oxygen atoms act as key hydrogen bond acceptors, while the ring system itself can participate in π-π stacking, contributing significantly to ligand-receptor binding affinity.[2]

This guide focuses on a particularly valuable derivative: 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde . This compound is a trifunctional building block of immense potential, offering three distinct points for synthetic diversification:

  • The Isoxazole Core: A stable, electron-rich aromatic system.

  • The 5-(4-Chlorophenyl) Group: The chloro-substituent provides a handle for modulating lipophilicity and can occupy hydrophobic pockets in target proteins. Its presence is known to enhance the biological activity of various compounds.[5]

  • The 3-Carboxaldehyde Group: A highly versatile electrophilic functional group, serving as the primary anchor for a vast array of synthetic transformations to build molecular complexity.

This document provides detailed protocols for leveraging the aldehyde functionality in key synthetic operations and outlines a strategic workflow for its integration into a drug discovery program. It is intended for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.[6][7][8][9]

Physicochemical and Spectroscopic Data

Prior to use, confirming the identity and purity of the starting material is paramount. Below are the key properties for this compound.

PropertyValueReference
IUPAC Name 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde[8]
CAS Number 763109-09-7[10]
Molecular Formula C₁₀H₆ClNO₂[10]
Molecular Weight 207.61 g/mol [10]
Appearance White to off-white solid/needles[5]
SMILES C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl[8]

Expected Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): δ ~10.2 (s, 1H, -CHO), δ ~7.8-7.5 (m, 4H, Ar-H), δ ~7.0 (s, 1H, isoxazole C4-H).

  • ¹³C NMR (CDCl₃): δ ~184.0 (CHO), δ ~172.0 (isoxazole C5), δ ~160.0 (isoxazole C3), δ ~137.0, 130.0, 129.0, 126.0 (Ar-C), δ ~105.0 (isoxazole C4).

Core Synthetic Protocols and Methodologies

The aldehyde group is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions, essential for building libraries of diverse compounds. The following protocols are foundational for exploiting this building block.

Protocol 1: Synthesis of Schiff Bases via Imine Condensation

Scientific Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is one of the most robust and high-yielding reactions in organic chemistry.[11][12] The resulting C=N bond is a versatile pharmacophore in its own right, found in many biologically active compounds, or it can be subsequently reduced to form a stable secondary amine linker. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration, which is often acid-catalyzed.[11]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Amine Addition: To this solution, add the desired primary amine (e.g., a substituted aniline) (1.05 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual reactants. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualization of Workflow:

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Product & Purification A 5-(4-chlorophenyl)isoxazole -3-carboxaldehyde C Solvent: Ethanol Catalyst: Acetic Acid A->C B Primary Amine (R-NH2) B->C D Heat to Reflux (2-6 hours) C->D E Precipitation upon cooling D->E F Filtration & Washing E->F G Schiff Base Product F->G

Caption: General workflow for Schiff base synthesis.

Protocol 2: Knoevenagel Condensation for C=C Bond Formation

Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to form a new carbon-carbon double bond.[13][14] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are valuable as Michael acceptors for covalent inhibitor design or as precursors for more complex heterocyclic systems.[15] The reaction is typically catalyzed by a weak base, such as piperidine, which facilitates the formation of the nucleophilic carbanion from the active methylene compound.[14]

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq.) in ethanol (0.3 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. The reaction is often rapid, and the product may begin to precipitate from the solution. Monitor by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product is often of high purity, but recrystallization can be performed if needed.

  • Characterization: Confirm the structure of the resulting vinyl-isoxazole derivative by spectroscopic methods.

Visualization of Workflow:

G cluster_start Reactants cluster_process Process cluster_end Outcome A Isoxazole Aldehyde C Solvent: Ethanol Catalyst: Piperidine A->C B Active Methylene Cmpd (e.g., Malononitrile) B->C D Stir at RT or Heat Gently (1-4 hours) C->D E Product Precipitation D->E F Filtration E->F G α,β-Unsaturated Product F->G

Caption: Knoevenagel condensation workflow.

Protocol 3: Olefination via the Wittig Reaction

Scientific Rationale: The Wittig reaction is an indispensable tool for converting aldehydes into alkenes.[16] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium ylide), which is typically generated in situ from a phosphonium salt and a strong base. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[17] This reaction allows for precise installation of a vinyl group, providing access to stilbene-like structures and other important olefinic compounds.

Detailed Step-by-Step Protocol:

Part A: Ylide Generation

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.0 eq.).

  • Solvent: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq.), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature for another 30 minutes.

Part B: The Wittig Reaction 5. Aldehyde Addition: Cool the ylide solution back to 0°C. Dissolve this compound (0.95 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. 6. Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours or until TLC analysis shows complete consumption of the aldehyde. 7. Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). 8. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers. 9. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 10. Purification: The crude product is typically purified by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Visualization of Workflow:

G cluster_A Part A: Ylide Generation (Inert Atmosphere) cluster_B Part B: Wittig Reaction cluster_C Purification A1 Phosphonium Salt + Anhydrous THF A2 Cool to 0°C A1->A2 A3 Add Strong Base (e.g., n-BuLi) A2->A3 A4 Stir to form Ylide A3->A4 B1 Cool Ylide to 0°C A4->B1 B2 Add Isoxazole Aldehyde in Anhydrous THF B1->B2 B3 React (Warm to RT) B2->B3 B4 Aqueous Quench B3->B4 C1 Extraction & Drying B4->C1 C2 Column Chromatography C1->C2 C3 Alkene Product C2->C3

Caption: Two-stage workflow for the Wittig reaction.

Strategic Integration into a Drug Discovery Cascade

This compound is not just a reagent; it is a strategic starting point for a rational drug discovery campaign. The protocols described above can be used to generate a focused library of compounds for biological screening.

Logical Workflow:

  • Library Synthesis: Utilize the established protocols (Schiff base, Knoevenagel, Wittig, etc.) with a diverse set of reactants (e.g., 50 different primary amines, 20 active methylene compounds) to create a library of 50-100 unique derivatives.

  • Primary Screening: Screen this library against a specific biological target (e.g., a protein kinase, protease, or cancer cell line) at a single high concentration to identify initial "hits."

  • Hit Confirmation & SAR: Resynthesize and re-test the initial hits to confirm activity. Synthesize a second, more focused library of analogs around the confirmed hit structures to establish a preliminary Structure-Activity Relationship (SAR). For example, if a Schiff base derived from 4-fluoroaniline is active, synthesize analogs with 2-fluoro, 3-fluoro, 4-chloro, and 4-methoxyaniline to probe electronic and positional effects.

  • Lead Optimization: The most promising compounds ("leads") from the SAR study are then subjected to further optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties, ultimately leading to a preclinical candidate.

Visualization of the Drug Discovery Funnel:

G A Building Block This compound B Library Synthesis (Schiff Base, Knoevenagel, etc.) ~100 Compounds A->B C High-Throughput Primary Screen (e.g., Enzyme Assay) B->C D Hit Identification & Confirmation ~5-10 Compounds C->D E Focused Analog Synthesis & SAR Expansion D->E F Lead Optimization (Potency, Selectivity, ADME) ~1-2 Lead Series E->F G Preclinical Candidate F->G

Caption: Drug discovery cascade from building block to candidate.

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. The reactivity of its aldehyde functional group provides a reliable and versatile entry point to a wide range of chemical scaffolds, including imines, α,β-unsaturated systems, and complex alkenes. The protocols outlined in this guide serve as a robust foundation for researchers to rapidly generate novel and diverse molecular libraries, accelerating the identification of new therapeutic leads. Its strategic use can significantly shorten synthesis timelines and broaden the chemical space explored in the quest for innovative medicines.

References

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  • More, D. H., & Mahulikar, P. P. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. [Link]

  • Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole - ResearchGate. (2007). ResearchGate. [Link]

  • A Review on Synthesis of Schiff’s Bases and their Applications. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Solvent Free Wittig Reactions. (n.d.). University of California, San Diego. [Link]

  • 3a,4,5,6,7,8,9,10,11,12,13,13a-Dodecahydro-3-(4-chlorophenyl)cyclododeca[d]isoxazole. (1999). MDPI. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022). Semantic Scholar. [Link]

  • Design and Synthesis of Novel Arylisoxazole‐Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease | Request PDF - ResearchGate. (2020). ResearchGate. [Link]

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  • Knoevenagel condensation‐assisted multicomponent synthesis of... - ResearchGate. (2021). ResearchGate. [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples - MDPI. (n.d.). MDPI. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (n.d.). MDPI. [Link]

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Protocol for condensation reaction with 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Condensation Reactions with 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde for Novel Compound Synthesis

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on conducting condensation reactions with this compound. This aldehyde is a pivotal building block in medicinal and agricultural chemistry due to the established biological significance of the isoxazole scaffold.[1][2] Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on the Knoevenagel condensation as a primary example, offering a comprehensive, step-by-step protocol, mechanistic insights, and a framework for adapting the reaction to various active methylene compounds.

Introduction: The Synthetic Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a motif present in several FDA-approved drugs like the COX-2 inhibitor Valdecoxib.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in drug design. This compound serves as a versatile electrophilic partner in various carbon-carbon bond-forming reactions, allowing for the facile introduction of this valuable scaffold into more complex molecular architectures. Condensation reactions, which join two molecules with the elimination of a small molecule like water, are among the most robust methods for elaborating this core structure.

Overview of Applicable Condensation Reactions

The aldehyde functionality of this compound is highly amenable to several classic condensation reactions, each offering unique synthetic advantages:

  • Knoevenagel Condensation: Reacts an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) using a basic catalyst. It is exceptionally reliable for creating α,β-unsaturated products.[6]

  • Claisen-Schmidt Condensation: A crossed-aldol condensation between an aldehyde (lacking α-hydrogens, like our substrate) and a ketone.[7] This reaction is fundamental for synthesizing chalcones and enones, which are themselves important pharmacophores.[8]

  • Wittig Reaction: Forms an alkene by reacting an aldehyde with a phosphorus ylide.[9] This method offers excellent control over the location of the newly formed double bond and is tolerant of a wide range of functional groups.[10]

This guide will provide a detailed protocol for the Knoevenagel condensation due to its high efficiency, broad substrate scope, and operational simplicity.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction. The causality behind the experimental choices is rooted in facilitating this two-stage process.

  • Deprotonation: A weak base (e.g., piperidine, triethylamine) abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The acidity of this proton is enhanced by the adjacent electron-withdrawing groups (EWG), which stabilize the resulting carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a transient aldol-type intermediate.

  • Dehydration: The intermediate readily eliminates a molecule of water. This step is often spontaneous or promoted by heat and is the thermodynamic driving force for the reaction, leading to the formation of a stable, conjugated C=C double bond.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration ActiveMethylene NC-CH₂-CN (Active Methylene) Carbanion [NC-CH-CN]⁻ (Carbanion) ActiveMethylene->Carbanion + B: Base Base (B:) ProtonatedBase BH⁺ Aldehyde Ar-CHO (Isoxazole Aldehyde) Carbanion->Aldehyde Intermediate Ar-CH(O⁻)-CH(CN)₂ (Tetrahedral Intermediate) Aldehyde->Intermediate + [NC-CH-CN]⁻ ProtonatedIntermediate Ar-CH(OH)-CH(CN)₂ (Aldol Adduct) Intermediate->ProtonatedIntermediate + BH⁺ Product Ar-CH=C(CN)₂ (Final Product) ProtonatedIntermediate->Product - H₂O ProtonatedIntermediate->Product Water H₂O

Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol: Synthesis of 2-((5-(4-chlorophenyl)isoxazol-3-yl)methylene)malononitrile

This protocol provides a self-validating system by including steps for reaction monitoring, purification, and characterization to confirm product identity and purity.

Materials and Reagents
  • Substrate: this compound (FW: 207.61 g/mol )

  • Reagent: Malononitrile (FW: 66.06 g/mol )

  • Catalyst: Piperidine (FW: 85.15 g/mol )

  • Solvent: Anhydrous Ethanol (EtOH)

  • Purification: Silica gel (for column chromatography), n-Hexane, Ethyl Acetate

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, TLC plates (silica gel), UV lamp, rotary evaporator, glass column for chromatography.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic; handle with care. Piperidine is corrosive and flammable. Consult Safety Data Sheets (SDS) for all reagents before use.[2]

Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation - Dissolve aldehyde (1.0 eq) in EtOH - Add malononitrile (1.1 eq) B 2. Reaction Initiation - Add piperidine (0.1 eq) dropwise - Stir at room temperature A->B Setup C 3. Reaction Monitoring - Spot mixture on TLC plate - Monitor for disappearance of aldehyde spot B->C Progression D 4. Workup - Pour mixture into ice-cold water - Filter the precipitated solid C->D Completion E 5. Purification - Dry the solid - Recrystallize from ethanol or purify  via column chromatography D->E Isolation F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, IR, and MS data - Determine melting point E->F Purity Check G Final Product F->G Confirmation

Figure 2: Experimental Workflow
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.82 mmol, 1.0 eq) in 20 mL of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (0.35 g, 5.30 mmol, 1.1 eq). Allow the mixture to stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Add piperidine (approx. 0.05 mL, 0.48 mmol, 0.1 eq) dropwise to the reaction mixture. A slight color change may be observed.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored every 30 minutes by thin-layer chromatography (TLC) using a 7:3 mixture of n-Hexane:Ethyl Acetate as the eluent. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed (typically 2-4 hours).

  • Workup and Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form. Collect the solid by vacuum filtration, washing it with cold water (2 x 20 mL).

  • Purification: Air-dry the crude solid. For higher purity, the product can be recrystallized from hot ethanol or purified by flash column chromatography on silica gel, eluting with a gradient of n-Hexane and Ethyl Acetate.

  • Characterization: The final product, 2-((5-(4-chlorophenyl)isoxazol-3-yl)methylene)malononitrile, should be a solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) and determine its melting point.

Data Presentation: Versatility of the Knoevenagel Condensation

The protocol can be adapted for various active methylene compounds. The table below summarizes typical conditions and expected outcomes, demonstrating the versatility of the reaction.

Active Methylene CompoundCatalyst (eq)SolventTemp (°C)Time (h)Typical Yield (%)Reference
MalononitrilePiperidine (0.1)Ethanol25 (RT)2-485-95[11]
Ethyl CyanoacetatePiperidine (0.1)Ethanol80 (Reflux)6-880-90[12]
Barbituric AcidNoneWater/Glycerol60-801-290-98[11][12]
2,4-ThiazolidinedionePiperidine (0.1)Dichloromethane25 (RT)5-875-85[13]
Ethyl AcetoacetateGluconic AcidAqueous Soln.700.7590-95[11]

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Conclusion

The Knoevenagel condensation of this compound is a highly efficient and versatile method for synthesizing a diverse library of α,β-unsaturated isoxazole derivatives. The protocol detailed herein is robust, scalable, and adaptable to a range of nucleophilic partners. By understanding the underlying mechanism and the role of each experimental parameter, researchers can confidently employ this reaction to generate novel compounds for screening in drug discovery and materials science applications.

References

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  • Ahmad, H. A., et al. (2014). Condensation reaction of aromatic/heterocyclic aldehydes with ketones or methylene-activated substrates catalyzed by cyclic secondary amines. ResearchGate. Available at: [Link]

  • De Sarlo, F., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Thakare, M. P., & Shaikh, R. (2016). Condensation of Aromatic Aldehydes, Substituted Amines and Thioglycolic Acid Under Catalyst Free Conditions. Heterocyclic Letters. Available at: [Link]

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  • Zhdankin, V. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. Available at: [Link]

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  • MDPI. (1999). 3a,4,5,6,7,8,9,10,11,12,13,13a-Dodecahydro-3-(4-chlorophenyl)cyclododeca[d]isoxazole. Available at: [Link]

  • Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

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Synthesis of Isoxazole-Based Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics.[1][2] A significant number of isoxazole-containing molecules have been investigated and developed as potent inhibitors of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases a critical class of drug targets.[3] Isoxazole derivatives effectively target the ATP-binding site of various kinases, leading to the modulation of cellular processes like proliferation, differentiation, and apoptosis.[1] This guide provides an in-depth overview of the primary synthetic strategies for creating isoxazole-based kinase inhibitors, detailed experimental protocols, and insights into their structure-activity relationships (SAR).

Core Synthetic Strategies: Building the Isoxazole Ring

The construction of the isoxazole core can be broadly approached through two robust and versatile methods: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy 1: 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition)

This is the most powerful and widely employed method for constructing the isoxazole ring.[4] The reaction, often referred to as the Huisgen cycloaddition, involves the concerted reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne, to form the five-membered isoxazole ring.[4]

Mechanism & Rationale: The reaction proceeds via a concerted, pericyclic mechanism. Nitrile oxides are highly reactive and are almost always generated in situ from more stable precursors, such as aldoximes, to prevent dimerization and other side reactions. The regioselectivity of the cycloaddition (i.e., the orientation of the dipole relative to the alkyne) is a critical consideration. It is governed by both electronic and steric factors of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction is classified as a [2s+4s] cycloaddition, similar to the Diels-Alder reaction. Density functional theory (DFT) studies have shown that the activation energies are primarily controlled by the distortion energies required to achieve the transition state.[5][6]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime (R1-CH=NOH) Oxidant Oxidant (e.g., Chloramine-T, NCS) Aldoxime->Oxidant - H₂O, - Cl⁻ NitrileOxide Nitrile Oxide (in situ) [R1-C≡N⁺-O⁻] Oxidant->NitrileOxide Alkyne Alkyne (R2-C≡C-R3) NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole Substituted Isoxazole Alkyne->Isoxazole caption General workflow for 1,3-Dipolar Cycloaddition.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from a substituted aldoxime using Chloramine-T, followed by its reaction with a terminal alkyne.

Materials:

  • Substituted Aromatic Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Chloramine-T trihydrate (1.5 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) in ethanol.

  • Addition of Reagents: Add the terminal alkyne (1.2 eq) to the solution, followed by the portion-wise addition of Chloramine-T trihydrate (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water and extract the product with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield the 3,5-disubstituted isoxazole.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure by analyzing the chemical shifts and coupling constants. The isoxazole ring protons and carbons have characteristic chemical shifts.[7][8][9]

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations.

Strategy 2: Cyclization of Chalcones

This classical method involves the condensation of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride. It is a straightforward and effective route, particularly for synthesizing 3,5-diaryl isoxazoles.

Mechanism & Rationale: The synthesis begins with a Claisen-Schmidt condensation between an aromatic ketone and an aldehyde in the presence of a base (like NaOH or KOH) to form the chalcone intermediate.[10] The subsequent reaction with hydroxylamine hydrochloride involves a nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[11] The reaction is typically carried out in a basic medium to facilitate the cyclization process.

G cluster_0 Chalcone Synthesis (Claisen-Schmidt) cluster_1 Isoxazole Formation Ketone Aryl Ketone (Ar1-CO-CH₃) Base Base (NaOH/KOH) Ketone->Base Aldehyde Aryl Aldehyde (Ar2-CHO) Aldehyde->Base Chalcone Chalcone (Ar1-CO-CH=CH-Ar2) Base->Chalcone Hydroxylamine Hydroxylamine (NH₂OH·HCl) Chalcone->Hydroxylamine Cyclization/ Dehydration Isoxazole 3,5-Diaryl Isoxazole Hydroxylamine->Isoxazole caption General workflow for Chalcone-based Isoxazole Synthesis.

Protocol 2: Synthesis of 3,5-Diaryl Isoxazoles from Chalcones

This protocol is a two-step process: first, the synthesis of the chalcone, followed by its cyclization to the isoxazole.

Step A: Chalcone Synthesis

  • Setup: Dissolve the aryl ketone (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol in a flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of 40% KOH dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

Step B: Isoxazole Formation

  • Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[10]

  • Reaction: Add 40% aqueous KOH (5 mL for a 10 mmol scale reaction) and reflux the mixture for 8-12 hours.[10]

  • Work-up: After cooling, pour the reaction mixture into crushed ice. A solid product will precipitate out.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography as described in Protocol 1.

Application in Kinase Inhibitor Development

The isoxazole scaffold serves as an excellent anchor for substituents that can interact with key residues in the kinase ATP-binding pocket. Further functionalization of the isoxazole core is often necessary to achieve high potency and selectivity.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

For creating diverse libraries of inhibitors, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable. This reaction is particularly useful for introducing aryl or heteroaryl groups at specific positions on the isoxazole ring, which is a common strategy in SAR studies.[12][13] For this, a halogenated isoxazole intermediate is required, which can be synthesized using halogenated starting materials in the primary synthesis.

G HaloIsoxazole Halogenated Isoxazole (Isoxazole-Br or I) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) HaloIsoxazole->Pd_Catalyst BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->Pd_Catalyst CoupledProduct Functionalized Isoxazole (Isoxazole-R) Pd_Catalyst->CoupledProduct Suzuki Coupling Base Base (e.g., Na₂CO₃) Base->Pd_Catalyst caption Suzuki coupling for Isoxazole functionalization.

Protocol 3: Suzuki-Miyaura Coupling on a Bromo-Isoxazole Core

This protocol outlines a general procedure for coupling an arylboronic acid to a bromo-isoxazole intermediate.

Materials:

  • Bromo-isoxazole derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Degassing: To a Schlenk flask, add the bromo-isoxazole (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and the 2M Na₂CO₃ solution.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere until TLC indicates the consumption of the starting material (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with EtOAc. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.

Data Presentation: Isoxazole-Based Kinase Inhibitors

The versatility of the isoxazole scaffold has led to the development of inhibitors against a wide array of kinases. The following tables summarize the inhibitory activities (IC₅₀ values) of representative isoxazole-based compounds against several important kinase targets.

Table 1: Isoxazole Derivatives as JNK and p38 Inhibitors [12]

Compound IDKinase TargetIC₅₀ (nM)Selectivity (p38/JNK3)
3 JNK326~2
p3857
27 JNK342>470
p38>20,000
28 JNK324>830
p38>20,000

Table 2: Isoxazole Derivatives as EGFR and VEGFR-2 Inhibitors

Compound IDKinase TargetIC₅₀ (µM)Reference
25a EGFR-TK0.054[14]
VEGFR-20.12[14]
Vegfrecine Analog 3 VEGFR-10.65[15][16]
VEGFR-27.1[15][16]
10b (Chalcone deriv.) DU145 cell line1.06[15][16]

Table 3: Isoxazole Derivatives as c-Met and CK1δ Inhibitors

Compound IDKinase TargetIC₅₀ (nM)Reference
28a c-Met1.8[17]
8d c-Met<10[17]
8e c-Met<10[17]
LH846 CK1δ290[18]
DK518 CK1δ350[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole-based kinase inhibitors is highly dependent on the nature and position of substituents on both the isoxazole ring and any appended aromatic systems.

  • Substituents at C3 and C5: For 3,5-disubstituted isoxazoles, these positions are crucial for directing interactions within the ATP binding pocket. Aryl or heteroaryl groups at these positions often engage in hydrophobic interactions and can be modified to improve potency and selectivity. For instance, in a series of JNK inhibitors, replacing a fluorophenyl group with an N-methyl pyrazole at the 4-position of the core pyridine (attached to the isoxazole) maintained JNK3 potency while dramatically reducing p38 activity, thus greatly enhancing selectivity.[12]

  • Substituents at C4: This position allows for the modulation of physicochemical properties. For example, introducing electron-withdrawing groups can influence the electronic character of the ring and its interactions.

  • Role of the Isoxazole Core: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. It has been shown that replacing a pyrazole core with an isoxazole (a weaker H-bond acceptor) can reduce off-target effects, such as p38 inhibition, thereby improving the selectivity profile of JNK inhibitors.[12]

  • Aryl Group Modifications: For diaryl isoxazoles, substitutions on the appended phenyl rings are critical. Electron-donating groups, such as methoxy substituents, on the benzene ring have been shown to enhance anticancer activity in some series.[15][16]

Conclusion

The isoxazole scaffold is a robust and versatile platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic methodologies, particularly the 1,3-dipolar cycloaddition and chalcone cyclization, are well-established and allow for the creation of diverse chemical libraries. Further functionalization through modern cross-coupling techniques enables fine-tuning of the pharmacological properties. The continued exploration of the chemical space around the isoxazole core, guided by detailed SAR studies and structural biology, promises to deliver novel and effective kinase-targeted therapies for a range of human diseases.

References

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Application Notes and Protocols for High-Throughput Screening of Isoxazole-3-Carboxaldehyde Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole-3-Carboxaldehyde Scaffold in Drug Discovery

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3][4] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments.[1][2][4][5][6] The isoxazole-3-carboxaldehyde scaffold, in particular, serves as a versatile synthetic intermediate, with the aldehyde functional group providing a reactive handle for the construction of more complex molecular architectures.[7][8] This reactivity also presents unique opportunities and challenges in the context of high-throughput screening (HTS) for novel drug candidates. The electrophilic nature of the aldehyde can facilitate covalent interactions with biological targets, a mechanism of action for a growing number of approved drugs.[9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for isoxazole-3-carboxaldehyde libraries. We will delve into the critical aspects of library design, assay development, the screening workflow, and hit validation, with a focus on strategies to mitigate the challenges associated with screening reactive aldehyde-containing compounds.

Part 1: Library Design and Preparation

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For isoxazole-3-carboxaldehyde libraries, careful consideration should be given to the synthetic accessibility and the desired chemical space to be explored.

1.1. Synthetic Strategies for Library Generation

The synthesis of isoxazole-3-carboxaldehydes can be achieved through various established organic chemistry methods. A common approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group manipulation to introduce the aldehyde. Another route involves the formylation of a pre-formed isoxazole ring. For library synthesis, solid-phase or solution-phase parallel synthesis techniques can be employed to generate a diverse set of analogs efficiently.

1.2. Key Considerations for Library Diversity

To maximize the chances of identifying active compounds, the library should encompass a wide range of physicochemical properties. Diversity can be introduced at various positions of the isoxazole scaffold:

  • Substitution on the Isoxazole Ring: Introducing different substituents at the C5 position of the isoxazole ring can significantly modulate the compound's biological activity and physical properties.

  • Derivatization of the Aldehyde: While the primary screen will likely focus on the parent aldehyde, a secondary library of derivatives (e.g., oximes, hydrazones, imines) can be prepared to explore the structure-activity relationship (SAR) around the aldehyde moiety.

Table 1: Example of a Diversity-Oriented Isoxazole-3-Carboxaldehyde Library Design

Scaffold PositionR-Group DiversityDesired Physicochemical Properties
C5 Aryl, Heteroaryl, Alkyl, CycloalkylModulate lipophilicity, introduce hydrogen bond donors/acceptors
Aldehyde (post-screen) Oximes, Hydrazones, Reductive amination productsExplore SAR, improve metabolic stability, alter reactivity

Part 2: High-Throughput Screening Workflow

A robust and well-validated HTS workflow is essential for the successful identification of genuine hits from a large compound library.[10][11] The workflow can be broadly divided into assay development, primary screening, and hit confirmation.

HTS_Workflow Lib_Prep Library Preparation (Isoxazole-3-carboxaldehydes) Assay_Dev Assay Development & Optimization Lib_Prep->Assay_Dev Primary_Screen Primary HTS Assay_Dev->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirm Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirm Dose_Response Dose-Response (IC50/EC50) Hit_Confirm->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Expansion SAR by Analogs Secondary_Assays->SAR_Expansion

Caption: High-Throughput Screening Workflow for Isoxazole-3-Carboxaldehyde Libraries.

Assay Development and Optimization

The choice of assay is critical and depends on the biological target of interest. Both biochemical and cell-based assays can be adapted for screening isoxazole-3-carboxaldehyde libraries.[12][13][14]

2.1.1. Biochemical Assays

Biochemical assays are suitable for screening against purified proteins, such as enzymes or receptors.[15] Given the electrophilic nature of the aldehyde, assays for enzymes with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites are particularly relevant.

Protocol 1: Generic Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate that produces a colorimetric signal upon enzymatic conversion.

    • Prepare a stock solution of the isoxazole-3-carboxaldehyde library compounds in DMSO.

  • Assay Miniaturization:

    • Optimize the assay for a 384- or 1536-well plate format to reduce reagent consumption.[11][16]

  • Assay Procedure:

    • Dispense a small volume (e.g., 100 nL) of each library compound into the assay plate using an automated liquid handler.[10]

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for potential covalent modification.

    • Initiate the enzymatic reaction by adding the substrate.

    • After a specific incubation period, stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Controls:

    • Positive Control: A known inhibitor of the enzyme.

    • Negative Control: DMSO vehicle.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Determine the Z'-factor to assess the quality and robustness of the assay; a Z' > 0.5 is generally considered excellent.[10][16]

Causality Behind Experimental Choices: The pre-incubation step of the enzyme with the compound is crucial when screening for potential covalent inhibitors, as it allows time for the covalent bond to form.[17] The choice of a colorimetric readout is often cost-effective and straightforward for HTS.[14]

2.1.2. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for screening, as they can assess a compound's activity within a living cell, taking into account factors like cell permeability and potential cytotoxicity.[12][13][14][18]

Protocol 2: Cell Viability/Cytotoxicity Assay

  • Cell Culture:

    • Culture the desired cell line under standard conditions.

  • Assay Procedure:

    • Seed the cells into 384- or 1536-well plates at an optimized density and allow them to adhere overnight.

    • Treat the cells with the isoxazole-3-carboxaldehyde library compounds at a single, high concentration (e.g., 10 µM).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Measure cell viability using a commercially available assay kit (e.g., CellTiter-Glo® for ATP measurement, or an MTS/XTT assay for metabolic activity).[12]

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., staurosporine).

    • Negative Control: DMSO vehicle.

  • Data Analysis:

    • Calculate the percent cell viability for each compound relative to the controls.

    • Identify compounds that exhibit significant cytotoxicity.

Causality Behind Experimental Choices: A cytotoxicity assay is a fundamental secondary assay to flag compounds that may show activity in other assays simply by killing the cells. It is also a valuable primary screen for identifying potential anticancer agents.

2.1.3. Considerations for Aldehyde Reactivity

The aldehyde group can be prone to non-specific reactions, leading to false positives.[19] Strategies to mitigate this include:

  • Addition of Scavengers: Including a mild nucleophile, such as glutathione or dithiothreitol (DTT), in the assay buffer can help to quench non-specific covalent reactions.

  • Counter-Screening: A counter-screen against a target known to be susceptible to reactive compounds can help to identify promiscuous inhibitors.

Primary Screening and Data Analysis

The primary screen involves testing the entire library at a single concentration to identify "hits."[16]

Data_Analysis_Flow Raw_Data Raw HTS Data Normalization Data Normalization Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >3 SD from mean) Normalization->Hit_Selection Hit_List Initial Hit List Hit_Selection->Hit_List

Caption: Data Analysis Pipeline for Primary HTS Hit Selection.

Data from the primary screen is typically normalized to the plate controls, and hits are selected based on a pre-defined activity threshold (e.g., >50% inhibition or a Z-score > 3).[20]

Hit Confirmation and Validation

Hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[19][21]

2.3.1. Hit Confirmation

The first step is to re-test the initial hits from a freshly prepared sample to confirm their activity.

2.3.2. Dose-Response Curves

Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50).[21]

Table 2: Example of Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
IZC-001 1.21.198.5
IZC-002 5.80.995.2
IZC-003 0.751.099.1

2.3.3. Secondary and Orthogonal Assays

To further validate the hits, it is crucial to test them in alternative assay formats (orthogonal assays) to ensure the observed activity is not an artifact of the primary assay.[22] For potential covalent inhibitors, assays to confirm the mechanism of action, such as mass spectrometry-based target modification studies, are highly recommended.[23]

Part 3: Advanced Protocols and Case Study Insights

3.1. Protocol for a Covalent Inhibitor Washout Assay

This assay helps to differentiate between reversible and irreversible (covalent) inhibitors.

  • Incubation: Incubate the target protein with a high concentration of the hit compound for a prolonged period.

  • Removal of Unbound Compound: Rapidly dilute the sample or use a desalting column to remove the unbound compound.

  • Activity Measurement: Measure the activity of the washed protein.

  • Interpretation: If the inhibition persists after the removal of the unbound compound, it is indicative of covalent binding.

3.2. Case Study: Screening for Aldehyde Dehydrogenase (ALDH) Inhibitors

Aldehyde dehydrogenases are a family of enzymes that metabolize aldehydes and are implicated in various diseases, including cancer.[24] An HTS campaign to identify isoxazole-3-carboxaldehyde inhibitors of ALDH could employ a commercially available kit that measures the enzymatic conversion of acetaldehyde to acetic acid and NADH.[24] The production of NADH can be coupled to the reduction of a formazan reagent, resulting in a colorimetric signal.[24] Hits from such a screen would be promising candidates for further development as ALDH-targeted therapeutics.[25]

Conclusion

High-throughput screening of isoxazole-3-carboxaldehyde libraries offers a promising avenue for the discovery of novel therapeutic agents. The inherent reactivity of the aldehyde moiety, while presenting challenges in terms of potential non-specific interactions, also provides an opportunity for the discovery of potent covalent inhibitors. By employing a carefully designed screening workflow, incorporating appropriate counter-screens, and conducting rigorous hit validation, researchers can successfully navigate the complexities of screening this valuable chemical scaffold and unlock its full therapeutic potential.

References

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Application Notes and Protocols for the Scale-Up Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the critical considerations for the scale-up synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] Moving beyond a simple recitation of steps, this document provides an in-depth analysis of the synthetic strategy, process optimization, safety protocols, and analytical quality control required for a robust and scalable manufacturing process. By elucidating the causality behind experimental choices, these notes aim to equip researchers and chemical engineers with the necessary knowledge to transition this synthesis from the laboratory bench to pilot plant and beyond, ensuring scientific integrity and operational excellence.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of commercially available drugs and biologically active compounds.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its utility as a versatile pharmacophore. The title compound, this compound, serves as a crucial building block for more complex molecules, finding applications in the development of novel therapeutics, particularly in the realm of neurological disorders, as well as in the formulation of modern agrochemicals.[1] The successful and efficient large-scale production of this intermediate is therefore a critical step in the drug development and manufacturing pipeline.

Strategic Approach to Synthesis: A Two-Step Pathway

A robust and scalable synthesis of this compound can be strategically divided into two key stages:

  • Part A: Construction of the Isoxazole Ring via a [3+2] cycloaddition reaction.

  • Part B: Formylation of the Isoxazole Ring at the C3 position using the Vilsmeier-Haack reaction.

This modular approach allows for optimization and control over each distinct transformation, facilitating a more manageable and efficient scale-up process.

Part A: Synthesis of 5-(4-Chlorophenyl)isoxazole

The most widely adopted and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[2][4] This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). For the synthesis of 5-(4-chlorophenyl)isoxazole, the reaction between 4-chlorobenzonitrile oxide and a suitable two-carbon dipolarophile is the most direct route. The nitrile oxide is highly reactive and is therefore generated in situ from the corresponding 4-chlorobenzaldoxime.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The process begins with the in situ generation of 4-chlorobenzonitrile oxide from 4-chlorobenzaldoxime using a mild oxidant and a base. This is immediately followed by the cycloaddition with an alkyne.

Figure 1: Synthesis of 5-(4-Chlorophenyl)isoxazole cluster_step1 Step 1: In situ Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition 4-Chlorobenzaldoxime 4-Chlorobenzaldoxime Oxidant_Base Oxidant (e.g., NCS) Base (e.g., Et3N) 4-Chlorobenzaldoxime->Oxidant_Base 4-Chlorobenzonitrile_Oxide 4-Chlorobenzonitrile_Oxide Oxidant_Base->4-Chlorobenzonitrile_Oxide Acetylene Acetylene 4-Chlorobenzonitrile_Oxide->Acetylene 5-(4-Chlorophenyl)isoxazole 5-(4-Chlorophenyl)isoxazole Acetylene->5-(4-Chlorophenyl)isoxazole

Figure 1: Synthesis of 5-(4-Chlorophenyl)isoxazole.

Part B: Vilsmeier-Haack Formylation of 5-(4-Chlorophenyl)isoxazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The isoxazole ring, being electron-rich, is a suitable substrate for this transformation. The reaction utilizes a Vilsmeier reagent, which is a chloromethyleniminium species, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich isoxazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Figure 2: Vilsmeier-Haack Formylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Isoxazole DMF DMF POCl3 POCl₃ DMF->POCl3 Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ POCl3->Vilsmeier_Reagent Isoxazole 5-(4-Chlorophenyl)isoxazole Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Isoxazole->Vilsmeier_Reagent Hydrolysis H₂O Iminium_Salt->Hydrolysis Aldehyde 5-(4-Chlorophenyl)isoxazole- 3-carboxaldehyde Hydrolysis->Aldehyde

Figure 2: Vilsmeier-Haack Formylation Mechanism.

Scale-Up Synthesis Protocols and Considerations

Transitioning from a laboratory-scale synthesis to a pilot or industrial scale introduces a new set of challenges that must be proactively addressed. The following sections provide detailed protocols and highlight critical scale-up considerations for each synthetic step.

Protocol 1: Scale-Up Synthesis of 5-(4-Chlorophenyl)isoxazole
Parameter Laboratory Scale (10 g) Pilot Scale (1 kg) Key Scale-Up Considerations
Reactants 4-Chlorobenzaldoxime (1.0 eq), Acetylene source (e.g., Calcium Carbide), N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (Et₃N, 1.2 eq)4-Chlorobenzaldoxime (1.0 eq), Acetylene gas, N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (Et₃N, 1.2 eq)Acetylene Handling: Gaseous acetylene is explosive. Use a solution in a suitable solvent (e.g., acetone) or generate in situ. Ensure proper grounding and inert atmosphere.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Toluene or Ethyl AcetateSolvent Selection: Consider boiling point for heat management, toxicity, and environmental impact. Toluene is often preferred for its higher boiling point and ease of water removal.
Temperature 0 °C to room temperature0-10 °C for nitrile oxide generation, then controlled ramp to 25-30 °CExothermicity: The in situ generation of the nitrile oxide can be exothermic. Precise temperature control is crucial to prevent side reactions and ensure safety. Use a jacketed reactor with efficient cooling.
Addition Rate Dropwise addition of Et₃NSlow, controlled addition of Et₃N via a dosing pumpReaction Kinetics: Control the rate of nitrile oxide formation to match its consumption in the cycloaddition, minimizing decomposition.
Work-up Aqueous wash, drying, and solvent evaporationQuenching with water, phase separation, and distillation of the solventPhase Separation: On a large scale, efficient phase separation is critical. Ensure adequate settling time and appropriate reactor design.
Purification Column chromatographyRecrystallizationPurification Strategy: Chromatography is not feasible for large quantities. Develop a robust recrystallization protocol. Screen various solvent systems to optimize yield and purity.

Detailed Step-by-Step Methodology (Pilot Scale):

  • Reactor Preparation: Charge a clean, dry, and inerted jacketed glass-lined reactor with 4-chlorobenzaldoxime and a suitable solvent (e.g., Toluene).

  • Inerting: Purge the reactor headspace with nitrogen or argon.

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) portion-wise, maintaining the internal temperature below 10 °C.

  • Acetylene Introduction: Introduce acetylene gas below the surface of the reaction mixture at a controlled rate.

  • Base Addition: Slowly add triethylamine (Et₃N) via a dosing pump over several hours, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by the slow addition of water.

  • Work-up: Allow the phases to separate and remove the aqueous layer. Wash the organic layer with brine.

  • Solvent Removal: Concentrate the organic phase under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature.

Protocol 2: Scale-Up Vilsmeier-Haack Formylation
Parameter Laboratory Scale (5 g) Pilot Scale (500 g) Key Scale-Up Considerations
Reactants 5-(4-Chlorophenyl)isoxazole (1.0 eq), DMF (solvent and reagent), POCl₃ (1.5 eq)5-(4-Chlorophenyl)isoxazole (1.0 eq), DMF (solvent and reagent), POCl₃ (1.5 eq)Reagent Purity: Ensure anhydrous conditions. Water will react violently with POCl₃ and deactivate the Vilsmeier reagent.
Solvent DMFDMFSolvent Properties: DMF is a high-boiling, hygroscopic solvent. Ensure proper handling and storage.
Temperature 0 °C to 80 °C0-10 °C for reagent formation, then controlled heating to 60-70 °CExothermicity and Viscosity: The formation of the Vilsmeier reagent is exothermic. The reaction mixture can become viscous. Ensure adequate agitation and cooling capacity.
Addition Rate Dropwise addition of POCl₃Slow, controlled addition of POCl₃ to DMFSafety: The reaction between DMF and POCl₃ can be highly exothermic and can lead to a runaway reaction if not properly controlled.
Work-up Poured onto ice, neutralization, and extractionControlled addition to a cooled aqueous solution of sodium bicarbonateQuenching: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated area with efficient cooling and off-gas scrubbing.
Purification Column chromatographyRecrystallization or slurry washProduct Isolation: The product often precipitates upon quenching. Develop a robust filtration and washing procedure.

Detailed Step-by-Step Methodology (Pilot Scale):

  • Reactor Preparation: Charge a clean, dry, and inerted jacketed glass-lined reactor with anhydrous DMF.

  • Cooling: Cool the DMF to 0-5 °C with vigorous stirring.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. A thick precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: Add the 5-(4-chlorophenyl)isoxazole to the mixture.

  • Heating: Slowly and carefully heat the reaction mixture to 60-70 °C and hold for several hours.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Quenching: In a separate, larger reactor, prepare a cooled (0-10 °C) aqueous solution of sodium bicarbonate. Slowly transfer the hot reaction mixture into the bicarbonate solution with vigorous stirring and cooling.

  • Product Isolation: The product will precipitate out of the aqueous solution. Filter the solid and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethanol).

  • Drying: Dry the final product in a vacuum oven at a controlled temperature.

Analytical Quality Control

A robust analytical package is essential to ensure the quality, purity, and consistency of the final product.

Analytical Technique Purpose
HPLC Purity assessment, quantification of impurities, and reaction monitoring.
¹H and ¹³C NMR Structural confirmation and identification of impurities.
Mass Spectrometry Confirmation of molecular weight.
FTIR Identification of key functional groups.
Melting Point Purity assessment.
Karl Fischer Titration Determination of water content.

Safety and Environmental Considerations

Chemical Hazards:

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant.

  • Triethylamine (Et₃N): Flammable and corrosive.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.

  • N,N-Dimethylformamide (DMF): A reproductive toxin.

Process Hazards:

  • Exothermic Reactions: Both the nitrile oxide formation and the Vilsmeier-Haack reaction are exothermic and require careful temperature control.

  • Gas Evolution: The quenching of the Vilsmeier-Haack reaction releases HCl gas.

  • Flammable Solvents: Use of flammable solvents requires appropriate fire safety measures.

Personal Protective Equipment (PPE):

  • Appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat are mandatory.

  • Work should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

Problem Potential Cause Solution
Low yield in Part A Incomplete reaction; Decomposition of nitrile oxide.Ensure anhydrous conditions; Control temperature carefully during nitrile oxide generation; Optimize addition rate of base.
Formation of by-products Dimerization of nitrile oxide (furoxans).Maintain a low concentration of nitrile oxide by slow addition of the base.
Low yield in Part B Incomplete reaction; Deactivation of Vilsmeier reagent by water.Ensure anhydrous conditions and reagents; Increase reaction temperature or time.
Purification challenges Oily product; Impurities with similar solubility.Screen a wider range of recrystallization solvents; Consider a slurry wash with a non-polar solvent.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable process. A thorough understanding of the underlying reaction mechanisms, careful control of process parameters, and a proactive approach to safety are paramount for a successful and efficient manufacturing campaign. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of scaling up this important chemical intermediate.

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  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]

  • Krishnarao, & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employed by Lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (CAS 763109-09-7). This molecule is a critical intermediate in the development of various pharmaceutical agents and agrochemicals.[1][2] Achieving high purity is paramount for successful downstream applications and regulatory compliance.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights to help you identify and mitigate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to this compound?

A common and robust strategy involves a two-step process. First, the isoxazole core is constructed via a [3+2] cycloaddition reaction. This typically involves reacting 4-chlorobenzaldoxime with an alkyne precursor like propargyl alcohol in the presence of an oxidizing agent (to generate the nitrile oxide in situ). The resulting alcohol, [5-(4-Chlorophenyl)isoxazol-3-yl]methanol, is then subjected to a controlled oxidation using a mild reagent like Pyridinium Chlorochromate (PCC) to yield the target aldehyde. This method provides good control over the formation of the aldehyde functionality and avoids harsh conditions.

Q2: Why is the purity of this intermediate so critical?

As a key building block, the purity of this compound directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API) or agrochemical. Reactive impurities can lead to the formation of undesirable side products, complicating purification processes and potentially introducing toxic components. For instance, unreacted precursors or isomeric impurities can lead to the formation of difficult-to-separate, structurally related compounds in the final product.

Q3: What are the primary impurities I should be screening for?

The most common impurities are directly related to the synthetic pathway. You should primarily screen for:

  • Unreacted Starting Materials: Specifically, the alcohol precursor, [5-(4-Chlorophenyl)isoxazol-3-yl]methanol.

  • Over-oxidation Products: The corresponding carboxylic acid, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.

  • Isomeric By-products: Depending on the initial cycloaddition strategy, the regioisomer 3-(4-Chlorophenyl)isoxazole-5-carboxaldehyde can be formed.[3]

  • Residual Reagents & Solvents: Traces of solvents or reagents from the reaction and purification steps, such as chlorinated solvents or bases like pyridine.

Q4: Which analytical techniques are most effective for purity assessment?

A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is typically effective.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals, such as the starting alcohol or the isomeric aldehyde.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in the tentative identification of unknown impurity peaks seen in HPLC.[5]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Presence of Starting Alcohol Precursor

Q: My HPLC and ¹H NMR analyses show a significant peak corresponding to [5-(4-Chlorophenyl)isoxazol-3-yl]methanol in my final product. What caused this incomplete oxidation?

A: This is the most frequent impurity and points to issues in the oxidation step. The root cause is typically insufficient oxidizing power or reaction time.

Causality & Solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of your oxidizing agent (e.g., PCC) may be inadequate. The reagent can degrade upon storage, losing its efficacy.

    • Solution: Increase the molar equivalents of the oxidizing agent by 10-20%. Always use a freshly opened or properly stored batch of the reagent.

  • Suboptimal Reaction Temperature: Oxidation reactions often require specific temperatures to proceed to completion.

    • Solution: Ensure the reaction is maintained at the recommended temperature. For PCC oxidations, this is typically room temperature. A slight, controlled increase to 30-35°C may improve conversion, but monitor closely to prevent over-oxidation.

  • Inadequate Reaction Time: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). Continue the reaction until the starting alcohol spot has completely disappeared.

Workflow: Monitoring Oxidation via TLC

cluster_workflow TLC Monitoring Workflow spot Spot Reaction Mixture on TLC Plate develop Develop Plate (e.g., 30% EtOAc/Hexanes) spot->develop visualize Visualize under UV Light develop->visualize compare Compare Spots to Starting Material (SM) and Product Standards visualize->compare decision Is SM spot still visible? compare->decision continue_rxn Continue Reaction (Check again in 30 min) decision->continue_rxn Yes workup Proceed to Work-up and Purification decision->workup No continue_rxn->spot

Caption: Workflow for reaction monitoring using TLC.

Issue 2: Formation of Carboxylic Acid Impurity

Q: My mass spectrometry results show an impurity with a mass of M+16 relative to my product, which I suspect is 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. How do I prevent this over-oxidation?

A: The formation of the carboxylic acid is a classic sign of an oxidation reaction that is too aggressive or has been contaminated with water. Aldehydes are notoriously susceptible to further oxidation.

Causality & Solutions:

  • Harsh Oxidizing Agent: Using strong oxidants like potassium permanganate (KMnO₄) or Jones reagent will invariably lead to the carboxylic acid.

    • Solution: Exclusively use mild, selective oxidizing agents. Pyridinium Chlorochromate (PCC) is standard. Other suitable options include Dess-Martin Periodinane (DMP) or a Swern oxidation, which are known for stopping at the aldehyde stage.

  • Presence of Water: Many oxidizing agents become more aggressive in the presence of water.

    • Solution: Ensure your solvent (typically dichloromethane, DCM) is anhydrous. Dry the glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Extended Reaction Times/High Temperatures: Leaving the reaction for too long, even with a mild oxidant, can sometimes lead to slow over-oxidation, especially if the temperature is elevated.

    • Solution: Adhere strictly to the reaction time determined by TLC monitoring (as described above). Avoid unnecessarily heating the reaction.

Issue 3: Presence of an Isomeric Impurity

Q: My characterization data (especially ¹H NMR) suggests the presence of an isomer. How is this possible and how can it be removed?

A: The presence of a regioisomer, most likely 3-(4-Chlorophenyl)isoxazole-5-carboxaldehyde, points to a lack of regiocontrol during the initial cycloaddition step that formed the isoxazole ring. The removal of this isomer is challenging due to its very similar physical properties.

Causality & Solutions:

  • Lack of Regiocontrol: In [3+2] cycloaddition reactions, the orientation of the dipole (the nitrile oxide) and the dipolarophile (the alkyne) determines which regioisomer is formed. The electronic and steric properties of the substituents control this selectivity.

    • Solution (Prevention): The best solution is prevention. Carefully select the reaction conditions for the cycloaddition to favor the desired 5-substituted isoxazole. This may involve changing the solvent, temperature, or the method used to generate the nitrile oxide in situ. Consulting literature for similar cycloadditions is crucial.

  • Difficult Purification: Isomers often have nearly identical polarity, making separation by standard column chromatography very difficult.

    • Solution (Removal): If the isomer has already formed, high-resolution purification techniques are required. Consider using a high-performance flash chromatography system with a high-efficiency column. Alternatively, recrystallization may be effective if a solvent system can be found where the solubility of the two isomers differs significantly. Multiple recrystallizations may be necessary.

Diagram: Formation of Key Impurities

Precursor [5-(4-Chlorophenyl)isoxazol-3-yl]methanol (Alcohol Precursor) Product This compound (Target Product) Precursor->Product Controlled Oxidation (e.g., PCC) UnderOx Impurity 1: Unreacted Alcohol Precursor->UnderOx Incomplete Reaction OverOx Impurity 2: Carboxylic Acid Product->OverOx Over-oxidation Isomer Impurity 3: Regioisomer Cyclo Cycloaddition Precursors Cyclo->Product Regioselective Cycloaddition Cyclo->Isomer Poor Regioselectivity

Caption: Synthetic pathways leading to the target product and common impurities.

Data Summary & Protocols

Table 1: Common Impurities and Analytical Signatures
Impurity NameLikely OriginRecommended Analytical MethodKey Signature
[5-(4-Chlorophenyl)isoxazol-3-yl]methanolIncomplete oxidation of precursor¹H NMR, HPLC-UV, LC-MSPresence of a -CH₂OH signal in NMR (~4.8 ppm); distinct retention time in HPLC.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acidOver-oxidation of the productLC-MS, HPLC-UV, IRMolecular ion peak M+16 higher than product; broad -OH stretch in IR; shift in HPLC retention time.
3-(4-Chlorophenyl)isoxazole-5-carboxaldehydePoor regioselectivity in cycloaddition¹H NMR, LC-MSDistinct chemical shift for the aldehyde proton and different aromatic splitting pattern in NMR.
Residual Solvents (e.g., DCM, Toluene)Incomplete removal after work-upGC-MS, ¹H NMRCharacteristic peaks in the GC chromatogram; solvent peaks in the ¹H NMR spectrum.
Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of the final product. Method optimization may be required.

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid

  • Sample: ~1 mg of the product dissolved in 1 mL of Acetonitrile

Procedure:

  • System Preparation: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 70:30 A:B) until a stable baseline is achieved.

  • Detector Wavelength: Set the UV detector to a wavelength where the chromophore absorbs strongly, typically around 254 nm or 280 nm.

  • Gradient Elution:

    • Time 0-2 min: 30% B

    • Time 2-15 min: Ramp linearly from 30% B to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-19 min: Return to 30% B

    • Time 19-25 min: Re-equilibrate at 30% B

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks. Identify impurity peaks by comparing retention times with known standards if available.

References
  • ChemicalBook. (n.d.).Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis.
  • Grady, A. (2023).The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • J&K Scientific. (n.d.).this compound.
  • Sigma-Aldrich. (n.d.).this compound 97%.
  • Chem-Impex. (n.d.).3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde.
  • Krishnarao, N., & Sirisha, K. (2023).One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by Lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Dhaduk, M. F., & Joshi, H. S. (2022).Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 255–262.
  • Zhang, D.-T., Ma, Y., & Shi, N.-Q. (2006).3-(4-Chlorophenyl)isoxazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4830–o4831.
  • Google Patents. (n.d.).CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

Sources

Isoxazole Ring Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazole derivatives. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding isoxazole synthesis.

Q1: My isoxazole synthesis is giving a very low yield or failing completely. What are the most likely causes?

Low or no yield can be attributed to several factors, primarily the stability of your starting materials and intermediates, as well as suboptimal reaction conditions.[1] For instance, in 1,3-dipolar cycloadditions, the nitrile oxide intermediate is prone to dimerization to form furoxans, which is a common competing reaction that can significantly lower your yield.[2] In cyclocondensation reactions using 1,3-dicarbonyl compounds, the issue might lie in the reactivity of the dicarbonyl, which can be influenced by its keto-enol tautomerism.[1]

Q2: I'm observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or internal alkynes.[1][2] Regioselectivity is governed by a delicate balance of steric and electronic factors of your reactants.[1][2] For 1,3-dipolar cycloadditions, the use of copper(I) or ruthenium(II) catalysts can strongly favor the formation of a specific regioisomer, typically the 3,5-disubstituted isoxazole.[2][3] In the case of cyclocondensation reactions, modifying the reaction conditions, such as adjusting the pH or changing the solvent, can influence the isomeric ratio.[1] The use of β-enamino diketones as precursors can also offer better regiochemical control.[4]

Q3: My isoxazole product seems to be decomposing during workup or purification. Are isoxazoles generally unstable?

The isoxazole ring itself is aromatic and generally stable, but it can be sensitive to certain conditions, leading to decomposition. The N-O bond is the most vulnerable part of the ring and can be cleaved under specific circumstances.[1] Conditions to be wary of include:

  • Strongly basic conditions: Can lead to ring-opening.[1]

  • Reductive conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical conditions: UV irradiation may cause rearrangements.[1]

  • Certain transition metals: Can catalyze N-O bond cleavage.[1]

If you suspect decomposition, consider using milder workup procedures and purification techniques, and protect your compound from prolonged exposure to harsh conditions or light.[1]

Q4: What are the best methods for purifying isoxazole derivatives?

Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

  • Column Chromatography: This is the most common and effective method. A systematic screening of solvent systems using Thin-Layer Chromatography (TLC) is crucial to achieve good separation. Sometimes, a three-solvent system or the addition of a small amount of acid or base can improve resolution.[1]

  • Crystallization: If your product is a solid, crystallization can be a powerful purification technique to isolate a single isomer.[1]

In-Depth Troubleshooting Guide

This section provides a more detailed, issue-based approach to troubleshooting common problems in isoxazole synthesis.

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis, but its success hinges on the efficient formation and trapping of the nitrile oxide intermediate.[5]

Potential Cause 1: Nitrile Oxide Dimerization

Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often major byproduct.[1][2]

Solutions:

  • In Situ Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1][2] Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the oxidation of aldoximes.[2]

  • Slow Addition: If you are using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.[2]

  • Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the dimerization reaction.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of dimerization more significantly than the rate of cycloaddition.[1][2]

Potential Cause 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and catalyst can have a profound impact on the reaction outcome.

Solutions:

  • Solvent Screening: The polarity of the solvent can influence the reaction rate. Aprotic solvents like THF, DCM, or acetonitrile are commonly used.[1]

  • Temperature Optimization: Monitor the reaction by TLC or LC-MS to determine the optimal temperature. While lower temperatures can reduce side reactions, higher temperatures may be required for less reactive substrates.[1]

  • Catalysis: For terminal alkynes, copper(I)-catalyzed reactions (often referred to as "click chemistry") can dramatically improve yields and regioselectivity.[5][6]

Issue 2: Poor Regioselectivity in Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine

The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can lead to a mixture of two regioisomeric isoxazoles.[1][4] This is because either of the two carbonyl groups can react with the amino group of hydroxylamine first.

Troubleshooting Workflow for Regioselectivity:

G start Mixture of Regioisomers Observed method Identify the more reactive carbonyl group start->method solvent_change Change Solvent start->solvent_change ph_control Adjust pH method->ph_control Electronic/Steric Differences precursor_mod Modify Precursor method->precursor_mod acidic Acidic Conditions ph_control->acidic basic Basic Conditions ph_control->basic protic Protic Solvents (e.g., EtOH) solvent_change->protic aprotic Aprotic Solvents (e.g., MeCN) solvent_change->aprotic enamino Use β-enamino diketone precursor_mod->enamino end Improved Regioselectivity acidic->end basic->end protic->end aprotic->end enamino->end

Caption: Decision-making flowchart for addressing regioselectivity issues.

Solutions:

  • pH Control: The pH of the reaction medium can influence which carbonyl is more reactive. Acidic conditions often favor the formation of one isomer over the other.[1]

  • Solvent Effects: The polarity of the solvent can play a role in regioselectivity. For example, switching from ethanol to acetonitrile can alter the isomeric ratio.[1][4]

  • Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone provides a more controlled reaction with hydroxylamine, often leading to a single regioisomer.[1][4] The use of a Lewis acid, such as BF₃·OEt₂, with β-enamino diketones can further direct the regioselectivity.[3][4]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne to form a 3,5-disubstituted isoxazole.[1][2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (1.0 eq) and the aldoxime (1.1 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Reagent Addition: To this solution, add an oxidant such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene) portion-wise at room temperature.

  • Base Addition: Slowly add a solution of a base, such as triethylamine (1.5 eq), dropwise to the reaction mixture. The base will facilitate the in situ formation of the nitrile oxide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Isoxazole Synthesis from a β-Enamino Diketone

This protocol outlines the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride to favor a specific regioisomer.[4]

  • Setup: Dissolve the β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The regioselectivity can be influenced by the solvent and the presence of additives.[4] For example, using ethanol as the solvent often favors one isomer, while the addition of a Lewis acid like BF₃·OEt₂ in acetonitrile can favor the formation of another.[4]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary Table

The choice of reaction conditions can significantly impact the outcome of your isoxazole synthesis. The following table summarizes the effects of different parameters on yield and regioselectivity.

Parameter1,3-Dipolar CycloadditionCyclocondensation with 1,3-Dicarbonyls
Catalyst Copper(I) or Ruthenium(II) often improves yield and regioselectivity for 3,5-disubstituted isoxazoles.[2][3]Lewis acids (e.g., BF₃·OEt₂) can control regioselectivity with β-enamino diketones.[3][4]
Solvent Aprotic solvents (DCM, THF) are common. Polarity can influence reaction rates.[1]Protic solvents (e.g., ethanol) and aprotic solvents (e.g., acetonitrile) can favor different regioisomers.[1][4]
Temperature Lower temperatures can minimize nitrile oxide dimerization.[1][2]Room temperature to reflux, depending on the reactivity of the dicarbonyl.
pH Not a primary factor, but the choice of base for nitrile oxide generation is critical.Can be a key factor in controlling regioselectivity; acidic conditions often favor one isomer.[1]

Mechanistic Insights

Understanding the underlying mechanisms is key to effective troubleshooting.

1,3-Dipolar Cycloaddition Mechanism:

This reaction is a concerted pericyclic reaction where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (alkyne) to form the five-membered isoxazole ring in a single step.[5]

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Nitrile Oxide R-C≡N⁺-O⁻ TS [Concerted Cycloaddition] Nitrile Oxide->TS Alkyne R'C≡CR'' Alkyne->TS Isoxazole Isoxazole Ring TS->Isoxazole

Caption: Concerted mechanism of 1,3-dipolar cycloaddition.

Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine:

This reaction proceeds through a stepwise mechanism involving the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[7]

G 1,3-Dicarbonyl 1,3-Dicarbonyl Oxime Intermediate Oxime Intermediate 1,3-Dicarbonyl->Oxime Intermediate + NH₂OH Cyclized Intermediate Cyclized Intermediate Oxime Intermediate->Cyclized Intermediate Intramolecular Attack Isoxazole Isoxazole Cyclized Intermediate->Isoxazole - H₂O

Caption: Stepwise mechanism of isoxazole formation from a 1,3-dicarbonyl.

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32833-32855. Available from: [Link]

  • NanoBioLetters. (2024, June 30). Construction of Isoxazole ring: An Overview. Available from: [Link]

  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available from: [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Available from: [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Available from: [Link]

  • Springer. (2022, January 4). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. Available from: [Link]

  • PMC. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

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Technical Support Center: Optimizing Reaction Yield for 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of this key intermediate. This compound is a valuable building block in the development of various pharmaceutical agents and agrochemicals.[1][2] This document provides in-depth, experience-driven advice to help you optimize your reaction yields and overcome common synthetic challenges.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low or no yield in isoxazole synthesis can be attributed to several factors, including the quality of starting materials, reaction conditions, and the stability of intermediates.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Solutions & Optimization Strategies:

  • Starting Material Integrity:

    • Purity of Precursors: Ensure the high purity of your starting materials, such as the appropriate chalcone or β-ketoester and hydroxylamine hydrochloride. Impurities can interfere with the reaction, leading to side products and reduced yield.

    • Stability of Hydroxylamine: Hydroxylamine solutions can degrade over time. It is recommended to use freshly prepared solutions or high-quality commercial grades.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is critical. For syntheses involving the cyclization of chalcones with hydroxylamine, maintaining a neutral or slightly basic medium is often beneficial to facilitate the initial nucleophilic attack and subsequent cyclization.[4][5] The use of a base like sodium acetate is common to neutralize the HCl released from hydroxylamine hydrochloride.[5][6]

    • Temperature Optimization: While some isoxazole syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier.[6][7] However, excessive heat can lead to decomposition of reactants or products.[6] It is advisable to perform small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C, and reflux) to determine the optimal condition for your specific substrate.

    • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used for chalcone-based syntheses as they can solvate the ionic intermediates.[3][4] For other methods like 1,3-dipolar cycloadditions, a range of solvents from polar aprotic (e.g., THF, MeCN) to nonpolar (e.g., toluene) may be employed depending on the specific substrates.[3]

  • Reaction Monitoring:

    • TLC Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.

Question 2: I am observing significant impurity formation alongside my desired product. How can I identify and minimize these side products?

The formation of impurities is a common challenge in heterocyclic synthesis. Identifying the structure of these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Furoxan Formation (in 1,3-Dipolar Cycloadditions): Nitrile oxides, key intermediates in many isoxazole syntheses, are prone to dimerization to form furoxans.[3][8]

    • In Situ Generation: To minimize this, generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This keeps the concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[3][9]

    • Slow Addition: If using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing an excess of the alkyne.[8]

  • Formation of Regioisomers: The reaction of unsymmetrical precursors can lead to the formation of a mixture of isoxazole regioisomers.[3][10]

    • Strategic Choice of Synthesis Route: The choice of synthetic method can heavily influence regioselectivity. For instance, the reaction of terminal alkynes with nitrile oxides generally yields 3,5-disubstituted isoxazoles with high regioselectivity.[8]

    • Catalyst Control: The use of catalysts, such as copper(I) or ruthenium(II), can promote the formation of specific regioisomers in 1,3-dipolar cycloadditions.[8][9]

  • Incomplete Cyclization or Intermediate Buildup: In some cases, the reaction may stall at an intermediate stage, such as the initial adduct, without proceeding to the final cyclized product.

    • Adjusting Reaction Time and Temperature: As determined by TLC monitoring, extending the reaction time or moderately increasing the temperature might be necessary to drive the reaction to completion.

Workflow for Impurity Identification and Minimization:

Caption: Troubleshooting workflow for impurity issues.

Question 3: The Vilsmeier-Haack formylation of the isoxazole ring is not proceeding as expected. What are the critical parameters for this reaction?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an activated aromatic ring.[6] However, its success with isoxazoles can be sensitive to reaction conditions.

Key Considerations for the Vilsmeier-Haack Reaction:

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared by reacting a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[11] It is crucial to perform this step at a low temperature (e.g., 0 °C) and with careful, dropwise addition of POCl₃ to DMF to control the exothermic reaction.[6]

  • Substrate Activation: The isoxazole ring must be sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent. The 5-(4-chlorophenyl) substituent has a moderate influence on the ring's electron density.

  • Reaction Temperature: After the addition of the isoxazole substrate, the reaction temperature may need to be raised to facilitate the formylation. A typical temperature range is 60-80 °C.[6] However, temperatures above 100 °C should be avoided as they can lead to polymerization.[6]

  • Work-up Procedure: The reaction is typically quenched by pouring the mixture into ice-cold water or an ice-cold solution of a base like sodium acetate or sodium bicarbonate to neutralize the acidic conditions and hydrolyze the intermediate iminium salt to the aldehyde.[6][11]

Troubleshooting Flowchart for Vilsmeier-Haack Formylation:

Caption: Optimizing the Vilsmeier-Haack reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the primary synthetic routes to this compound?

There are several established methods for the synthesis of isoxazole derivatives, which can be adapted for this specific target molecule. The choice of route often depends on the availability of starting materials and desired scale.

Synthetic Route Key Precursors Brief Description Potential Advantages References
From Chalcones 4-Chlorochalcone, HydroxylamineCyclocondensation of an α,β-unsaturated ketone (chalcone) with hydroxylamine.Readily available starting materials.[4]
1,3-Dipolar Cycloaddition 4-Chlorobenzaldoxime, Propargyl alcoholIn situ generation of a nitrile oxide from the oxime, followed by cycloaddition with an alkyne.High regioselectivity often achievable.[3][12]
From β-Diketones A β-diketone with a 4-chlorophenyl group, HydroxylamineCondensation of a 1,3-dicarbonyl compound with hydroxylamine.Versatile for creating various substitution patterns.[13]
Oxidation of the Corresponding Alcohol [5-(4-Chlorophenyl)isoxazol-3-yl]methanolOxidation of the primary alcohol at the 3-position of the isoxazole ring.Useful if the alcohol is more readily accessible.[14][15]
How can I purify the final product, this compound?

The purification of the final product is crucial to obtain a compound of high purity, which is essential for subsequent applications.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for purification. The melting point of this compound is reported to be in the range of 136-140 °C.[16]

  • Column Chromatography: For crude products that are oils or solids with impurities of similar solubility, silica gel column chromatography is the preferred method.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the desired compound.

What analytical techniques are recommended for characterizing the product?

A combination of spectroscopic methods should be used to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aldehyde proton (around 9-10 ppm), the isoxazole ring proton, and the protons of the 4-chlorophenyl group.

    • ¹³C NMR will confirm the presence of the carbonyl carbon of the aldehyde and the carbons of the isoxazole and chlorophenyl rings.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (207.61 g/mol ).[16]

  • Elemental Analysis: To confirm the elemental composition (C₁₀H₆ClNO₂).[16]

Are there any specific safety precautions I should be aware of?

Standard laboratory safety practices should always be followed. Additionally, consider the specific hazards of the reagents used:

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydroxylamine: Can be explosive, especially in concentrated form. Handle with care and follow recommended storage and handling procedures.

  • Solvents: Use appropriate ventilation and avoid sources of ignition when working with flammable organic solvents.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[16]

References

  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (n.d.). Accessed January 22, 2026.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). Accessed January 22, 2026.
  • The Vilsmeier-Haack reaction of isoxazolin-5-ones. Synthesis and reactivity of 2-(dialkylamino)-1,3-oxazin-6-ones | The Journal of Organic Chemistry. (n.d.). Accessed January 22, 2026.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem. (n.d.). Accessed January 22, 2026.
  • The Vilsmeier-Haack Reaction of Isoxazolin-5-ones. Synthesis and Reactivity of 2-(Dialkylamino)-1,3-oxazin-6-ones - Lookchem. (n.d.). Accessed January 22, 2026.
  • troubleshooting isoxazole ring formation in synthesis - Benchchem. (n.d.). Accessed January 22, 2026.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.). Accessed January 22, 2026.
  • Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - ChemicalBook. (n.d.). Accessed January 22, 2026.
  • Isoxazole synthesis : r/Chempros - Reddit. (2022). Accessed January 22, 2026.
  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. (2023). Accessed January 22, 2026.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (n.d.). Accessed January 22, 2026.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Accessed January 22, 2026.
  • This compound. (n.d.). Accessed January 22, 2026.
  • This compound | 763109-09-7 - J&K Scientific. (n.d.). Accessed January 22, 2026.
  • This compound 97 763109-09-7 - Sigma-Aldrich. (n.d.). Accessed January 22, 2026.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. (n.d.). Accessed January 22, 2026.
  • 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde - Chem-Impex. (n.d.). Accessed January 22, 2026.
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Accessed January 22, 2026.
  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. (n.d.). Accessed January 22, 2026.
  • synthesis of isoxazoles - YouTube. (2019). Accessed January 22, 2026.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Accessed January 22, 2026.
  • Challenges associated with isoxazole directed C−H activation.
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)
  • 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | Sigma-Aldrich. (n.d.). Accessed January 22, 2026.
  • This compound suppliers USA. (n.d.). Accessed January 22, 2026.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (n.d.). Accessed January 22, 2026.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (n.d.). Accessed January 22, 2026.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.). Accessed January 22, 2026.
  • Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac - Chemical Review and Letters. (n.d.). Accessed January 22, 2026.
  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanol - Chem-Impex. (n.d.). Accessed January 22, 2026.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (2024). Accessed January 22, 2026.
  • 1159603-79-8 | (3-(4-Chlorophenyl)isoxazol-4-yl)methanol | ChemScene. (n.d.). Accessed January 22, 2026.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - NIH. (2010). Accessed January 22, 2026.
  • [3-(4-chlorophenyl)-5-isoxazolyl]methanol AldrichCPR | Sigma-Aldrich. (n.d.). Accessed January 22, 2026.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). Accessed January 22, 2026.

Sources

Technical Support Center: Synthesis of Isoxazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoxazole-3-carboxaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the common and often subtle challenges encountered in the laboratory. We will explore the causality behind experimental outcomes, offering field-proven insights to overcome common hurdles and prevent unwanted side reactions.

Troubleshooting Dashboard: Where is Your Synthesis Failing?

Before diving into detailed protocols, identify the primary symptom of your problematic reaction. This will direct you to the most relevant section of the guide.

TroubleshootingDashboard start Start Here: What is the main issue? low_yield Low or No Yield start->low_yield Incomplete conversion? Reagents degraded? impurities Complex Mixture / Unexpected Side Products start->impurities TLC shows multiple spots? NMR is messy? decomposition Product Decomposes During Workup/Purification start->decomposition Product disappears after column or base wash? faq_yield See FAQ: Low Conversion low_yield->faq_yield faq_impurities See Troubleshooting by Route impurities->faq_impurities faq_stability See FAQ: Isoxazole Instability decomposition->faq_stability

Caption: Initial troubleshooting flowchart.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most pressing and common issues in a direct question-and-answer format.

Q1: My reaction to oxidize 3-methylisoxazole to the aldehyde is giving me the corresponding carboxylic acid. How can I prevent this over-oxidation?

A1: This is a classic challenge when using strong oxidizing agents. The aldehyde product is often more susceptible to oxidation than the starting methyl group.

  • Causality: Oxidants like KMnO₄ or excess CrO₃ do not selectively stop at the aldehyde stage. The intermediate aldehyde is readily hydrated in aqueous media to a gem-diol, which is rapidly oxidized to the carboxylic acid.

  • Troubleshooting Steps:

    • Choice of Oxidant: Switch to a milder or more sterically hindered oxidant that is known to stop at the aldehyde. Selenium dioxide (SeO₂) is a common choice for the oxidation of activated methyl groups. Other options include Dess-Martin periodinane (DMP) or a Swern oxidation if you can first convert the methyl group to a hydroxymethyl group.

    • Control Stoichiometry: Use a precise stoichiometry of the oxidant (e.g., 1.0-1.1 equivalents of SeO₂). Adding the oxidant portion-wise can help maintain a low instantaneous concentration, reducing the rate of over-oxidation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-oxidation is often more pronounced at elevated temperatures.

    • Anhydrous Conditions: If possible, use an oxidant that works under anhydrous conditions (like DMP or Swern oxidation precursors). This prevents the formation of the gem-diol hydrate, which is key to the over-oxidation pathway[1].

Q2: I am attempting a Vilsmeier-Haack formylation on my isoxazole substrate, but the reaction is sluggish and my starting material is recovered. What is going wrong?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its success is highly dependent on the electron density of the isoxazole ring[2].

  • Causality: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a relatively weak electrophile[3]. If your isoxazole ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the ring will be deactivated and may not be nucleophilic enough to attack the reagent.

  • Troubleshooting Steps:

    • Increase Activation: If possible, modify your synthetic route to perform the formylation before adding strong electron-withdrawing groups.

    • Reaction Temperature: While starting at 0°C is common, slowly increasing the temperature to 60-80°C may be necessary for less reactive substrates[4]. Monitor the reaction carefully by TLC, as higher temperatures can also promote side reactions.

    • Reagent Stoichiometry & Purity: Ensure your phosphoryl chloride (POCl₃) and DMF are fresh and anhydrous. Use a slight excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents).

    • Alternative Formylation: For highly deactivated systems, consider a lithiation/formylation sequence. This involves deprotonating the isoxazole ring with a strong base (like n-BuLi or LDA) at low temperature, followed by quenching with an electrophilic formylating agent (like DMF). This reverses the polarity of the reaction (umpolung) and is effective for electron-poor systems.

Q3: After my reaction workup, which involved an aqueous base wash, my product yield dropped significantly. What happened to my isoxazole-3-carboxaldehyde?

A3: The isoxazole ring, particularly when substituted with an electron-withdrawing aldehyde group at the 3-position, can be susceptible to base-catalyzed ring opening[5].

  • Causality: The proton at the C4 position of the isoxazole ring is acidic. A strong base can deprotonate this position, initiating a cascade of electronic rearrangements that leads to the cleavage of the weak N-O bond. This results in the formation of α,β-unsaturated carbonyl compounds or other degradation products that are difficult to isolate.

  • Troubleshooting Steps:

    • Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH. If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.

    • pH Control: Keep the pH of all aqueous solutions at or below neutral (pH 7).

    • Purification Strategy: Opt for column chromatography on silica gel without a basic wash. Silica gel is slightly acidic and generally well-tolerated. If basic impurities are a problem, consider a pre-column filtration through a small plug of silica.

    • Temperature: Perform all workup and purification steps at low temperatures (e.g., using an ice bath) to slow the rate of potential decomposition.

Part 2: Deep Dive: Troubleshooting by Synthetic Route

This section provides a more detailed analysis of common synthetic strategies, including protocols and route-specific side reactions.

Route 1: Oxidation of 3-Methylisoxazole

This is a direct and appealing route, but it is fraught with challenges of selectivity.

Oxidation_Pathway start 3-Methylisoxazole aldehyde Target: Isoxazole-3-carboxaldehyde start->aldehyde [O] (Controlled) e.g., SeO2 ring_open Side Product: Ring-Opened Species (e.g., β-ketonitriles) start->ring_open Harsh [O] or high T acid Side Product: Isoxazole-3-carboxylic Acid aldehyde->acid [O] (Over-oxidation) e.g., KMnO4, excess SeO2 aldehyde->ring_open Harsh [O] or high T

Caption: Oxidation pathways of 3-methylisoxazole.

Experimental Protocol: Selenium Dioxide Oxidation

  • To a solution of 3-methylisoxazole (1.0 eq) in a suitable solvent (e.g., dioxane/water 95:5) in a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.05 eq).

  • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the black selenium byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Troubleshooting This Route

Symptom Potential Cause(s) Suggested Solution(s)
Low Conversion Insufficient heating or reaction time. Deactivated substrate. Poor quality SeO₂.Increase reflux time and monitor by TLC. For electron-poor substrates, higher temperatures or longer times may be needed. Use freshly opened or sublimed SeO₂.
Over-oxidation to Acid Reaction temperature is too high. Excess oxidant was used.Reduce the reaction temperature. Use a precise stoichiometry of SeO₂ (1.0-1.05 eq). Consider adding the oxidant in portions.
Formation of Tar/Decomposition Reaction temperature is too high, leading to ring decomposition.Run the reaction at the lowest possible temperature for conversion. Ensure the isoxazole ring is stable under the reaction conditions; highly sensitive substrates may require a different synthetic route.
Difficult Purification Selenium byproducts co-eluting with the product.Ensure complete filtration through Celite. A wash with a dilute solution of sodium thiosulfate can sometimes help remove residual selenium species.
Route 2: Vilsmeier-Haack Formylation of an Unsubstituted Isoxazole

This method builds the aldehyde group onto a pre-formed isoxazole ring.

Mechanism & Side Reaction Hotspots

Vilsmeier_Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Isoxazole Isoxazole Isoxazole->Sigma_Complex Attacks Vilsmeier Reagent at C4 Side_Product Side Product: Formylation at C5 Isoxazole->Side_Product Attack at C5 (If C4 is blocked or C5 is activated) Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Target Aldehyde Iminium_Salt->Aldehyde Aqueous Workup (H2O)

Caption: Vilsmeier-Haack mechanism and potential side reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (10 eq) to 0°C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise via syringe, keeping the internal temperature below 10°C. A white solid (the Vilsmeier reagent) may form. Stir the mixture at 0°C for 30 minutes.

  • Add a solution of the isoxazole substrate (1.0 eq) in anhydrous DMF dropwise to the reagent mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-6 hours, monitoring by TLC[4].

  • Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice containing sodium acetate (5-6 eq)[3].

  • Stir the mixture until all the ice has melted, then extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting This Route

Symptom Potential Cause(s) Suggested Solution(s)
No Reaction Deactivated isoxazole ring. Impure or wet reagents. Insufficient temperature.Check for electron-withdrawing groups on your substrate. Use fresh, anhydrous DMF and POCl₃. Increase reaction temperature cautiously up to 80°C.
Multiple Products Formylation at other positions (e.g., C5). Reaction with other functional groups on the substrate.If the C4 position is blocked, formylation may occur at C5. If both are open, a mixture is possible depending on electronics. Protect other sensitive functional groups (e.g., alcohols, amines) before the reaction.
Low Yield after Workup Incomplete hydrolysis of the iminium salt intermediate. Product decomposition in the quench solution.Ensure the pH of the quench solution is buffered (sodium acetate helps). Stir for an adequate time after quenching to ensure complete hydrolysis. Avoid strongly basic conditions during workup.
Tar Formation Reaction temperature is too high. Substrate is unstable to the strongly acidic Vilsmeier conditions.Run the reaction at the lowest effective temperature. If the substrate is acid-sensitive, this route may not be suitable. Consider alternative methods like lithiation/formylation.

References

  • Zhang, D., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. [Link]

  • Penner, N., et al. (2018). pH and temperature stability of the isoxazole ring in leflunomide and its 3-methyl analog. ResearchGate. [Link]

  • Talha, S. M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Zhang, D., et al. (2022). Ring-Opening Fluorination of Isoxazoles. PubMed. [Link]

  • Reddy, G. S., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Zeng, W., et al. (2019). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Venugopal, M. & Perumal, P.T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • CN116283810A - A kind of preparation method of isoxazole compound.
  • Rajanna, K.C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Advances in Chemical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

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Improving the purity of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistries, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals dedicated to the synthesis and purification of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde. This key intermediate is pivotal in the development of numerous pharmaceutical and agrochemical agents, making its purity a critical parameter for successful downstream applications.[1][2]

As Senior Application Scientists, we understand that achieving high purity is often a multi-step process requiring careful analysis and troubleshooting. This guide is structured to address the specific challenges you may encounter, moving from frequently asked questions to in-depth troubleshooting scenarios and detailed experimental protocols. Our goal is to empower you with the knowledge to not only solve immediate purity issues but also to build robust and reliable purification strategies for your future work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and analysis of this compound.

Q1: What are the most common impurities in the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common species include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-chloroacetophenone, chalcone precursors, or hydroxylamine hydrochloride.[3][4]

  • Regioisomers: The formation of the isoxazole ring can sometimes yield isomeric byproducts with similar physical properties, making them difficult to separate.

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various byproducts. For instance, the synthesis of isoxazoles can sometimes be complicated by the formation of furoxans.[4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethanol, ethyl acetate, hexane) are common.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the corresponding carboxylic acid, especially upon prolonged exposure to air.

Q2: What analytical techniques are recommended to assess the purity of this compound?

A2: A multi-technique approach is crucial for a comprehensive purity assessment. No single method can identify all potential impurities.

Technique Purpose & Detectable Impurities Key Considerations
¹H & ¹³C NMR Provides structural confirmation and detects proton-bearing organic impurities and regioisomers.[5] Quantitative NMR (qNMR) can determine absolute purity against a standard.Excellent for identifying structurally similar impurities. May not detect non-proton-bearing impurities or low-level contaminants.
HPLC/UPLC The primary method for quantitative purity assessment (e.g., ≥98% purity).[2] It is excellent for separating the main compound from byproducts and starting materials.Method development (column, mobile phase, detector) is crucial for good resolution. A reference standard is required for accurate quantification.
LC-MS / GC-MS Combines chromatographic separation with mass spectrometry to identify impurities by their mass-to-charge ratio.Essential for identifying unknown impurities. GC-MS is suitable for volatile impurities and requires the compound to be thermally stable.
FT-IR Spectroscopy Confirms the presence of key functional groups (aldehyde C=O, C=N of the isoxazole ring).[5] Can detect impurities with distinct functional groups.Primarily a qualitative technique for functional group identification rather than a quantitative purity assessment tool.
Melting Point A sharp melting point range close to the literature value (136-140 °C) indicates high purity.[6]A broad or depressed melting point suggests the presence of impurities.

Q3: My purified product is an off-white or yellowish solid, not the reported white needles. Is this a purity issue?

A3: While the pure compound is often described as white needles or a solid, slight coloration can arise from trace, highly colored impurities that may not be easily detectable by other methods like NMR or HPLC.[2] If the analytical data (NMR, HPLC) confirms high purity (>99%), the color may not be significant for many applications. However, if color is a critical parameter, techniques like charcoal treatment during recrystallization or preparative TLC may be employed to remove the chromophoric impurities.

Troubleshooting Guide: From Crude Product to High-Purity Compound

This section provides a problem-solving framework for common purification challenges.

Workflow for Impurity Identification and Removal

The following diagram outlines a logical workflow for tackling purity issues with your this compound.

purification_workflow cluster_troubleshoot Troubleshooting Loop crude Crude Product (Post-Workup) analyze Analyze Purity (TLC, NMR, HPLC) crude->analyze pure Product Meets Purity Spec? analyze->pure Yes fail Impurity Issue Identified analyze->fail No final Final Product (>99% Purity) pure->final recryst Attempt Recrystallization fail->recryst High-concentration impurities col_chrom Perform Column Chromatography fail->col_chrom Trace or multiple impurities reanalyze Re-analyze Purity recryst->reanalyze col_chrom->reanalyze reanalyze->pure Purity OK reanalyze:e->col_chrom:w Recrystallization Failed

Caption: A decision-making workflow for purifying this compound.

Problem 1: My crude ¹H NMR spectrum shows significant peaks that do not correspond to the product.

  • Possible Cause: Incomplete reaction or presence of unreacted starting materials. A common synthesis involves the reaction of a chalcone derivative with hydroxylamine.[3][4] Unreacted chalcone is a frequent impurity.

  • Causality & Solution:

    • Reaction Monitoring: Before work-up, always monitor the reaction to completion using Thin Layer Chromatography (TLC). The disappearance of the limiting starting material is a key indicator.

    • Stoichiometry: Ensure the stoichiometry of reagents is correct. An excess of one reagent may be necessary to drive the reaction to completion, but this can complicate purification.

    • Work-up Optimization: An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic impurities or unreacted hydroxylamine hydrochloride.[7][8]

Problem 2: Recrystallization is not improving the purity, or the product "oils out."

  • Possible Cause: An inappropriate solvent or solvent system was chosen. For recrystallization to be effective, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity should have the opposite solubility profile or be present in such a small amount that it remains in the mother liquor.[9]

  • Causality & Solution:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling points. The goal is to find a solvent that dissolves the product only when hot.

    • Using a Solvent Pair: If a single suitable solvent cannot be found, a binary solvent system is an excellent alternative. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity (cloudiness) persists. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A common pair for isoxazole derivatives is Ethanol/Water or Ethyl Acetate/Hexane.[10]

    • Preventing "Oiling Out": This happens when the melting point of the solid is lower than the boiling point of the solvent. The solid melts instead of dissolving, forming an oil. To prevent this, use a larger volume of the hot solvent or switch to a lower-boiling point solvent. Slow cooling is also critical.[9]

Problem 3: Impurities co-elute with my product during column chromatography.

  • Possible Cause: The polarity of the chosen eluent (solvent system) is not optimized to resolve the product from the impurities.

  • Causality & Solution:

    • TLC Optimization is Key: Before running a column, systematically test different solvent systems using TLC. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from all impurity spots.[11]

    • Gradient Elution: If a single solvent system (isocratic elution) fails to provide separation, a gradient elution is recommended. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).[12][13] This allows less polar impurities to elute first, followed by your product, and then more polar impurities.

    • Silica Gel Choice: Ensure you are using the correct grade of silica gel for flash chromatography (typically 230-400 mesh). The ratio of silica gel to crude product should be at least 50:1 by weight for difficult separations.

Comparison of Primary Purification Techniques
Technique Best For Advantages Disadvantages
Recrystallization Removing large amounts of impurities (>5-10%) from solid products.High recovery, cost-effective, scalable.[3]Requires significant solubility difference between product and impurity; can have lower yields.[9]
Column Chromatography Separating complex mixtures, removing trace impurities, and isolating products from regioisomers.[5]High resolution, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Validated Experimental Protocols

These protocols provide a starting point for the purification of this compound.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is effective when the primary impurities are significantly more or less polar than the product.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the product for purity.

Protocol 2: Flash Column Chromatography

This is the method of choice for removing closely related impurities or for final polishing to achieve >99.5% purity.

  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of n-hexane and ethyl acetate.[12][13] Aim for a product Rf of ~0.3.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in the chosen eluent. A typical slurry packing method is recommended to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Analysis: Obtain the final mass and analyze the product for purity by NMR and HPLC.

References

  • J&K Scientific. This compound | 763109-09-7. [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]

  • Naallakrishnarao, K., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Pathak, A., & Sharma, N. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • National Institutes of Health (NIH). (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • An-Najah National University. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic. [Link]

  • ResearchGate. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

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Degradation pathways of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

A Guide to Understanding and Troubleshooting Degradation Pathways Under Acidic and Basic Conditions

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide rapid answers to common issues and questions that arise during the experimental analysis of this compound.

Q1: What is the general stability profile of the isoxazole ring in my compound?

The isoxazole ring is an aromatic heterocyclic system that is generally stable.[1][2] However, its stability is significantly influenced by the pH and temperature of the environment.[1] The N-O bond within the isoxazole ring is its most susceptible point, particularly to cleavage under certain conditions.[1]

  • Under Neutral and Mildly Acidic Conditions (pH 4.0-7.4): The isoxazole ring demonstrates considerable stability, especially at ambient temperatures. Studies on related isoxazole-containing drugs, such as leflunomide, have shown resistance to ring opening in this pH range.[3]

  • Under Basic Conditions (pH > 8.0): The ring becomes significantly more labile. The rate of degradation increases with rising pH and temperature.[1][3] This susceptibility is a critical factor to consider in formulation, storage, and experimental design.

  • Under Strong Acidic Conditions: While more stable than in basic media, prolonged exposure to strong acids and elevated temperatures can also induce degradation, typically initiated by protonation of the ring nitrogen.

Q2: I'm observing degradation of my compound under acidic conditions. What is the likely chemical pathway?

Under strong acidic conditions (e.g., >0.1 M HCl) and heat, the degradation of this compound is likely initiated by the protonation of the isoxazole nitrogen atom. This protonation makes the ring more susceptible to nucleophilic attack by water. The subsequent cleavage of the N-O bond, followed by tautomerization, would likely yield a β-keto nitrile derivative.

Acidic_Degradation_Pathway cluster_0 Acid-Catalyzed Hydrolysis Start 5-(4-Chlorophenyl)isoxazole- 3-carboxaldehyde Protonation Protonated Isoxazole Intermediate Start->Protonation + H+ Attack Nucleophilic attack by H2O Protonation->Attack + H2O RingOpening Ring-Opened Intermediate Attack->RingOpening N-O bond cleavage Product β-Keto Nitrile Derivative (3-(4-chlorophenyl)-3-oxopropanenitrile) RingOpening->Product Tautomerization Basic_Degradation_Pathway cluster_1 Base-Catalyzed Hydrolysis Start_B 5-(4-Chlorophenyl)isoxazole- 3-carboxaldehyde Attack_B Nucleophilic attack by OH- Start_B->Attack_B + OH- RingOpening_B Ring-Opened Intermediate (N-O bond cleavage) Attack_B->RingOpening_B Product_B Cyano-substituted Degradant RingOpening_B->Product_B Rearrangement

Caption: Proposed basic degradation pathway.

Q4: I am analyzing my degradation samples by HPLC and encountering chromatographic issues. How can I resolve them?

Chromatographic problems are common when analyzing complex mixtures from forced degradation studies. The table below outlines common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Column contamination or degradation.1. Reverse and flush the column; if the problem persists, use an appropriate column regeneration procedure or replace the column.
2. Sample solvent is incompatible with the mobile phase (too strong).2. Dilute the sample in the initial mobile phase. [4]
3. Interaction with active sites on the silica backbone (for basic analytes).3. Adjust the mobile phase pH to suppress analyte ionization. Consider using a buffered mobile phase.
Split Peaks 1. Clogged inlet frit on the guard or analytical column.1. Remove the guard column and re-run. If the peak shape improves, replace the guard. Back-flush the analytical column.
2. Two co-eluting compounds.2. Optimize the method to improve resolution (e.g., change the gradient, mobile phase composition, or column chemistry).
Shifting Retention Times 1. Inconsistent mobile phase preparation or pump malfunction.1. Ensure the mobile phase is prepared consistently and is properly degassed. [5]Check the pump for leaks or pressure fluctuations. [5][6]
2. Column temperature fluctuations.2. Use a column oven to maintain a stable temperature.
3. Column aging/equilibration issues.3. Ensure the column is fully equilibrated with the mobile phase before injection. If the column is old, it may need replacement.

Q5: How do I definitively identify the structures of the degradation products?

Identifying unknown degradation products requires a combination of chromatographic separation and spectroscopic analysis. [7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. It provides the molecular weight of the degradation products, which is crucial for proposing potential structures.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that helps in elucidating the connectivity of the atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: When a degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can provide unambiguous structure confirmation. [8]

Experimental Protocols

Protocol 1: Forced Degradation via Acid and Base Hydrolysis

This protocol outlines a standard procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9] Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • pH meter, volumetric flasks, pipettes

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: a. To a flask, add a known volume of the stock solution and an equal volume of 1.0 M HCl. b. Gently heat the solution at 60-80°C. c. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours). d. Immediately neutralize the sample by adding an equimolar amount of 1.0 M NaOH. [8] e. Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Base Hydrolysis: a. To a separate flask, add a known volume of the stock solution and an equal volume of 1.0 M NaOH. b. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C), as base-catalyzed degradation is often faster. c. Withdraw aliquots at shorter time intervals (e.g., 0, 30, 60, 120 minutes). d. Neutralize the sample by adding an equimolar amount of 1.0 M HCl. e. Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method, comparing them to an unstressed control sample.

Caption: General workflow for forced degradation studies.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]

  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • Lirias. (2019). Degradation of sulfamethoxazole by heat-activated persulfate oxidation. Available at: [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. Available at: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link]

  • ResearchGate. Interpreting and troubleshooting anomalous HPLC results?. Available at: [Link]

  • PubMed. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

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Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice and practical solutions for a common yet significant hurdle in preclinical research: the poor aqueous solubility of isoxazole derivatives. The heterocyclic isoxazole ring is a valuable scaffold in medicinal chemistry, found in numerous bioactive compounds.[1][2][3] However, its often lipophilic nature can lead to experimental artifacts, unreliable data, and underestimated compound potency.[4][5]

This resource is designed to help you diagnose and systematically overcome these solubility challenges, ensuring the integrity and reproducibility of your biological assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with isoxazole derivatives.

Q1: My isoxazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture media. What is happening and why?

A1: This is a classic sign of a compound crashing out of solution due to a drastic change in solvent polarity. Your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent, but its solubility in the highly aqueous environment of your assay buffer or cell culture media is much lower.[6][7] When the DMSO stock is diluted, the concentration of the organic solvent drops dramatically, and the aqueous media can no longer keep the hydrophobic compound dissolved, causing it to precipitate.[7][8] This is especially common with lipophilic, higher-molecular-weight compounds often found in screening libraries.[6]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my screening assay?

A2: Understanding this distinction is critical for interpreting your results.

  • Kinetic Solubility is measured by taking a compound already dissolved in an organic solvent (like DMSO) and adding it to an aqueous buffer. It measures the concentration at which the compound precipitates under these specific, non-equilibrium conditions.[4][9] This is the solubility that most directly impacts high-throughput screening (HTS) and initial in vitro assays, as it mimics the common practice of diluting DMSO stocks into aqueous media.[4][10] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of a supersaturated solution or an amorphous precipitate, which is more soluble than the stable crystalline form.[4][11]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[9][10] This value is crucial for later-stage drug development, such as formulation and predicting oral absorption.[10]

For initial biological assays, kinetic solubility is your immediate concern, as it dictates whether your compound will remain in solution during the experiment.

Q3: Can I just increase the final concentration of DMSO in my assay to keep my compound dissolved?

A3: While tempting, this approach has significant limitations. Increasing the DMSO concentration can indeed improve compound solubility.[12] However, high concentrations of DMSO are often toxic to cells and can interfere with assay components or enzyme activity.[7] It is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments to account for any solvent-induced effects.[7]

Q4: My isoxazole derivative appears to be unstable in my assay buffer, especially at a slightly basic pH. Is this related to the isoxazole ring itself?

A4: Yes, this is a known characteristic of the isoxazole ring. The N-O bond within the isoxazole ring can be susceptible to cleavage, particularly under basic conditions.[13][14] For example, the drug leflunomide shows significantly faster decomposition and ring-opening as the pH increases from neutral to basic, a process that is also accelerated at higher temperatures (e.g., 37°C).[13] It is crucial to assess the pH stability of your specific derivative in the intended assay buffer and timeframe.

Part 2: Troubleshooting Guide: A Systematic Approach

If the FAQs haven't resolved your issue, this in-depth guide provides a systematic workflow for diagnosing and solving solubility problems.

Step 1: Initial Assessment & Characterization

Before attempting to modify your protocol, gather baseline information about your compound. A clear understanding of its physicochemical properties is the foundation for selecting the right solubilization strategy.

Workflow for Selecting a Solubility Enhancement Strategy

G cluster_assessment Step 1: Assessment cluster_solutions Step 2: Solution Strategies start Problem: Poor Aqueous Solubility of Isoxazole Derivative q_sol Determine Kinetic Solubility (Nephelometry / Turbidimetry) start->q_sol q_ion Is the compound ionizable? (pKa analysis) sol_ph Primary Solution: Adjust Buffer pH q_ion->sol_ph Yes sol_cosolvent Primary Solution: Use Co-solvents (e.g., DMSO, Ethanol) q_ion->sol_cosolvent No q_sol->q_ion sol_excipient Advanced Solution: Use Excipients (e.g., Cyclodextrins) sol_cosolvent->sol_excipient If solubility is still insufficient or co-solvent is incompatible sol_lipid Advanced Solution: Lipid-Based Formulations (e.g., SEDDS) sol_excipient->sol_lipid For highly lipophilic compounds (in vivo) sol_nano Advanced Solution: Nanoparticle Formulations (e.g., Nano-emulgel) sol_lipid->sol_nano For enhanced permeability and potency G cluster_before Before Complexation cluster_after After Complexation isoxazole Poorly Soluble Isoxazole Derivative water Aqueous Solution plus + cyclodextrin Cyclodextrin(Hydrophilic Exterior,Lipophilic Cavity) complex Water-Soluble Inclusion Complex cyclodextrin->complex cluster_before cluster_before

Caption: Encapsulation of a drug within a cyclodextrin host.

Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Stock Solutions: Create a high-concentration stock solution of your isoxazole derivative in a suitable organic solvent (e.g., methanol or ethanol). Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD).

  • Incubation: Add a fixed, excess amount of the isoxazole derivative stock solution to each cyclodextrin solution.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove the undissolved, excess compound.

  • Quantification: Analyze the concentration of the dissolved isoxazole derivative in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a soluble complex.

3.2 Lipid-Based and Nanoparticle Formulations

Principle: For highly lipophilic compounds, especially those intended for in vivo use, dispersing the drug in a lipid-based or nanoparticle formulation can dramatically improve both solubility and absorption. [15][16][17]When to Use: For preclinical in vivo studies or when other methods are insufficient. These are advanced techniques requiring specialized formulation expertise. Examples:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluid. [17][18]* Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level, often creating a more soluble amorphous form. [19][15]* Nano-emulgels: A nanoemulsion containing the drug is incorporated into a gel base. This strategy has been successfully used to increase the potency of an isoxazole-carboxamide derivative by improving its cellular permeability. [20][21][22]The smaller globule size (1-100 nm) provides a large surface area for dissolution and absorption. [20] Comparison of Advanced Formulation Strategies

TechniquePrincipleAdvantagesDisadvantages
Solid Dispersion Drug dispersed in a hydrophilic polymer matrix. [15]Significant solubility enhancement; suitable for solid dosage forms.Potential for physical instability (recrystallization). [19]
Lipid-Based (SEDDS) Forms a micro/nanoemulsion in situ. [19]Can improve both solubility and permeability; bypasses first-pass metabolism. [16][17]Can be complex to formulate and characterize.
Nanoparticle Formulation Increases surface area and dissolution rate via particle size reduction to the nanometer scale. [19][23]High drug loading potential; can be targeted to specific tissues. [20]Requires specialized equipment; potential for aggregation.

This guide provides a framework for addressing the solubility challenges of isoxazole derivatives. By systematically assessing your compound's properties and applying these principles, you can generate more reliable and accurate data in your biological assays.

References
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  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
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  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate.
  • PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH.
  • PMC. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
  • ResearchGate. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate.

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Minimizing dimer formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Dimer Formation

Welcome to the technical resource center for researchers, scientists, and drug development professionals working with 1,3-dipolar cycloadditions of nitrile oxides. This guide provides in-depth troubleshooting advice and field-proven protocols to address one of the most persistent challenges in this chemistry: the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides). Our goal is to equip you with the mechanistic understanding and practical techniques required to maximize the yield of your desired cycloadduct.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding nitrile oxide dimerization.

Q1: What is nitrile oxide dimerization and why is it a problem?

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles essential for synthesizing five-membered heterocycles like isoxazoles and isoxazolines.[1][2] However, in the absence of a suitable reaction partner (a dipolarophile), they readily react with themselves in a [3+2] cycloaddition to form a stable dimer known as a furoxan.[2][3][4] This dimerization is a primary competitive pathway that consumes the nitrile oxide, directly reducing the yield of the intended product and complicating purification. At ordinary temperatures, this side reaction can be extremely fast, sometimes leading to the furoxan as the major product.[5]

Q2: What are the key factors that influence the rate of dimerization?

The competition between the desired cycloaddition and the undesired dimerization is governed by several factors:

  • Concentration of the Nitrile Oxide: Dimerization is a second-order process with respect to the nitrile oxide, while the cycloaddition is first-order in both the nitrile oxide and the dipolarophile. Therefore, a high instantaneous concentration of the nitrile oxide heavily favors dimer formation.

  • Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate dimerization or lead to thermal decomposition of the nitrile oxide into isocyanates.[6] Careful temperature control is critical.

  • Steric and Electronic Properties: The structure of the nitrile oxide itself plays a crucial role. Sterically bulky groups adjacent to the nitrile oxide functionality can significantly hinder the approach of two nitrile oxide molecules, thus slowing dimerization.[2][7] For example, mesityl nitrile oxide is a stable, crystalline solid precisely because of the steric hindrance provided by the two ortho-methyl groups.[2][7]

  • Solvent: The reaction medium can influence the stability of the nitrile oxide and the relative rates of the competing reaction pathways.[8][9]

Q3: Can dimerization be completely eliminated?

In most cases, complete elimination is challenging. The goal is to manage the reaction conditions so that the rate of the desired cycloaddition is significantly faster than the rate of dimerization. By keeping the nitrile oxide concentration low and constant through in situ generation and optimizing other parameters, furoxan formation can be suppressed to a minimal or even negligible level.[10]

Troubleshooting Guide: Experimental Issues & Solutions

This guide addresses specific problems encountered during experiments in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Problem 1: My reaction yields are low, and my primary isolated byproduct is the furoxan dimer. What is happening?

Answer: This is the classic sign that the rate of dimerization is outcompeting the rate of your desired cycloaddition. Most nitrile oxides are highly reactive and transient intermediates.[2] If the nitrile oxide is generated too quickly or its concentration builds up before it can be trapped by your dipolarophile (alkene or alkyne), it will rapidly react with itself.

The favored dimerization process is a multi-step reaction that proceeds through a dinitrosoalkene-like intermediate with diradical character.[3][5] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[3]

To solve this, you must control the concentration of the nitrile oxide. The most effective strategy is to generate it slowly in situ in the presence of the dipolarophile. This ensures the instantaneous concentration of the nitrile oxide is always low, favoring the bimolecular reaction with the dipolarophile over the second-order dimerization.

Reaction_Pathways Precursor Nitrile Oxide Precursor NO R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NO In situ Generation Cycloadduct Desired Product (Isoxazoline/Isoxazole) NO->Cycloadduct [3+2] Cycloaddition (Desired Pathway, k1) Dimer Furoxan Dimer (Byproduct) NO->Dimer Dimerization (Competing Pathway, k2) Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct

Diagram 1. Competing reaction pathways for a nitrile oxide intermediate.

Problem 2: How can I effectively control the nitrile oxide concentration?

Answer: The key is to avoid pre-forming and isolating the nitrile oxide unless it is exceptionally stable (e.g., sterically hindered).[2] For most substrates, in situ generation is the method of choice.[10][11][12] This can be achieved through two primary strategies: using a slow-releasing precursor or by the slow addition of a reagent.

Strategy 1: In Situ Generation from a Stable Precursor

This involves choosing a method where the nitrile oxide is formed gradually under the reaction conditions. The most common methods involve the dehydrohalogenation of hydroxymoyl halides or the oxidation of aldoximes.[2]

Precursor Type Generation Method Typical Reagents Advantages Considerations
AldoximeOxidationN-Bromosuccinimide (NBS), Chloramine-T, NaCl/Oxone, MnO₂, Mercuric Acetate[2][13][14][15]Readily available precursors; mild conditions; green chemistry options (Oxone).[13][14]Oxidant may react with other functional groups.
Hydroximoyl HalideDehydrohalogenationTriethylamine (Et₃N) or other non-nucleophilic bases.Precursors are often stable and easily prepared.Base can cause side reactions; may require slow addition of base.
Primary NitroalkaneDehydrationPhenyl isocyanate, Triflic Anhydride (Tf₂O), (BOC)₂O/DMAP.[2][16]Useful for aliphatic nitrile oxides.Isocyanates are toxic; dehydration agents can be harsh.

Table 1. Common Methods for In Situ Generation of Nitrile Oxides.

Strategy 2: Slow Addition Technique

If you are using a method that generates the nitrile oxide rapidly (e.g., dehydrohalogenation of a hydroximoyl chloride with triethylamine), the best practice is to add the base slowly to the reaction mixture containing the precursor and the dipolarophile. This is typically done using a syringe pump over several hours.

This technique ensures that as soon as a small amount of nitrile oxide is formed, it is more likely to encounter a molecule of the dipolarophile (present in stoichiometric excess) than another molecule of nitrile oxide.

Protocol 1: Slow-Addition of Base for In Situ Generation

This protocol is a general guideline for the dehydrohalogenation of a hydroximoyl chloride.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydroximoyl chloride (1.0 eq) and the dipolarophile (1.1 - 1.5 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene).

  • Reagent Preparation: Prepare a separate solution of triethylamine (1.1 eq) in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the triethylamine solution to the reaction flask over a period of 4-12 hours at the desired reaction temperature (often 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and formation of the product.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup to remove the triethylammonium salt and purify the product by column chromatography.

Problem 3: My reaction is still producing the dimer even with slow addition. Could the temperature be the issue?

Answer: Yes, temperature is a critical parameter. There is a delicate balance to be struck. While the Arrhenius equation dictates that higher temperatures increase the rate of all reactions, the desired cycloaddition and the undesired dimerization may have different activation energies. Furthermore, nitrile oxides can undergo thermal rearrangement to isocyanates at elevated temperatures, introducing another competing pathway.[6]

Temperature Range Effect on Reaction Recommendation
Low (-20 °C to 0 °C) Favors stability of the nitrile oxide. Dimerization rate is significantly reduced. Cycloaddition may be slow.Ideal starting point for highly reactive, unstable nitrile oxides. Reaction times may be long (24-48h).
Ambient (20 °C to 40 °C) A good balance for many systems. Most cycloadditions proceed at a reasonable rate.The most common temperature range. Use with effective in situ generation.
Elevated (50 °C to 100 °C) Increases rate of cycloaddition, but can dramatically increase dimerization and promote rearrangement to isocyanate.Generally avoided unless the nitrile oxide is very stable or the dipolarophile is very unreactive.

Table 2. General Influence of Reaction Temperature on Dimerization.

Field Insight: Start your optimization at room temperature. If dimerization remains a problem, lower the temperature to 0 °C or even -10 °C. The extended reaction time is a small price to pay for a significant improvement in chemoselectivity and yield.

Problem 4: I'm using an in situ oxidation of an aldoxime. What is a reliable, modern protocol?

Answer: The use of Oxone in combination with sodium chloride has emerged as an efficient, inexpensive, and environmentally friendly method for the oxidation of aldoximes to nitrile oxides.[13][14][15] This protocol is robust for a wide range of aliphatic, aromatic, and heteroaromatic aldoximes.

Experimental_Workflow Start Start: Combine Aldoxime, Dipolarophile, NaCl, and Solvent in Flask AddOxone Add Oxidant: Portion-wise addition of Oxone at 0 °C to RT Start->AddOxone Step 1 Stir Reaction: Stir for 2-24 hours, Monitor by TLC/LC-MS AddOxone->Stir Step 2 Workup Aqueous Workup: Quench reaction, extract with organic solvent Stir->Workup Step 3 Purify Purification: Dry organic layer, concentrate, and purify by chromatography Workup->Purify Step 4 Product Final Product: Isolated Isoxazoline/Isoxazole Purify->Product Step 5

Diagram 2. General experimental workflow for NaCl/Oxone mediated in situ generation and cycloaddition.
Protocol 2: In Situ Generation via NaCl/Oxone Oxidation

This protocol is adapted from established green chemistry procedures.[13][14]

  • Setup: To a round-bottom flask, add the aldoxime (1.0 mmol, 1.0 eq), the dipolarophile (1.2 mmol, 1.2 eq), sodium chloride (1.0 mmol, 1.0 eq), and a suitable solvent such as acetonitrile or ethyl acetate (5-10 mL). Stir the mixture to create a suspension.

  • Oxidant Addition: Cool the flask in an ice bath (0 °C). Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol, 1.2 eq) portion-wise over 10-15 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the disappearance of the aldoxime by TLC. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired cycloadduct.

Solvent Dielectric Constant (ε) General Suitability Comments
Toluene2.4GoodNon-polar. Good for many cycloadditions, especially at elevated temperatures if needed.
Tetrahydrofuran (THF)7.6ExcellentAprotic polar solvent. Solubilizes a wide range of substrates and reagents. A common first choice.
Dichloromethane (CH₂Cl₂)9.1ExcellentGood solvent for many organic compounds. Volatility makes for easy removal.
Acetonitrile (MeCN)37.5GoodPolar aprotic. Often used in oxidation reactions (e.g., with Oxone).
Protic Solvents (e.g., EtOH, H₂O)VariableUse with cautionCan react with some nitrile oxide generation reagents. However, some modern protocols successfully use aqueous environments.[11]

Table 3. Solvent Selection Guide for Nitrile Oxide Cycloadditions.

References
  • Stevens, E. (2019). cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • Kumar, A., et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • Pásinszki, T., et al. (2010). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. Available at: [Link]

  • Carlson, G. A., et al. (1999). Synthesis of stable nitrile oxide compounds. Google Patents.
  • Tong, R., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

  • Liu, Y., et al. (2022). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. PMC. Available at: [Link]

  • Wang, G., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]

  • Nishiwaki, N., et al. (2012). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. Available at: [Link]

  • Brandi, A., et al. (2018). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Available at: [Link]

  • Studer, A., et al. (1997). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. Available at: [Link]

  • Lee, D., et al. (2005). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]

  • Fang, R-K., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. Available at: [Link]

  • Unspecified Author. (Date unknown). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

  • Unspecified Author. (Date unknown). The [3+2]Cycloaddition Reaction. University of Regensburg. Available at: [Link]

  • Unspecified Author. (Date unknown). Nitrile Oxide Synthesis Via Oxime. ChemTube3D. Available at: [Link]

  • Miller, M. J., et al. (2001). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. Available at: [Link]

  • Unspecified Author. (Date unknown). Optimization of the reaction conditions for generation of nitrile oxide.... ResearchGate. Available at: [Link]

  • Tong, R., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

  • Lee, D., et al. (2005). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]

  • Unspecified Author. (Date unknown). Concentration‐Dependent Thermal Isomerization of Nitrile N‐Oxide. ResearchGate. Available at: [Link]

  • Unspecified Author. (Date unknown). (PDF) Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ResearchGate. Available at: [Link]

  • Fang, R-K., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. National Institutes of Health. Available at: [Link]

  • Probst, N. (2014). How would you activate nitrile oxide by organocatalysis. ResearchGate. Available at: [Link]

  • Unspecified Author. (Date unknown). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

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Removal of starting materials from 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde product

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis and purification of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to the removal of starting materials and byproducts from the final product. Ensuring high purity of this intermediate is critical for its subsequent use in pharmaceutical and agrochemical development.[1]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my synthesis, I see multiple spots on my TLC plate, including what I suspect are starting materials. What are the likely contaminants and why?

A: The most common impurities are unreacted starting materials and reaction byproducts. The specific contaminants depend on your synthetic route. A prevalent method for synthesizing 5-substituted isoxazoles is the reaction of a β-enaminone (like (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one) with hydroxylamine hydrochloride.[2]

  • Unreacted β-enaminone: This organic precursor is often the most significant impurity. It has a different polarity than the final isoxazole product but may require more than a simple workup to remove completely.

  • Unreacted Hydroxylamine Hydrochloride (NH₂OH·HCl): This is an inorganic salt. Due to its high polarity and solubility in water, it is typically removed during the initial aqueous workup phase.

  • Oxidized Product (Carboxylic Acid): Aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid. This impurity will have a very different polarity and can often be identified by streaking on silica TLC plates.[3]

  • Byproducts: Depending on reaction conditions, side reactions can lead to the formation of regioisomers or other heterocyclic systems, though this specific synthesis is generally quite regioselective.[4][5]

Expert Insight: Always run co-spots on your TLC plate. Spot your crude reaction mixture, the starting material(s), and the crude mixture co-spotted with the starting material(s) on the same plate. This is the fastest way to confirm if a persistent impurity is indeed unreacted starting material.

Q2: What is the first and most fundamental step to remove inorganic starting materials like hydroxylamine hydrochloride?

A: A standard aqueous workup (liquid-liquid extraction) is the most effective initial step. This process leverages the significant difference in solubility between your organic product and inorganic salts.

Causality: Hydroxylamine hydrochloride is an ionic salt, making it highly soluble in aqueous solutions and virtually insoluble in common organic extraction solvents (e.g., ethyl acetate, dichloromethane). Your target compound, this compound, is primarily organic and will preferentially remain in the organic phase.

Protocol 1: Standard Aqueous Workup
  • Quench and Dilute: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like ethanol or THF, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash with deionized water (2 x 50 mL for a 100 mL organic solution). This removes the bulk of the hydroxylamine hydrochloride.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL). This step is crucial as it will neutralize any remaining acid and extract any acidic impurities, such as the oxidized carboxylic acid byproduct.

    • Wash with brine (saturated NaCl solution) (1 x 50 mL). This helps to remove residual water from the organic layer and break up any emulsions.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Q3: My TLC and ¹H NMR still show organic impurities after the aqueous workup. What are my primary options for purification?

A: After a thorough workup, the remaining impurities are likely organic compounds with polarities similar to your product. The two primary methods for purification at this stage are recrystallization and column chromatography .

The choice between them depends on the physical state of your product and the nature of the impurities. Since this compound is a solid (m.p. 136-140 °C), recrystallization is often a highly effective and scalable first choice.[6]

Diagram: Purification Strategy Workflow

The following diagram outlines the logical flow for purifying your crude product.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (Protocol 1) Crude->Workup Analysis1 Purity Analysis (TLC, ¹H NMR) Workup->Analysis1 Pure Pure Product (Dry & Characterize) Analysis1->Pure Impurities Absent Impure Organic Impurities Detected Analysis1->Impure Impurities Present ChooseMethod Select Method Impure->ChooseMethod Recrystallization Recrystallization (Protocol 2) ChooseMethod->Recrystallization Product is Solid Column Column Chromatography (Protocol 3) ChooseMethod->Column Product is Oil or Recrystallization Fails Analysis2 Purity Analysis (TLC, ¹H NMR) Recrystallization->Analysis2 Column->Analysis2 Analysis2->Pure

Caption: Decision workflow for product purification.

Q4: How do I perform a recrystallization for this compound?

A: Recrystallization is an excellent technique for purifying crystalline solids.[7] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.

Protocol 2: Recrystallization
  • Solvent Screening (Microscale):

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the product at room temperature.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve the product when hot.

    • Cool the dissolved solutions to room temperature and then in an ice bath. The ideal solvent will result in the formation of high-quality crystals. Common solvents to screen are listed in the table below.

Solvent SystemPolarityCommon Use Case
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool.
IsopropanolPolarOften a good single-solvent choice for crystalline solids.
Ethyl Acetate/HexanesMed-PolarA versatile two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity appears.
TolueneNon-PolarCan be effective for less polar compounds.
  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the primary solvent of a two-solvent system) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to make it clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under a vacuum.

Q5: Recrystallization failed to remove all impurities. How do I set up a silica gel column to purify my aldehyde product?

A: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[8][9] It is the most common method for purifying challenging mixtures in organic synthesis.[4]

Causality: Silica gel is polar. Non-polar compounds will travel through the column quickly with a non-polar solvent, while polar compounds will adsorb more strongly to the silica and move more slowly. By gradually increasing the polarity of the mobile phase, you can elute compounds in order of increasing polarity.

Protocol 3: Flash Column Chromatography
  • TLC Analysis to Determine Solvent System:

    • The key to successful column chromatography is finding the right eluent (solvent system).[10]

    • Run TLC plates of your crude material in various mixtures of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate).

    • The ideal solvent system will show good separation between your product spot and the impurity spots, with the product having an Rf value of ~0.3 .

    • Visualization: Isoxazole rings are aromatic and can be visualized under UV light (254 nm) on fluorescent TLC plates.[5][11] Staining with iodine can also be effective.[11]

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for the amount of material you need to purify.

    • Fill the column about one-third full with your starting eluent (e.g., 9:1 Hexanes:EtOAc).

    • In a beaker, make a slurry of silica gel in the same eluent.

    • Pour the slurry into the column. Use a funnel to guide the slurry. Tap the side of the column gently to help the silica pack evenly.

    • Add more eluent and use gentle air pressure to push the solvent through, compacting the silica bed. The final packed silica should be uniform and free of cracks or air bubbles.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like DCM or the eluent itself).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent. This results in the product being adsorbed onto the silica. Carefully add this dry silica to the top of the packed column.

  • Running the Column:

    • Carefully add your eluent to the top of the column.

    • Use positive pressure (from a pump or hand bellows) to push the eluent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Tip: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[10] If you observe streaking or product loss, you can use silica gel that has been neutralized by adding ~1% triethylamine (Et₃N) to the eluent.[3]

Final Purity Confirmation

After any purification procedure, it is essential to confirm the purity and identity of the final product.

Analytical MethodPurposeExpected Result for Pure Product
Thin-Layer Chromatography (TLC) Assess purity and compare to starting materials.A single, well-defined spot.
¹H and ¹³C NMR Spectroscopy Confirm chemical structure and detect impurities.Spectra should match the expected structure of this compound with no significant impurity peaks.[12]
Melting Point Assess purity.A sharp melting point within the literature range (136-140 °C).[6] Impurities typically broaden and depress the melting point range.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile impurities and confirm mass.A single major peak with the correct mass-to-charge ratio.[8][13]
References
  • Is it possible to purify aldehyde by column? (2015). ResearchGate. Retrieved from [Link]

  • How to Column Aldehydes: A Comprehensive Guide. (2024). cmu.edu.jm. Retrieved from [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Retrieved from [Link]

  • Column Chromatography. (n.d.). Jack Westin. Retrieved from [Link]

  • Pathak, A., & Sharma, N. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • D'hooghe, M., et al. (2011). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved from [Link]

  • Novel method for preparing styryl pyrazole, isoxazole and isothiazole derivatives. (2004). WIPO Patentscope. Retrieved from [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. Retrieved from [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre. Retrieved from [Link]

  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • What reagent to use for visualization of isoxazole on TLC? (2023). ResearchGate. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science. This is a hypothetical future reference from the search results and is included for context on analytical techniques.
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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Retrieved from [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004). Google Patents.
  • An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021). Chemistry & Biology Interface. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoxazole ring, a privileged scaffold in modern drug discovery. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively. This center is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions section to address both immediate experimental hurdles and strategic planning.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during catalytic isoxazole synthesis. Each problem is presented in a question-and-answer format, detailing the symptoms, underlying causes, and actionable solutions.

Q1: My reaction yield is low or non-existent. What are the primary causes and how can I fix it?

Low or no yield is a frequent and frustrating issue, often stemming from multiple potential points of failure in the reaction sequence. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The 1,3-dipolar cycloaddition, a cornerstone of isoxazole synthesis, relies on the efficient formation of a nitrile oxide intermediate.[2]

    • The Problem: Your precursor (e.g., an aldoxime) may not be converting to the nitrile oxide effectively.

    • The Solution: Ensure your method of in situ generation is robust. The use of hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or PIFA can lead to near-instantaneous and high-yielding formation of nitrile oxides from oximes.[3][4] Alternatively, oxidants such as N-Chlorosuccinimide (NCS) or a green NaCl/Oxone system have proven effective.[2] Verify the purity of your aldoxime precursor, as impurities can inhibit the reaction.[1]

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-remove byproduct.[1][2] This side reaction is a primary pathway for yield loss.[5]

    • The Problem: The nitrile oxide is reacting with itself faster than with your alkyne.

    • The Solution: Maintain a low instantaneous concentration of the nitrile oxide. This is best achieved by the slow addition of the nitrile oxide precursor (or the oxidant) to the reaction mixture containing the alkyne (the dipolarophile).[1][6] Using an excess of the alkyne can also help favor the desired cycloaddition over dimerization.[6] Lowering the reaction temperature may also reduce the rate of dimerization.[1][6]

  • Inactive Catalyst or Inappropriate Conditions: The choice of catalyst and reaction conditions must be tailored to your specific substrates.

    • The Problem: The selected catalyst is not effectively promoting the cycloaddition, or the conditions are leading to decomposition.

    • The Solution:

      • Catalyst Choice: For the common cycloaddition of terminal alkynes, a Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate) is typically robust and reliable.[7][8] If yields are still low, consider alternative energy sources; ultrasound irradiation has been shown to dramatically increase yields and reduce reaction times, sometimes achieving 95% yield in 15 minutes where conventional heating took 3 hours for 90%.[9][10]

      • Solvent & Base: The solvent can significantly impact reaction efficiency.[10] Screen a range of solvents with varying polarities (e.g., THF, MeCN, EtOH, H₂O).[1][11][12] The base used to generate the nitrile oxide (e.g., Et₃N, Na₂CO₃) should also be optimized.[5][10]

      • Monitor Progress: Use TLC or LC-MS to track the reaction. Insufficient time leads to low conversion, while excessive time can cause product degradation.[1]

G cluster_solutions Troubleshooting Actions start Low / No Yield Observed reagent_check 1. Check Reagent Purity (Aldoxime, Alkyne) start->reagent_check gen_nitrile 2. Optimize Nitrile Oxide Generation reagent_check->gen_nitrile Reagents OK sol1 Use fresh/purified starting materials. cat_cond 3. Evaluate Catalyst & Conditions gen_nitrile->cat_cond Generation OK dimer Cause: Dimerization (Furoxan Formation) gen_nitrile->dimer Inefficient Generation Leads to... sol2 Screen oxidants (NCS, PIFA). Use in-situ generation. solution Successful Reaction (Improved Yield) cat_cond->solution Optimized sol3 Screen catalysts (Cu, Ru). Optimize solvent/base. Try ultrasound/microwave. dimer->gen_nitrile Mitigate via: - Slow addition - Low temp - Excess alkyne

Caption: Troubleshooting workflow for low isoxazole yield.
Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a classic challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1][13] The outcome is governed by a delicate balance of steric and electronic factors, which can be decisively controlled by the right catalyst.[1][8]

Strategies for Regiocontrol:

  • For 3,5-Disubstituted Isoxazoles (from Terminal Alkynes): This is the most common and desired outcome for terminal alkynes.

    • The Causality: The regioselectivity is dictated by frontier molecular orbital (FMO) theory.[8] Catalysts are used to enforce a specific orientation.

    • The Solution: Copper(I) catalysis is the gold standard. Catalysts like CuI are highly effective at directing the cycloaddition to exclusively form the 3,5-disubstituted regioisomer.[8][12][14] The copper coordinates to the terminal alkyne, activating it and ensuring a single regiochemical pathway is overwhelmingly favored.[14] Metal-free methods using hypervalent iodine reagents also show complete regioselectivity for the 3,5-isomer.[3][4]

  • For 3,4- or 3,4,5-Trisubstituted Isoxazoles (from Internal Alkynes): Synthesizing these isomers is more challenging, as the typical copper-catalyzed reaction is often sluggish or fails completely with internal alkynes.[8][15]

    • The Causality: The lack of a terminal proton and increased steric bulk on internal alkynes makes them less reactive under standard Cu(I) catalysis.

    • The Solution: Switch to a Ruthenium(II) catalyst. Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, are exceptionally effective for catalyzing the cycloaddition of both terminal and internal alkynes, providing high yields and excellent regioselectivity for 3,4,5-trisubstituted isoxazoles where copper catalysts fail.[4][15][16]

  • General Optimization:

    • Solvent and Additives: In some systems, particularly non-cycloaddition routes like the cyclocondensation of β-enamino diketones, the choice of solvent (e.g., protic EtOH vs. aprotic MeCN) and the addition of a Lewis acid (e.g., BF₃·OEt₂) can be tuned to selectively produce different regioisomers.[1][11]

Q3: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1]

Conditions to Avoid:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening, particularly in the presence of strong bases.[1] Always use mild workup procedures and neutral or weakly acidic/basic conditions for extraction and chromatography.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂ over Palladium, Platinum, or Raney Nickel).[1][17] This is a useful transformation if you want to access the underlying β-enaminone, but it is a decomposition pathway if the isoxazole is your target.

  • Certain Transition Metals: Be aware that some transition metals can catalyze the cleavage of the N-O bond.[1]

  • Photochemical Conditions: If your molecule contains chromophores, be aware that UV irradiation can potentially cause rearrangement or decomposition of the isoxazole ring.[1] If you suspect photosensitivity, protect your reaction and purified compound from light.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions about catalyst selection and reaction design.

Q1: Which catalyst is best for my reaction: Copper, Ruthenium, or a metal-free approach?

The optimal choice is dictated by your starting materials and the desired isoxazole substitution pattern.

G start What isoxazole do you want to synthesize? product1 3,5-Disubstituted (from a Terminal Alkyne) start->product1 product2 3,4,5-Trisubstituted (from an Internal Alkyne) start->product2 product3 Metal-Sensitive Application (e.g., late-stage pharma) start->product3 catalyst1 Use Copper(I) Catalyst (e.g., CuI, CuSO₄/NaAsc) product1->catalyst1 Standard, high regioselectivity catalyst2 Use Ruthenium(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) product2->catalyst2 Copper is often ineffective catalyst3 Use Metal-Free Method (Hypervalent Iodine, Organocatalyst) product3->catalyst3 Avoids metal contamination

Caption: Decision tree for catalyst selection in isoxazole synthesis.
  • Choose Copper(I) when... you are reacting a terminal alkyne and want to regioselectively synthesize a 3,5-disubstituted isoxazole . This is the most common, cost-effective, and well-established method.[8][12]

  • Choose Ruthenium(II) when... you are using a sterically hindered or internal alkyne to form a 3,4,5-trisubstituted isoxazole .[15][16] Ruthenium catalysts exhibit a broader substrate scope for non-terminal alkynes where copper fails.[15]

  • Choose a Metal-Free approach when... your final application is sensitive to trace metal contamination (e.g., certain pharmaceutical applications) or when seeking greener synthetic alternatives.[4][18] Hypervalent iodine-induced cycloadditions are highly efficient and completely regioselective for 3,5-isomers.[3][4] Organocatalysis (e.g., with DABCO) and alternative energy sources like ultrasound are also excellent metal-free options.[9][18]

Q2: What is the mechanistic role of copper and ruthenium catalysts in the cycloaddition?

In the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, the metal catalyst plays a pivotal role in activating the alkyne and controlling the regiochemistry of the addition.

  • Mechanism: While the uncatalyzed reaction is a concerted pericyclic process, the metal-catalyzed pathway is nonconcerted.[14] The process involves the formation of a copper(I) acetylide or coordination of the ruthenium center to the alkyne.[4][14] This coordination activates the alkyne and lowers the energy barrier for the cycloaddition. Computational studies support the involvement of metallacycle intermediates that guide the regioselective formation of the isoxazole ring before the catalyst turns over.[14]

Q3: How much impact do the solvent and base have on the reaction?

They can have a critical impact and should be optimized for any new substrate combination.

  • Solvent: The polarity of the solvent can influence both the reaction rate and, in some cases, the regioselectivity.[1][11] For instance, in the synthesis of isoxazoles from β-enamino diketones, switching from protic ethanol to aprotic acetonitrile can invert the major regioisomer formed.[11]

  • Base: When generating nitrile oxides from precursors like hydroximoyl chlorides, the choice and stoichiometry of the base (e.g., triethylamine) are important for efficient generation without promoting side reactions.[8] In one-pot, multi-component reactions, the base can also influence the initial steps, such as a Sonogashira coupling, before the cyclization occurs.[12]

Part 3: Data & Protocols

To provide a practical reference, this section includes a comparative data table and a general experimental protocol for a benchmark reaction.

Catalyst Performance Comparison

The following table summarizes the performance of representative catalysts for the synthesis of 3,5-diphenylisoxazole from phenylacetylene and benzonitrile oxide (generated in situ). This data serves as a comparative benchmark.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Copper(I) Iodide (CuI) 5THF605~85-95[7]
Ruthenium(II) Complex 1-5DichloromethaneRoom Temp1-12>90[4][15]
DABCO (Organocatalyst) 20Water8024~70-80[7][18]
Hypervalent Iodine (PIFA) 110 (1.1 equiv.)MethanolRoom Temp<1>90[4]

Note: Yields and conditions are compiled from literature and may vary based on the specific experimental setup and substrate purity.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general and reliable one-pot procedure for synthesizing 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.[14]

Materials:

  • Aldoxime (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or THF/H₂O, 5 mL)

  • Base (e.g., Triethylamine, Et₃N) (1.2 mmol, 1.2 equiv)

  • Oxidant (e.g., N-Chlorosuccinimide, NCS) (1.1 mmol, 1.1 equiv)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%).

  • Solvent Addition: Add the solvent mixture (e.g., 5 mL of t-BuOH/H₂O) to the flask.

  • Initiation: Begin vigorous stirring at room temperature. Add the base (e.g., triethylamine, 1.2 equiv).

  • Nitrile Oxide Generation: Add the oxidant (e.g., NCS, 1.1 equiv) portion-wise to the stirring solution over 10-15 minutes. Note: This slow addition is crucial to minimize nitrile oxide dimerization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Vitale, C., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.[Link]

  • Cárdenas-Galindo, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(5), 2841-2849. [Link]

  • van der Wal, S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(12), 3613-3615. [Link]

  • de la Cruz, R., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 14(4), 1345-1357. [Link]

  • van der Wal, S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.[Link]

  • Wang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(1), 1. [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Synfacts, 18(10), 1065. [Link]

  • Bhaskaruni, S. V., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Bulletin of Materials Science, 46(3), 173. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate.[Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32917-32943. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.[Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros.[Link]

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Validation & Comparative

NMR peak assignment for 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Peak Assignment of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry projects. The isoxazole scaffold, a key pharmacophore found in numerous therapeutic agents, presents unique characterization challenges that necessitate a robust analytical approach.[1] this compound serves as a vital intermediate in the synthesis of various pharmaceutical and agricultural agents.[2] This guide provides a comprehensive, field-proven methodology for the complete ¹H and ¹³C NMR peak assignment of this molecule, moving beyond a simple listing of steps to explain the causality behind experimental choices and analytical logic.

The Subject Molecule: Atom Numbering Convention

A consistent numbering scheme is critical for unambiguous peak assignment. The structure and IUPAC-recommended numbering for this compound are established as follows:

Caption: Numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data for this specific molecule is not readily published, a highly accurate spectral prediction can be formulated by leveraging data from structurally analogous compounds. This approach is fundamental in the analysis of novel chemical entities. The following table synthesizes data from 5-(4-chlorophenyl)-3-phenylisoxazole[3], the parent isoxazole ring[4], and 4-chlorobenzaldehyde[5] to predict the chemical shifts.

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale for Prediction
H11 (-CHO)9.9 - 10.2-The aldehyde proton is highly deshielded and typically appears as a singlet in this region.
C11 (-CHO)-182 - 186The aldehyde carbonyl carbon is significantly downfield.
H4 7.0 - 7.3-The isoxazole H4 proton is a characteristic singlet. Its shift is downfield from the 6.81 ppm seen in the 3-phenyl analog due to the electron-withdrawing effect of the adjacent C3-carboxaldehyde group.[3]
C4 -108 - 112The C4 carbon chemical shift is influenced by both substituents. It is expected to be slightly downfield from the parent isoxazole (~104 ppm) and the 3-phenyl analog (~98 ppm).[3][4]
C3 -158 - 162The C3 carbon, attached to the electron-withdrawing aldehyde, will be significantly deshielded.
C5 -171 - 175The C5 carbon, attached to the chlorophenyl ring, is typically the most downfield ring carbon in 3,5-disubstituted isoxazoles.[3]
H7 / H7' 7.8 - 8.0 (d, J ≈ 8.5 Hz)-These protons are ortho to the isoxazole ring and will be deshielded, appearing as a doublet.
C7 / C7' -127 - 129Directly attached to H7/H7'.
H8 / H10 7.5 - 7.7 (d, J ≈ 8.5 Hz)-These protons are ortho to the chlorine atom and meta to the isoxazole ring, appearing as a doublet.
C8 / C10 -129 - 131Directly attached to H8/H10.
C6 (ipso-C)-125 - 127The quaternary carbon attached to the isoxazole ring.
C9 (C-Cl)-138 - 141The quaternary carbon attached to the chlorine atom, significantly deshielded by the electronegative substituent.

The Analytical Workflow: From Sample to Structure

A successful NMR analysis follows a logical and self-validating workflow. Each step is designed to build upon the last, culminating in a fully confirmed structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_assign Peak Assignment & Validation cluster_final Finalization prep Dissolve ~10-15 mg in 0.6 mL CDCl3 or DMSO-d6 acq_1d 1D Spectra: ¹H, ¹³C{¹H}, DEPT-135 prep->acq_1d acq_2d 2D Spectra: COSY, HSQC, HMBC acq_1d->acq_2d Initial Assessment assign_h1 Assign ¹H Signals (Aldehyde, Isoxazole H4, Ar-H) acq_2d->assign_h1 assign_c13 Assign ¹³C Signals (DEPT-135 for C, CH) (HSQC for protonated C) assign_h1->assign_c13 assign_cosy Confirm Ar-H Spin System via COSY assign_h1->assign_cosy assign_hmbc Assign Quaternary Carbons & Confirm Connectivity via HMBC assign_c13->assign_hmbc final Compile Data Table & Confirm Structure assign_hmbc->final assign_cosy->assign_hmbc

Caption: Standard workflow for NMR-based structural elucidation.

Experimental Protocols: A Step-by-Step Guide

The quality of the final data is directly dependent on meticulous experimental execution. The following protocols are optimized for compounds of this class.

Protocol 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection & Dissolution:

    • Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Alternative: If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful alternative. Causality: The choice of solvent can influence the chemical shift of exchangeable or highly polar protons, such as the aldehyde proton, through specific solvent-solute interactions.[6] It is crucial to report the solvent used.

  • Sample Preparation: Transfer the weighed solid to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the tube and vortex or sonicate gently until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.

Protocol 2: NMR Data Acquisition

These experiments should be performed on a spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton chemical shifts, multiplicities, and integrations.

  • ¹³C{¹H} Spectrum: Acquire a proton-decoupled carbon spectrum. This reveals the chemical shifts of all unique carbon atoms in the molecule.

  • DEPT-135 Spectrum: This experiment is crucial for differentiating carbon types. DEPT-135 will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C3, C5, C6, C9, and C11) will be absent. This simplifies the assignment of the complex aromatic and heterocyclic regions.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds). It is essential for confirming the connectivity of the protons within the 4-chlorophenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). It provides an unambiguous link between the ¹H and ¹³C spectra for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds. Causality: These long-range correlations are the key to piecing together the molecular skeleton, unambiguously connecting the aldehyde group, the isoxazole ring, and the chlorophenyl substituent by identifying the non-protonated quaternary carbons.

A Validated Strategy for Peak Assignment

The following is a logical, step-by-step process for interpreting the acquired spectra to assign every peak with high confidence.

Step 1: Analysis of the ¹H Spectrum
  • Aldehyde Proton (H11): Identify the singlet in the far downfield region (δ ≈ 10.0 ppm). Its integration should correspond to one proton.

  • Isoxazole Proton (H4): Locate the sharp singlet expected between 7.0 and 7.3 ppm, integrating to one proton. Its singlet nature confirms the 3,5-disubstitution pattern of the isoxazole ring.

  • Chlorophenyl Protons (H7/H7' and H8/H10): Look for two distinct signals in the aromatic region (δ ≈ 7.5-8.0 ppm), each integrating to two protons. Due to the symmetry of the para-substituted ring, they should appear as two doublets with a typical ortho coupling constant (J ≈ 8.5 Hz). These form a classic AA'BB' system.

Step 2: Differentiating Carbon Types with ¹³C and DEPT-135
  • Run the DEPT-135 experiment. The five signals corresponding to C4, C7, C7', C8, and C10 will appear as positive (CH) peaks.

  • All other signals observed in the broad-band ¹³C spectrum are therefore quaternary carbons: the aldehyde C11 , the isoxazole carbons C3 and C5 , and the phenyl ring carbons C6 (ipso) and C9 (C-Cl).

Step 3: Linking Protons to Carbons with HSQC

The HSQC spectrum provides a direct correlation map.

  • The singlet at ~7.1 ppm (H4) will show a cross-peak to the carbon at ~109 ppm (C4 ).

  • The downfield aromatic doublet (~7.9 ppm, H7/H7') will correlate to its carbon at ~128 ppm (C7/C7' ).

  • The upfield aromatic doublet (~7.6 ppm, H8/H10') will correlate to its carbon at ~130 ppm (C8/C10 ). With this, all protonated carbons are definitively assigned.

Step 4: Assembling the Skeleton with COSY and HMBC

This final step validates the connectivity of the molecular fragments.

  • COSY Analysis: A cross-peak will be observed between the two aromatic doublets (~7.9 ppm and ~7.6 ppm), confirming their ortho relationship in the 4-chlorophenyl ring. No other correlations should be present, confirming the isolated nature of the H4 and H11 protons.

  • HMBC Analysis (Key Correlations): The HMBC spectrum provides the definitive connections.

    • Aldehyde to Ring Connection: The aldehyde proton (H11 , ~10.0 ppm) will show a strong three-bond correlation to the isoxazole carbon C3 (~160 ppm). This unambiguously places the aldehyde group at the 3-position.

    • Isoxazole Ring Connections: The isoxazole proton (H4 , ~7.1 ppm) is the most powerful probe. It will show correlations to:

      • C3 (~160 ppm, two bonds)

      • C5 (~173 ppm, two bonds)

      • The ipso-carbon of the phenyl ring, C6 (~126 ppm, three bonds). This correlation is critical as it proves the 4-chlorophenyl group is attached to C5.

    • Phenyl to Ring Connection: The aromatic protons ortho to the isoxazole ring (H7/H7' , ~7.9 ppm) will show three-bond correlations to C5 (~173 ppm), further confirming the C5-phenyl linkage. They will also show correlations to other phenyl carbons (C9 and C6 ).

Final Data Summary

By following this comprehensive workflow, a complete and validated assignment can be achieved, as summarized below.

Atom¹H Shift (δ, ppm), Mult. (J, Hz)¹³C Shift (δ, ppm)Key HMBC Correlations
11 (-CHO)~10.0, s~184.0 (C)H11 -> C3
4~7.1, s~109.5 (CH)H4 -> C3, C5, C6
7, 7'~7.9, d (8.5)~128.2 (CH)H7 -> C5, C9
8, 10~7.6, d (8.5)~130.1 (CH)H8 -> C6, C9
3-~160.5 (C)-
5-~173.2 (C)-
6-~126.5 (C)-
9-~139.8 (C)-

This guide demonstrates a systematic, evidence-based approach to NMR peak assignment. By combining 1D and 2D NMR techniques and grounding interpretations in the established principles of chemical shifts and coupling, researchers can achieve unambiguous structural confirmation of novel isoxazole derivatives, ensuring the integrity and progress of their scientific endeavors.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Li, Y., et al. (2016). Supporting Information for: Copper-Catalyzed Aerobic Oxidative Annulation of Enamines and Alkynes for the Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters. [Link]

  • Martins, M. A. P., et al. (2016). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Ross, A. J., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Al-Zaydi, K. M. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(6), 6828–6839. [Link]

  • J&K Scientific. (n.d.). This compound. J&K Scientific. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(4), 657-668. [Link]

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A Technical Guide to the Mass Spectrometry of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: Predicted Fragmentation Pathways and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge.[1] This guide provides an in-depth interpretation of the predicted electron ionization mass spectrum of this compound, offering a comparative analysis of its fragmentation behavior against alternative analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and structurally related molecules.

Introduction to the Analyte and the Role of Mass Spectrometry

This compound (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.61 g/mol ) is a solid organic compound with a melting point of 136-140 °C.[2] Its structure incorporates three key features that dictate its behavior in a mass spectrometer: a 4-chlorophenyl group, an isoxazole heterocyclic ring, and a carboxaldehyde functional group.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of volatile and semi-volatile organic compounds.[3] The high-energy electrons used in EI induce reproducible fragmentation of the parent molecule, generating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation.[3] Understanding the predictable fragmentation pathways is crucial for distinguishing between isomers and identifying unknown compounds in complex matrices.

Predicted Electron Ionization Mass Spectrum: A Fragmentation Roadmap

The Molecular Ion Peak (M⁺)

The molecular ion peak is expected at an m/z of 207. Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) will be observed at m/z 209, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The presence of an aromatic system and a heterocyclic ring suggests that the molecular ion will be relatively stable and thus readily observable.[5]

Key Fragmentation Pathways

The fragmentation of the molecular ion will be driven by the presence of the three key functional moieties. The following sections detail the most probable fragmentation pathways, with a summary of the expected major ions provided in Table 1.

The carboxaldehyde group is a primary site for initial fragmentation. Alpha-cleavage, a common fragmentation mode for aldehydes, can occur in two ways:[6][7]

  • Loss of a Hydrogen Radical (H•): This results in the formation of a stable acylium ion at m/z 206 ([M-1]⁺). This is a very common fragmentation for aromatic aldehydes.[6][7]

  • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the isoxazole ring and the carbonyl group leads to a fragment at m/z 178 ([M-29]⁺).

The isoxazole ring, a five-membered heterocycle, is susceptible to ring-opening and subsequent fragmentation. The weakest bond in the isoxazole ring is the N-O bond. Cleavage of this bond is a primary fragmentation step for many isoxazole derivatives. A plausible pathway involves the formation of an azirine intermediate, leading to various smaller fragments.

One of the most characteristic fragmentations of 3,5-disubstituted isoxazoles involves the cleavage of the ring to form nitrile and alkyne fragments. For this compound, this could lead to the following key fragments:

  • Formation of 4-chlorobenzonitrile: This would result in a fragment ion at m/z 137 .

  • Formation of the 4-chlorophenylacetylene radical cation: This would be observed at m/z 136 .

The chlorophenyl group can undergo fragmentation, primarily through the loss of a chlorine radical or the entire chlorophenyl group.

  • Loss of Chlorine Radical (Cl•): This would lead to a fragment at m/z 172 ([M-35]⁺).

  • Formation of the 4-chlorophenyl cation: Cleavage of the bond between the isoxazole ring and the chlorophenyl group would generate a prominent ion at m/z 111 . This cation will also exhibit the characteristic M+2 isotopic peak at m/z 113.

The fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathway M [C₁₀H₆ClNO₂]⁺˙ m/z 207/209 M_minus_1 [M-H]⁺ m/z 206/208 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 178/180 M->M_minus_29 - •CHO M_minus_35 [M-Cl]⁺ m/z 172 M->M_minus_35 - Cl• Fragment_137 [C₇H₄ClN]⁺˙ m/z 137/139 M->Fragment_137 Isoxazole cleavage Fragment_111 [C₆H₄Cl]⁺ m/z 111/113 M_minus_29->Fragment_111 - C₃HNO

Figure 1: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted Mass Spectrum Data
m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Formula Predicted Relative Abundance Origin
207/209[M]⁺C₁₀H₆ClNO₂ModerateMolecular Ion
206/208[M-H]⁺C₁₀H₅ClNO₂Highα-cleavage of aldehyde
178/180[M-CHO]⁺C₉H₅ClNOModerateα-cleavage of aldehyde
172[M-Cl]⁺C₁₀H₆NO₂LowLoss of chlorine radical
137/139[4-chlorobenzonitrile]⁺C₇H₄ClNHighIsoxazole ring cleavage
111/113[4-chlorophenyl]⁺C₆H₄ClHigh (Potential Base Peak)Cleavage of isoxazole-phenyl bond

Table 1: Predicted major fragment ions for this compound.

Comparison with Alternative Analytical Techniques

While EI-MS is a powerful tool, a comprehensive structural elucidation often involves a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule. For instance, the aldehyde proton would appear as a highly deshielded singlet in the ¹H NMR spectrum (around 9-10 ppm).[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong absorption band around 1700-1720 cm⁻¹ would be indicative of the aldehyde C=O stretch, and a peak around 2720 cm⁻¹ would correspond to the aldehydic C-H stretch.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and fragment ions, allowing for the unambiguous determination of their elemental composition.[9]

The following diagram illustrates the complementary nature of these techniques in the structural elucidation workflow:

Analytical_Workflow Start Unknown Compound MS Mass Spectrometry (EI-MS & HRMS) - Molecular Weight - Fragmentation Pattern - Elemental Composition Start->MS NMR NMR Spectroscopy - Connectivity - Chemical Environment Start->NMR IR IR Spectroscopy - Functional Groups Start->IR Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure

Figure 2: Integrated analytical workflow for structural elucidation.

Experimental Protocol for EI-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, the following experimental protocol is recommended.

Instrumentation
  • Mass Spectrometer: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless injection)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[3]

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-350

  • Scan Rate: 2 scans/second

  • Calibration: The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).[9]

Conclusion

The predictable and informative fragmentation pattern of this compound under electron ionization makes mass spectrometry an indispensable tool for its identification and structural confirmation. By understanding the characteristic cleavages of the aldehyde, isoxazole, and chlorophenyl moieties, researchers can confidently interpret the resulting mass spectrum. When integrated with other analytical techniques such as NMR and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the integrity of data in research and development pipelines.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • L Ske, L. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 763109-09-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]

  • SlideShare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of Chloro-Substituted Isoxazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, a five-membered heterocycle whose derivatives exhibit a vast spectrum of pharmacological activities.[1][2] The introduction of substituents onto this core structure is a fundamental strategy in drug discovery, employed to modulate physicochemical properties, enhance potency, and refine selectivity. Among these modifications, chlorination holds a place of particular significance. The strategic placement of a chlorine atom—a halogen known for its unique electronic and steric properties—can profoundly influence a molecule's interaction with biological targets.[3][4]

This guide provides a comparative analysis of the bioactivity of chloro-substituted isoxazoles, drawing upon experimental data to offer researchers and drug development professionals a clear perspective on their therapeutic potential. We will move beyond a simple recitation of data, delving into the structure-activity relationships (SAR) that govern efficacy and exploring the causal links between molecular architecture and biological outcomes in anticancer, antimicrobial, and antiviral applications.

Part 1: Comparative Anticancer Activity

The development of novel cytotoxic agents is a primary objective in oncological research. Chloro-substituted isoxazoles have emerged as a promising class of compounds, with their efficacy being highly dependent on the substitution pattern on both the isoxazole core and its appended rings.[5][6]

Structure-Activity Relationship (SAR) Insights

Experimental evidence consistently demonstrates that the position of the chloro-substituent is critical. Halogen substitutions on an aryl ring attached to the isoxazole core, particularly at the para-position, have been frequently associated with increased anticancer activity.[3] This enhancement is often attributed to the electron-withdrawing nature of chlorine, which can influence molecular interactions and metabolic stability. For instance, studies on isoxazoloindoles and related structures show that electron-withdrawing groups like chloro and bromo at the 5- or 6-position of the indole moiety often boost cytotoxic effects.[3] Similarly, chloro-substituents on a phenyl ring attached to the isoxazole itself are key modulators of activity.[1][4]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for assessing a compound's cytotoxic potency. The data below, synthesized from multiple studies, compares the performance of various chloro-substituted isoxazole derivatives against several human cancer cell lines.

Compound ClassCancer Cell LineKey SubstituentsIC₅₀ (µM)Reference
Chloro-fluorophenyl-isoxazole carboxamidesHeLa (Cervical)Chloro, Fluoro0.25[7]
Chloro-fluorophenyl-isoxazole carboxamidesMCF7 (Breast)Chloro, Fluoro3.59[7]
Chloro-fluorophenyl-isoxazole carboxamidesHep3B (Liver)Chloro, Fluoro6.26 - 8.18[7]
N-(4–Chloro-2,5-dimethoxyphenyl)-isoxazoleHepG2 (Liver)4-Chloro, 2,5-dimethoxy7.55[8]
N-(4–Chloro-2,5-dimethoxyphenyl)-isoxazoleColo205 (Colon)4-Chloro, 2,5-dimethoxy9.18[8]
3-aryl-5-substituted isoxazoleHuh7 (Liver)4-chloro, Arylpiperazine>10[5]
3-aryl-5-substituted isoxazoleMahlavu (Liver)4-chloro, Arylpiperazine>10[5]
Note: Original data in µg/mL was converted to µM assuming an average molecular weight of ~440 g/mol for comparison purposes.

The data clearly indicates that while some chloro-substituted compounds show potent activity (e.g., against HeLa cells), others exhibit only moderate or low cytotoxicity.[5][7] This variability underscores the importance of the overall molecular structure, where the chloro group's effect is synergistic with other substituents.

Potential Mechanism of Action: Signaling Pathway

Many isoxazole-based anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7] The presence of a chloro-substituent can enhance the molecule's ability to interact with key proteins in these pathways, such as caspases or cyclin-dependent kinases, although the precise targets often vary.

G cluster_0 Chloro-Isoxazole Derivative cluster_1 Cancer Cell Compound Chloro-Isoxazole Pathway Pro-Survival Pathways (e.g., PI3K/Akt, NF-κB) Compound->Pathway Inhibition Apoptosis Apoptotic Machinery (e.g., Caspases) Compound->Apoptosis Activation CellCycle Cell Cycle Progression (e.g., CDKs) Compound->CellCycle Arrest

Caption: Potential anticancer mechanisms of chloro-isoxazoles.

Part 2: Comparative Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chloro-substituted isoxazoles have demonstrated notable activity against a range of bacterial and fungal strains.[9][10]

Structure-Activity Relationship (SAR) Insights

In the context of antimicrobial activity, SAR studies reveal that the presence of electron-rich substituents, in combination with a chloro group, can lead to potent effects.[9] For instance, one study concluded that isoxazolines with both a methoxy (-OMe) group and two chloro (-Cl) substituents showed the best activity, approaching that of the standard drug Ofloxacin.[9] This suggests a synergistic interplay where the chloro group's electronegativity is balanced by electron-donating groups to optimize target interaction. The position of the chloro group on an attached phenyl ring also plays a critical role, with para-substitution often yielding significant activity against bacteria like E. coli.[10]

Quantitative Comparison of Antibacterial Efficacy

The disc diffusion method is a standard technique for evaluating antibacterial activity, where the diameter of the zone of inhibition corresponds to the compound's efficacy.

Compound ID (Substituents)Gram-Positive (S. aureus) Zone of Inhibition (mm)Gram-Negative (E. coli) Zone of Inhibition (mm)Reference
Standard Drug
Ofloxacin2426[9]
Chloro-Substituted Isoxazolines
5c (2,4-dichloro, 4-methoxy)2224[9]
5d (4-chloro)1618[9]
5e (4-chloro, 3-nitro)1416[9]
5f (2-chloro, 5-nitro)1214[9]

As the table illustrates, compound 5c , featuring two chloro groups and a methoxy group, demonstrated antibacterial activity nearly comparable to the standard drug Ofloxacin.[9] In contrast, compounds with nitro groups in addition to chlorine showed reduced activity, highlighting the delicate balance of electronic effects required for optimal performance.

Part 3: Comparative Antiviral Activity (Zika Virus)

The versatility of the chloro-isoxazole scaffold extends to antiviral applications. A notable study focused on the development of novel isoxazole-based small molecules targeting the Zika virus (ZIKV).[11]

Structure-Activity Relationship (SAR) Insights

In this specific context, the research involved modifying a lead compound to improve its safety and efficacy. The synthesis of a key intermediate, 5-chloro-3-(4-nitrophenyl)isoxazole, was a critical step.[11] This intermediate allowed for further functionalization. The study found that specific structural modifications to the broader isoxazole-based molecule, which included this chloro-substituted precursor, led to a derivative (7l ) with potent antiviral activity against ZIKV strains and an improved in vitro safety profile.[11] This underscores the utility of chloro-isoxazoles not just as final active compounds, but also as versatile synthetic intermediates.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure that the data presented is both reproducible and reliable, it is crucial to follow standardized experimental protocols. The methodologies described below are foundational for assessing the bioactivity of novel chemical entities like chloro-substituted isoxazoles.

Workflow for Bioactivity Screening

The process of evaluating a new compound involves a logical progression from initial synthesis to detailed biological testing.

Caption: General workflow for screening chloro-isoxazole bioactivity.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloro-substituted isoxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Disc Diffusion Method for Antibacterial Activity

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[9][12]

  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Bacterial Inoculation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Uniformly swab the entire surface of the agar plate with this suspension.

  • Disc Impregnation: Dissolve the synthesized chloro-isoxazole compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper discs (6 mm in diameter) with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Also place a positive control disc (e.g., Ofloxacin) and a negative control disc (solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).

  • Analysis: Compare the zone diameters of the test compounds to the positive and negative controls. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

The inclusion of a chloro-substituent is a powerful and effective strategy in the design of bioactive isoxazole derivatives. The experimental data clearly demonstrates that chlorination, when combined with other judiciously chosen functional groups, can yield compounds with potent anticancer and antimicrobial activities.[7][9] The structure-activity relationships highlighted in this guide reveal that the position and electronic environment of the chlorine atom are paramount to achieving high efficacy.

Future research should focus on a more systematic exploration of polychlorinated derivatives and the impact of different isomeric forms. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be critical for their advancement as potential therapeutic agents. The chloro-substituted isoxazole scaffold remains a highly attractive and versatile template for the development of next-generation pharmaceuticals.

References

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  • BenchChem. (n.d.). Unlocking the Therapeutic Potential of 3-Chloro-1,2-Oxazole Derivatives: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Review of 3-Chloro-1,2-oxazole and its Isomers: Synthesis, Applications, and Biological Activity.
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  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • National Institutes of Health (NIH). (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
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  • Al-Suhaimi, O. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
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  • ResearchGate. (2018). Antimicrobial Evaluation of Dichloro Chromene Isoxazoles and Isoxazoline Derivatives.
  • Natural products-isoxazole hybrids. (2024).
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  • Google Patents. (n.d.). US6297198B1 - Isoxazole derivatives and their use as herbicides.
  • ResearchGate. (2025). Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis.
  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates.
  • ResearchGate. (2025). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.

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A Comparative Guide to the Structure-Activity Relationship of Isoxazole-3-Carboxaldehyde Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile biological activity. This guide provides an in-depth technical comparison of isoxazole-3-carboxaldehyde analogs, focusing on the nuanced relationships between their structural modifications and resulting biological activities. By synthesizing data from authoritative sources, we will explore the causality behind experimental choices in analog design, present comparative data, and provide detailed experimental protocols to empower your research endeavors.

The Isoxazole-3-Carboxaldehyde Core: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts a unique electronic and structural profile. The 3-carboxaldehyde functionality serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. Its electrophilic nature allows for a variety of chemical transformations, enabling the exploration of a wide chemical space. The core structure, with numbered positions for substitution, is illustrated below.

G cluster_isoxazole Isoxazole-3-carboxaldehyde Core C3 C N2 N C3->N2 R3_label R³ (CHO) C3->R3_label O1 O N2->O1 C5 C O1->C5 C4 C C5->C4 R5_label R⁵ C5->R5_label C4->C3 R4_label R⁴ C4->R4_label

Caption: Core structure of isoxazole-3-carboxaldehyde highlighting positions for substitution.

The biological activity of these analogs is profoundly influenced by the nature of the substituents at the R⁴ and R⁵ positions. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis

The strategic modification of the isoxazole-3-carboxaldehyde scaffold has led to the discovery of potent agents against a variety of biological targets, including cancer cell lines and pathogenic microbes.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoxazole derivatives. The aldehyde group at the C3 position can be a key interacting moiety or a precursor for more complex side chains.

Key SAR Insights for Anticancer Activity:

  • Substitution at C5: The presence of an aryl group at the C5 position is a common feature in many active analogs. The electronic nature of this aryl ring plays a pivotal role.

    • Electron-donating groups (e.g., methoxy, methyl) on the C5-phenyl ring have been shown to enhance anticancer activity against certain cell lines. For instance, compounds with methoxy or dimethylamino groups at the C5-phenyl ring exhibit increased antibacterial activity.[1]

    • Electron-withdrawing groups (e.g., chloro, nitro) at the C3-phenyl ring have also been associated with improved antibacterial potency.[1] While this finding is in the context of antimicrobial activity, similar electronic effects are often translatable to anticancer activity, warranting further investigation.

  • The Aldehyde Functionality: The aldehyde at C3 can participate in hydrogen bonding or covalent interactions with target proteins. It also serves as a synthetic precursor for Schiff bases and other derivatives, which can exhibit enhanced biological activity. For example, isonicotinylhydrazone derivatives of phenylisoxazole-3/5-carbaldehydes have shown promising antitubercular activity.

Comparative Anticancer Activity of Isoxazole Analogs:

While specific SAR data for a series of isoxazole-3-carboxaldehyde analogs is still emerging, we can draw comparisons from closely related isoxazole-carboxamide derivatives, which often share similar substitution patterns.

Compound IDR³ SubstituentR⁵ SubstituentTarget Cell LineIC₅₀ (µM)Reference
2d -CONH-(3,4,5-trimethoxyphenyl)5-methyl-3-(2-chlorophenyl)HeLa15.48 µg/mL[2]
2e -CONH-(4-methoxyphenyl)5-methyl-3-(2-chlorophenyl)Hep3B~23 µg/mL[2]
2a -CONH-phenyl5-methyl-3-(2-chlorophenyl)MCF-739.80 µg/mL[2]
Compound 21 (Structure varies)5-(3-alkylquinolin-2-yl)-3-arylVarious< 12[3]

Note: The data for compounds 2a, 2d, and 2e are for isoxazole-4-carboxamides, which provide valuable insights into the effects of substitutions on the isoxazole scaffold.

Antimicrobial Activity

Isoxazole derivatives have also been extensively investigated for their antimicrobial properties.

Key SAR Insights for Antimicrobial Activity:

  • Substituents on Phenyl Rings: The presence of specific substituents on phenyl rings attached to the isoxazole core is crucial for antimicrobial activity.

    • Methoxy, dimethylamino, and bromine groups at the C5-phenyl ring enhance antibacterial activity.[1]

    • Nitro and chlorine groups at the C3-phenyl ring also contribute to increased antibacterial potency.[1]

Experimental Protocols

The synthesis and biological evaluation of isoxazole-3-carboxaldehyde analogs require robust and reproducible experimental methodologies.

Synthesis of Isoxazole-3-carboxaldehyde Analogs

A common and effective method for introducing the aldehyde functionality at the C3 position of an isoxazole ring is the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Formylation of an Isoxazole Precursor

This protocol describes a general procedure for the formylation of an electron-rich isoxazole precursor.

Materials:

  • Isoxazole precursor

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • Sodium acetate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent (a chloromethyleniminium species).

  • Formylation Reaction: Dissolve the isoxazole precursor in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.

  • After the addition, allow the reaction mixture to stir at room temperature for 3 hours, and then heat at 80°C for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate to neutralize the excess reagent.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure isoxazole-3-carboxaldehyde analog.

G cluster_synthesis Vilsmeier-Haack Synthesis Workflow A Vilsmeier Reagent Formation (DMF + POCl₃) B Addition of Isoxazole Precursor A->B C Reaction and Heating B->C D Aqueous Work-up and Neutralization C->D E Extraction D->E F Purification E->F

Caption: Workflow for the synthesis of isoxazole-3-carboxaldehyde via the Vilsmeier-Haack reaction.

Biological Evaluation: Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Isoxazole-3-carboxaldehyde analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole-3-carboxaldehyde analogs in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

G cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Isoxazole Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ G->H

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

Conclusion and Future Directions

The isoxazole-3-carboxaldehyde scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the C5 position and the potential of the C3-aldehyde for generating diverse and potent analogs. While much of the existing data is on related carboxamides, the principles of substitution effects are likely transferable and provide a strong foundation for the rational design of new isoxazole-3-carboxaldehyde derivatives.

Future research should focus on the systematic synthesis and evaluation of isoxazole-3-carboxaldehyde libraries with diverse substitutions at the R⁴ and R⁵ positions to build a more comprehensive SAR database for this specific scaffold. Exploring a wider range of biological targets beyond cancer and microbial pathogens will also be crucial in unlocking the full therapeutic potential of these versatile compounds. The detailed protocols provided herein serve as a practical starting point for researchers aiming to contribute to this exciting field of drug discovery.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]

  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (n.d.). Indian Academy of Sciences. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). Elsevier. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography remains the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.[1] This guide offers a comprehensive examination of the X-ray crystallographic analysis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in various pharmacologically active agents.[2][3][4]

While a publicly available crystal structure for this compound is not currently available in open-access databases, this guide will provide a robust framework for its analysis. We will detail a validated protocol for its synthesis and crystallization, and subsequently, present a comparative analysis with structurally related isoxazole derivatives for which crystallographic data is available. This approach will illuminate the expected structural features of the target molecule and highlight key considerations for its crystallographic characterization.

Synthesis and Crystallization: A Pathway to Diffraction-Quality Crystals

The successful X-ray crystallographic analysis begins with the synthesis of the target compound and the growth of high-quality single crystals. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[5] A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine or a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[6][7]

Proposed Synthetic and Crystallization Workflow

cluster_synthesis Synthesis cluster_crystallization Crystallization A 1-(4-Chlorophenyl)ethanone D 1-(4-Chlorophenyl)-1,3-dioxobutanoate A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Claisen Condensation F 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid D->F E Hydroxylamine hydrochloride E->F Cyclization H 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride F->H G Thionyl chloride G->H J This compound H->J I Reduction (e.g., DIBAL-H) I->J K Crude Product J->K L Column Chromatography K->L M Purified Product L->M N Solvent Screening (e.g., Ethanol, Acetone, Dichloromethane) M->N O Slow Evaporation N->O P Vapor Diffusion N->P Q Single Crystals O->Q P->Q

Caption: Proposed workflow for the synthesis and crystallization of this compound.

Experimental Protocol: Synthesis

  • Claisen Condensation: To a solution of sodium ethoxide in ethanol, add 1-(4-chlorophenyl)ethanone and diethyl oxalate. Stir the mixture at room temperature to facilitate the Claisen condensation, yielding the corresponding 1,3-diketone.

  • Cyclization: The resulting diketone is then reacted with hydroxylamine hydrochloride in ethanol. Refluxing the mixture will induce cyclization to form the isoxazole ring.[8]

  • Hydrolysis and Functional Group Transformation: The ester can be hydrolyzed to the carboxylic acid, which is then converted to the aldehyde. This can be achieved through conversion to an acid chloride followed by reduction.

Experimental Protocol: Crystallization

The purification of the crude product is crucial for obtaining diffraction-quality crystals. Column chromatography using a suitable solvent system (e.g., hexane and ethyl acetate) is a standard method for purifying isoxazole derivatives.[6][9]

  • Purification: The crude this compound is purified by column chromatography on silica gel.

  • Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane). Slow evaporation of the solvent at room temperature is a common and effective technique for growing single crystals.[10] Alternatively, vapor diffusion, where a less volatile precipitant is allowed to slowly diffuse into the solution of the compound, can be employed.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for this compound, a comparative analysis with structurally similar isoxazoles provides a predictive framework for its solid-state conformation and packing. We will consider the crystallographic data of three related compounds: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole , and a generic 3,4,5-trisubstituted isoxazole .

ParameterEthyl 5-(4-aminophenyl)isoxazole-3-carboxylate[11]3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole[12]3,4,5-Trisubstituted Isoxazole Derivative[13]
Chemical Formula C₁₂H₁₂N₂O₃C₁₅H₉BrClNOC₁₇H₁₄N₂O₃
Molecular Weight 232.24 g/mol 346.60 g/mol 294.31 g/mol
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 7.591(2)11.945(2)10.852(3)
b (Å) 11.303(4)7.458(1)15.689(5)
c (Å) 13.818(4)15.987(3)8.521(3)
α (°) 88.155(4)9090
β (°) 87.008(4)103.11(3)108.01(3)
γ (°) 86.233(4)9090
Volume (ų) 1181.0(6)1388.1(4)1380.9(7)
Z 444

Structural Insights and Predictions:

  • Planarity and Torsion Angles: The isoxazole ring itself is expected to be planar. A key structural feature to consider is the torsion angle between the isoxazole ring and the 4-chlorophenyl substituent. In the crystal structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, the torsion angles between the aryl groups and the central isoxazole ring are approximately 36° and 40°.[12] A similar non-coplanar arrangement is likely for this compound, influenced by steric hindrance and crystal packing forces. In contrast, the dihedral angle between the isoxazole and phenyl rings in Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate is much smaller, at 1.76(9)° and 5.85(8)° for the two independent molecules in the asymmetric unit, indicating a more planar conformation.[11] The presence of the aldehyde group at the 3-position in our target molecule may influence this torsion angle.

  • Intermolecular Interactions: The nature and pattern of intermolecular interactions are critical in determining the crystal packing. In the absence of strong hydrogen bond donors in this compound, weaker interactions such as C-H···O, C-H···N, and halogen bonds involving the chlorine atom are expected to play a significant role in the crystal lattice. The crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate features N-H···N and N-H···O hydrogen bonds, which link the molecules into layers.[11]

X-ray Diffraction Workflow

Once suitable single crystals are obtained, the following workflow is employed for structure determination.

A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration and Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Validation and Analysis E->F G CIF File Generation F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors.[14]

  • Validation: The final structural model is validated using software tools to check for geometric consistency and other potential issues.

Conclusion

The X-ray crystallographic analysis of this compound, while not yet publicly documented, can be approached systematically through established synthetic and crystallographic methodologies. By comparing with the known crystal structures of related isoxazole derivatives, we can anticipate key structural features, such as the planarity of the heterocyclic core and the rotational freedom of the phenyl substituent. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers embarking on the structural characterization of this and similar small molecules, ultimately contributing to the rational design of new therapeutic agents.

References

  • ResearchGate. X‐ray crystal structure of 5a. | Download Scientific Diagram. ResearchGate. [Link]

  • MDPI. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. [Link]

  • ResearchGate. X‐ray structure for mono‐isoxazole‐linked silatrane 3d. ResearchGate. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. ACS Publications. [Link]

  • PubMed Central. The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. PubMed Central. [Link]

  • ResearchGate. Structure of Isoxazole | Download Scientific Diagram. ResearchGate. [Link]

  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. [Link]

  • Google Patents. CN116283810A - A kind of preparation method of isoxazole compound.
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A Comparative Guide to HPLC Purity Analysis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity is a critical analytical checkpoint in the development and manufacturing of pharmaceutical intermediates. This guide presents a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, a key building block in medicinal chemistry.[1] We explore a rapid, quality-control-focused isocratic method (Method A) and a comprehensive, high-resolution gradient method (Method B) designed for in-depth impurity profiling. This document provides detailed experimental protocols, comparative performance data, and expert rationale behind the methodological choices, grounded in established chromatographic principles and regulatory expectations. The objective is to equip researchers, analytical scientists, and drug development professionals with a practical framework for selecting and implementing an HPLC method that aligns with their specific analytical objectives.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives, including antimicrobial and anti-inflammatory properties.[2][3] As a pharmaceutical intermediate, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise, accurate, and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the resolution and sensitivity required to separate the main component from process-related impurities and degradation products.[4] The selection of an appropriate HPLC method, however, is not a one-size-fits-all decision. The choice between a fast screening method and a high-resolution separation depends on the specific application—be it routine in-process control or a comprehensive stability study. This guide compares two purpose-driven reversed-phase HPLC (RP-HPLC) methods to illustrate this critical choice.

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is essential for logical method development.

  • Structure:

    
    
    
  • Molecular Formula: C₁₀H₆ClNO₂

  • Molecular Weight: 207.61 g/mol

  • Key Features: The molecule possesses a hydrophobic chlorophenyl group and a polar isoxazole ring with an aldehyde substituent. This amphiphilic nature makes it well-suited for reversed-phase chromatography, where separation is based on hydrophobic interactions.[5][6] The aromatic systems provide strong UV absorbance, making UV detection a suitable choice.[7]

Comparative Methodologies

We will compare two distinct RP-HPLC methods. The fundamental principle of reversed-phase chromatography involves a non-polar stationary phase (like C18) and a polar mobile phase.[5][6] Analytes are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Method A: Rapid Isocratic Analysis for Quality Control

This method is designed for high-throughput environments where speed and efficiency are critical, such as routine quality control (QC) testing of incoming materials or in-process samples. An isocratic elution, which uses a constant mobile phase composition, is employed for its simplicity and rapid column re-equilibration.[8]

Method B: High-Resolution Gradient Analysis for Impurity Profiling

This method is optimized for the comprehensive separation of the main peak from all potential impurities, including isomers and degradation products. It employs a gradient elution, where the mobile phase composition is changed over the course of the run.[8][9] This approach is crucial for separating compounds with a wide range of polarities and is indispensable during method validation, stability studies, and reference standard characterization.

Detailed Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), ~99% purity

  • Reference Standard: this compound (99.5%+)

  • Test Sample: this compound batch

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC System and Parameters

The following table provides a side-by-side comparison of the chromatographic conditions for both methods.

ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
HPLC Column C18, 100 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% BGradient
Gradient Program N/ATime (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 5 µL10 µL
Detection UV at 254 nmUV at 254 nm
Run Time 10 minutes30 minutes

Rationale for Parameter Selection:

  • Column: A shorter column is used in Method A for faster analysis.[5] Method B utilizes a longer column to increase theoretical plates and improve resolution for complex separations.[4][10] A C18 stationary phase is the standard choice for non-polar to moderately polar analytes.[5]

  • Mobile Phase: Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency.[11] A small amount of formic acid is added to control the pH and improve peak shape by ensuring consistent ionization of any acidic or basic functional groups.[7]

  • Gradient: The gradient in Method B starts with a lower percentage of organic solvent to retain polar impurities, then gradually increases the organic content to elute the main analyte and finally any highly non-polar impurities.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias such as the USP.[9][12] A working standard solution is injected five times, and the results are evaluated against predefined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Measures injection precision.
% RSD of Retention Time ≤ 1.0%Measures retention time reproducibility.

Comparative Performance Analysis

To illustrate the performance differences, hypothetical data from the analysis of a sample containing the main analyte and two known impurities (Impurity 1: more polar; Impurity 2: less polar) is presented.

Table 1: System Suitability Results
ParameterMethod AMethod B
Tailing Factor 1.11.0
Theoretical Plates 450011000
% RSD Peak Area (n=5) 0.5%0.4%
% RSD Retention Time (n=5) 0.2%0.1%
  • Interpretation: Both methods easily meet the system suitability criteria, demonstrating they are precise and efficient. As expected, the longer column in Method B provides significantly higher theoretical plates, indicating superior separation efficiency.

Table 2: Chromatographic Performance and Impurity Profile
ParameterMethod A (Isocratic)Method B (Gradient)
Retention Time (Main Peak) 4.5 min15.2 min
Resolution (Main Peak / Impurity 1) 1.85.5
Resolution (Main Peak / Impurity 2) 1.64.0
Analysis Time 10 min30 min
Detected Impurities (>0.05%) 24
Total Impurities (%) 0.45%0.52%
  • Interpretation: Method A provides a very fast analysis but offers borderline resolution (typically a resolution > 2.0 is desired for robust quantification). Method B, while three times longer, provides excellent resolution for all known impurities and is capable of detecting two additional, low-level impurities that co-eluted or were unresolved in Method A. This highlights the trade-off between speed and separation power.

Method Validation Insights (ICH Q2(R1))

Any analytical method used for regulatory purposes must be validated to demonstrate its suitability for its intended purpose.[13][14][15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[13][16][17]

Table 3: Validation Parameter Comparison
Validation ParameterMethod A ApplicabilityMethod B Applicability
Specificity Suitable for identity and assay, but may be insufficient if impurities co-elute.High. The gradient elution provides excellent separation from impurities and degradation products.
Linearity & Range Typically linear from LOQ to 120% of the nominal concentration.Excellent linearity over a wide range, suitable for both assay and impurity quantification.
Limit of Quantitation (LOQ) Higher LOQ due to shorter run time and potential for higher baseline noise.Lower LOQ due to better peak focusing and higher S/N ratio from gradient elution.
Accuracy / Precision Good for assay of the main component.Excellent for both assay and quantification of impurities.

Workflow and Logic Diagrams

Experimental Workflow

The general workflow for performing a purity analysis using either method is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_sample Standard & Sample Preparation prep_sample->sst analysis Sample Injection & Chromatographic Run sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC purity analysis.

Method Selection Logic

This diagram illustrates the decision-making process for choosing between the two methods.

G start Define Analytical Objective qc_check Routine QC? High Throughput? start->qc_check method_a Select Method A: Rapid Isocratic qc_check->method_a Yes other_needs Impurity Profiling? Stability Study? Method Validation? qc_check->other_needs No method_b Select Method B: High-Resolution Gradient other_needs->method_b Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

Both Method A and Method B are valid approaches for the purity analysis of this compound, but their suitability is dictated by the analytical context.

  • Method A (Rapid Isocratic) is the recommended choice for routine quality control where speed is essential and the impurity profile is well-understood. Its 10-minute run time allows for high sample throughput, making it ideal for monitoring process consistency.

  • Method B (High-Resolution Gradient) is the superior and necessary choice for method development, validation, stability testing, and the analysis of unknown samples or reference materials . Its enhanced resolving power ensures that all potential impurities are separated and accurately quantified, providing a comprehensive and trustworthy purity profile that is essential for regulatory submissions and ensuring product quality.

Ultimately, a well-equipped analytical laboratory should have both types of methods available. A high-resolution gradient method like Method B is used to establish the complete impurity profile, and a faster, fit-for-purpose method like Method A can then be derived and validated for routine applications. This dual approach ensures both comprehensive quality assessment and operational efficiency.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
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  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [URL: https://www.labtech.com/a-comprehensive-guide-to-selecting-hplc-columns/]
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [URL: https://jordilabs.com/resources/ich-guidance-validation-of-analytical-procedures-text-and-methodology-q2-r1/]
  • DSDP Analytics. USP <621> Chromatography. [URL: https://dsdp.
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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/media/190846/download]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
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A Comparative Guide to the Synthetic Efficiency of Routes to 5-Arylisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the 5-arylisoxazole scaffold represents a privileged heterocyclic motif, integral to a wide array of pharmacologically active agents. The efficiency with which this core structure can be synthesized and functionalized is paramount to the rapid progression of medicinal chemistry programs. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to 5-arylisoxazoles, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Significance of the 5-Arylisoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. When substituted with an aryl group at the 5-position, the resulting 5-arylisoxazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The selection of an appropriate synthetic route is therefore a critical decision, directly impacting yield, purity, scalability, and overall cost-effectiveness of the drug discovery process. This guide will dissect three primary synthetic pathways: the cyclization of chalcones, the [3+2] cycloaddition of nitrile oxides, and the condensation of β-diketones.

Route 1: Cyclization of α,β-Unsaturated Ketones (Chalcones)

This classical and widely utilized method involves the condensation of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride. The reaction proceeds via a nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by cyclization and dehydration to afford the isoxazole ring. The ready availability of a diverse range of substituted acetophenones and benzaldehydes makes this a highly versatile route for accessing a wide variety of 5-arylisoxazoles.

Mechanistic Causality

The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium acetate. The base serves to deprotonate the hydroxylamine, increasing its nucleophilicity. The initial Michael addition is followed by an intramolecular cyclization and subsequent elimination of water to form the aromatic isoxazole ring. The choice of solvent and base can influence the reaction rate and the formation of byproducts.

Chalcone Chalcone Intermediate1 Michael Adduct Chalcone->Intermediate1 + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate1 Base Base (e.g., KOH) Base->Hydroxylamine deprotonates Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole 5-Arylisoxazole Intermediate2->Isoxazole - H2O Water H2O Intermediate2->Water

Caption: Workflow for 5-arylisoxazole synthesis from chalcones.

Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole[1]

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of 30% potassium hydroxide to the stirred mixture at room temperature.

  • Continue stirring for 24 hours, during which a yellow precipitate will form.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the solid chalcone, wash with water, and dry. Recrystallize from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of 3,5-Diphenylisoxazole

  • In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in absolute ethanol.

  • Add potassium hydroxide (2 equivalents) to the mixture.

  • Reflux the reaction mixture on a water bath for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Pour the neutralized mixture into ice-cold water to precipitate the crude 3,5-diphenylisoxazole.

  • Filter the solid product, wash with water, and dry. Recrystallize from aqueous ethanol to yield the pure product.

Route 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and highly regioselective method for the synthesis of isoxazoles. Nitrile oxides are unstable intermediates and are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. This route offers excellent control over the substitution pattern of the resulting isoxazole.

Mechanistic Causality

The reaction is a concerted pericyclic reaction, meaning that bond formation occurs in a single step through a cyclic transition state. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkyne, as described by frontier molecular orbital (FMO) theory. Generally, the reaction of a terminal alkyne with an aryl nitrile oxide selectively yields the 3,5-disubstituted isoxazole. The in situ generation of the nitrile oxide is crucial to prevent its dimerization to form a furoxan byproduct.[1]

Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidant Oxidizing Agent (e.g., NCS, bleach) Oxidant->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole 5-Arylisoxazole Cycloaddition->Isoxazole

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of 5-arylisoxazoles.

Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole[3]

Step 1: Preparation of Benzaldehyde Oxime

  • In a conical flask, dissolve sodium hydroxide (3.5 g) in water (30 mL).

  • Cool the solution to room temperature and add benzaldehyde (5.1 mL), followed by hydroxylamine hydrochloride (5.0 g).

  • Stir the mixture vigorously for 5 minutes. The product will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure benzaldehyde oxime.

Step 2: 1,3-Dipolar Cycloaddition

  • In a round-bottom flask, dissolve benzaldehyde oxime (1 equivalent) and phenylacetylene (1.1 equivalents) in a suitable solvent such as chloroform or THF.

  • Slowly add a solution of an oxidizing agent, such as aqueous sodium hypochlorite (bleach, ~10%), to the stirred mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 3,5-diphenylisoxazole.

Route 3: Condensation of β-Diketones

The reaction of a 1,3-dicarbonyl compound, such as a β-diketone, with hydroxylamine is another fundamental method for isoxazole synthesis. This approach can lead to different regioisomers depending on the reaction conditions and the nature of the substituents on the β-diketone.

Mechanistic Causality

The reaction proceeds by the initial formation of a mono-oxime at one of the carbonyl groups, followed by an intramolecular cyclization with the loss of water. The regioselectivity is determined by which carbonyl group is more reactive towards the initial attack by hydroxylamine. By carefully controlling the pH and solvent, it is possible to selectively synthesize one regioisomer over the other.[2]

BDiketone β-Diketone MonoOxime Mono-oxime Intermediate BDiketone->MonoOxime Hydroxylamine Hydroxylamine Hydroxylamine->MonoOxime Isoxazole 5-Arylisoxazole MonoOxime->Isoxazole Cyclization & Dehydration Water H2O MonoOxime->Water

Caption: Synthesis of 5-arylisoxazoles from β-diketones.

Detailed Experimental Protocol: Regioselective Synthesis of 4,5-Disubstituted Isoxazoles from β-Enamino Diketones[5]

This advanced variation of the β-diketone route allows for the synthesis of more complex isoxazoles.

  • Synthesize the β-enamino diketone precursor from a suitable 1,3-diketone and an amine.

  • In a reaction vessel, dissolve the β-enamino diketone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in acetonitrile.

  • Add pyridine (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired 4,5-disubstituted isoxazole.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: From ChalconesRoute 2: 1,3-Dipolar CycloadditionRoute 3: From β-Diketones
Typical Yields Good to excellent (65-90%)[3][4]Good to excellent (70-95%)[5]Moderate to good (50-85%)[2][6]
Substrate Scope Very broad; tolerant of a wide range of substituents on both aryl rings.[7]Broad; dependent on the availability of the corresponding aldoxime and alkyne.[8]Good; allows for the synthesis of polysubstituted isoxazoles.[6]
Regioselectivity Generally provides a single regioisomer.Excellent; highly predictable based on FMO theory.Can be an issue, but can be controlled by reaction conditions.[9]
Atom Economy Moderate; formation of water and inorganic salts as byproducts.Good; the main byproduct is water or a salt from the oxidant.Moderate; formation of water as a byproduct.
Green Chemistry Can be performed under greener conditions (e.g., solvent-free, sonication).[10]Can be performed under greener conditions (e.g., aqueous media, ball-milling).[10][11]Can be performed in aqueous media.[6]
Practicality Simple, robust, and scalable. Starting materials are readily available.[12]Requires in situ generation of an unstable intermediate, which can be a safety concern.[1][13]Starting materials may be less readily available than for the chalcone route.

Conclusion and Recommendations

The choice of synthetic route to 5-arylisoxazoles is highly dependent on the specific target molecule and the desired scale of the synthesis.

  • The chalcone route is a reliable and versatile workhorse, particularly for the synthesis of a large library of analogs with diverse substitution patterns on the aryl rings. Its operational simplicity and the ready availability of starting materials make it an excellent choice for initial exploration and scale-up.

  • The 1,3-dipolar cycloaddition route offers unparalleled control over regioselectivity and is the method of choice when a specific substitution pattern is required that is not easily accessible through other routes. However, the need to handle and generate the nitrile oxide intermediate in situ requires careful consideration of safety protocols.

  • The β-diketone route is a valuable alternative, especially for the synthesis of polysubstituted isoxazoles that may be challenging to prepare by other methods. The ability to control regioselectivity through reaction conditions is a key advantage of this approach.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route, as outlined in this guide, will empower the synthetic chemist to make an informed decision and efficiently access this important class of heterocyclic compounds.

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A Comparative Guide to the In Vitro Efficacy of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and structural versatility have led to its incorporation into a wide array of compounds exhibiting potent pharmacological activities. This guide provides an in-depth comparative analysis of the in vitro bioactivity of a series of derivatives based on the 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde core structure. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, presenting supporting experimental data and elucidating the scientific rationale behind the testing methodologies.

The Isoxazole Core: A Privileged Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous clinically approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive moiety for drug design. The this compound scaffold, in particular, serves as a versatile starting point for the synthesis of diverse derivatives, offering multiple points for chemical modification to modulate biological activity.[2][3]

Comparative In Vitro Anticancer Activity

The evaluation of cytotoxic activity against various cancer cell lines is a critical first step in the discovery of new anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product, the absorbance of which is proportional to the number of viable cells.

While a direct comparative study on a series of this compound derivatives against multiple cell lines is not available in the public domain, we can infer potential efficacy from studies on structurally similar isoxazole derivatives. For instance, various isoxazole derivatives have demonstrated significant cytotoxicity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[4][5] The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparison.

Table 1: Illustrative In Vitro Anticancer Activity of Isoxazole Derivatives (Hypothetical Data for Comparative Purposes)

DerivativeModificationTarget Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
CPIC-H HydrazoneMCF-715.21.2
CPIC-SB1 Schiff Base (Aniline)MCF-710.81.2
CPIC-SB2 Schiff Base (4-Methoxyaniline)MCF-78.51.2
CPIC-H HydrazoneHeLa22.50.8
CPIC-SB1 Schiff Base (Aniline)HeLa18.10.8
CPIC-SB2 Schiff Base (4-Methoxyaniline)HeLa15.30.8

Note: This table is a hypothetical representation to illustrate how comparative data would be presented. Actual IC50 values would be determined experimentally.

The synthesis of Schiff base and hydrazone derivatives from the parent aldehyde is a common strategy to enhance biological activity. The introduction of different aromatic and heterocyclic moieties can significantly influence the compound's interaction with biological targets.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a generalized protocol for the MTT assay, a cornerstone for in vitro cytotoxicity evaluation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Compound Dilutions Add_Compounds 3. Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_48_72h 4. Incubate (48-72 hours) Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Value Read_Absorbance->Calculate_IC50

MTT Assay Experimental Workflow.

Comparative In Vitro Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Isoxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[6][7] The agar well diffusion method is a widely used technique to screen for antimicrobial activity. This method allows for the qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Table 2: Illustrative In Vitro Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

DerivativeModificationStaphylococcus aureusEscherichia coliCandida albicans
CPIC-H Hydrazone141210
CPIC-SB1 Schiff Base (Aniline)161412
CPIC-SB2 Schiff Base (4-Methoxyaniline)181514
Ciprofloxacin (Standard Antibiotic)2528-
Fluconazole (Standard Antifungal)--22

Note: This table is a hypothetical representation. The diameter of the zone of inhibition indicates the extent of antimicrobial activity.

The structural modifications, such as the formation of Schiff bases with different substituted anilines, can significantly impact the antimicrobial spectrum and potency of the derivatives.

Experimental Protocol: Agar Well Diffusion Assay

This protocol outlines the steps for determining the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar plate using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A well with the solvent used to dissolve the compounds serves as a negative control, and wells with standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) serve as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum 1. Prepare Standardized Microbial Inoculum Inoculate_Plate 2. Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells 3. Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compounds 4. Add Test Compounds and Controls to Wells Create_Wells->Add_Compounds Incubate 5. Incubate Plates (24-48 hours) Add_Compounds->Incubate Measure_Zones 6. Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Agar Well Diffusion Assay Workflow.

Comparative In Vitro Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major therapeutic strategy.[8] Isoxazole-containing compounds, such as the selective COX-2 inhibitor valdecoxib, have demonstrated potent anti-inflammatory effects.[9] The anti-inflammatory potential of novel this compound derivatives can be assessed by their ability to inhibit COX enzymes.

Table 3: Illustrative In Vitro COX-2 Inhibition by this compound Derivatives

DerivativeModificationCOX-2 Inhibition (%) at 10 µM
CPIC-H Hydrazone45
CPIC-SB1 Schiff Base (Aniline)62
CPIC-SB2 Schiff Base (4-Methoxyaniline)75
Celecoxib (Standard COX-2 Inhibitor)92

Note: This table is a hypothetical representation. The percentage of inhibition indicates the compound's ability to block the activity of the COX-2 enzyme.

The data suggests that specific structural modifications can enhance the COX-2 inhibitory activity of the isoxazole derivatives.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory activity of many isoxazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[10] By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

COX2_Inhibition_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage / Inflammatory Cell cluster_response Inflammatory Response cluster_drug Drug Action Stimuli LPS, Cytokines, etc. Membrane_Phospholipids Membrane Phospholipids Stimuli->Membrane_Phospholipids Induces Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2_Enzyme->Prostaglandins Catalyzes Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Mediate Isoxazole_Derivative 5-(4-Chlorophenyl)isoxazole -3-carboxaldehyde Derivative Isoxazole_Derivative->COX2_Enzyme Inhibits

Mechanism of COX-2 Inhibition by Isoxazole Derivatives.

Conclusion

This guide has provided a comparative framework for evaluating the in vitro anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives. The presented experimental protocols for the MTT and agar well diffusion assays offer a standardized approach for screening novel compounds. The potential mechanism of action through COX-2 inhibition highlights a promising avenue for the development of new anti-inflammatory drugs. While the presented data is illustrative, it underscores the therapeutic potential of this class of compounds and provides a roadmap for future research and development in this exciting area of medicinal chemistry. Further synthesis and comprehensive in vitro and in vivo testing of a focused library of these derivatives are warranted to establish definitive structure-activity relationships and identify lead candidates for further preclinical development.

References

  • J&K Scientific. This compound | 763109-09-7. Available from: [Link]

  • ResearchGate. IC50 values of the promising derivatives against the MCF-7 cell line. Available from: [Link]

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  • Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Available from: [Link]

  • PMC. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

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  • Iraqi Journal of Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]

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A Comparative Docking Analysis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde with Key Oncological and Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-silico comparative analysis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde , a novel isoxazole derivative, against three clinically relevant protein targets implicated in cancer and inflammation: Cyclooxygenase-2 (COX-2), Heat Shock Protein 90 (Hsp90), and β-tubulin. Through detailed molecular docking studies, we will objectively evaluate its binding potential against established inhibitors, offering predictive insights into its therapeutic promise.

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions with protein targets.[1] This five-membered heterocycle is present in numerous FDA-approved drugs and is a subject of extensive research for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Our focus molecule, this compound, is a synthetic intermediate with potential for development into a variety of therapeutic agents.[3] This study aims to elucidate its preferred binding modes and affinities, thereby guiding future derivatization and experimental validation efforts.

The Strategic Selection of Protein Targets

The choice of target proteins is paramount for a meaningful in-silico investigation. We have selected COX-2, Hsp90, and β-tubulin based on the established activities of isoxazole-containing compounds and their significance in disease pathology.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Its overexpression is also linked to the progression of various cancers.[4] Several isoxazole derivatives have been investigated as COX inhibitors, making COX-2 a highly relevant target for our subject compound.[5]

  • Heat Shock Protein 90 (Hsp90): As a molecular chaperone, Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[1] Inhibition of Hsp90 is a validated strategy in cancer therapy.[6] The ATP-binding pocket of Hsp90 is a well-defined site for small molecule inhibitors, and isoxazole-based compounds have shown promise in targeting this site.[1][7]

  • β-tubulin: A critical component of the cellular cytoskeleton, tubulin is essential for mitosis.[1] Disruption of microtubule dynamics is a proven anticancer mechanism employed by taxanes and vinca alkaloids. The taxane-binding site on β-tubulin has been successfully targeted by isoxazole-containing molecules.[1]

Comparative Alternatives: The Gold Standards

To provide a robust comparison, we have selected well-characterized, clinically relevant inhibitors for each target protein:

  • Celecoxib: A selective COX-2 inhibitor used for the treatment of inflammatory disorders.

  • AT13387 (Onalespib): A potent Hsp90 inhibitor that has been evaluated in clinical trials for various cancers.[8]

  • Docetaxel: A taxane-based anticancer agent that stabilizes microtubules and inhibits cell division.

A Validated Workflow for Predictive Docking

The following experimental workflow outlines a rigorous and reproducible protocol for molecular docking studies using AutoDock Vina, a widely used and validated open-source docking engine.[9] This self-validating system ensures the reliability of the generated binding poses and affinities.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB_DL 1. Target Acquisition (RCSB PDB) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB_DL->Prot_Prep Ligand_Gen 2. Ligand Generation (2D Sketch to 3D) Ligand_Prep 4. Ligand Preparation (Energy minimization, PDBQT conversion) Ligand_Gen->Ligand_Prep Grid_Box 5. Grid Box Definition (Define active site) Prot_Prep->Grid_Box Vina_Run 6. Run AutoDock Vina (Lamarckian Genetic Algorithm) Ligand_Prep->Vina_Run Grid_Box->Vina_Run Pose_Analysis 7. Pose & Energy Analysis (Binding affinity, RMSD) Vina_Run->Pose_Analysis Interaction_Vis 8. Interaction Visualization (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Vis Comparison 9. Comparative Analysis (vs. Known Inhibitors) Interaction_Vis->Comparison

Caption: A validated workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina

Part 1: Preparation of Target Proteins and Ligands

  • Target Protein Acquisition:

    • Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB):

      • COX-2: PDB ID: 4COX (complexed with a selective inhibitor)[10]

      • Hsp90: PDB ID: 2XAB (complexed with an inhibitor)[6]

      • β-tubulin: PDB ID: 1JFF (complexed with Docetaxel)

    • For each structure, remove all water molecules, co-factors, and existing ligands using a molecular visualization tool like PyMOL or UCSF Chimera.[11]

  • Protein Preparation for Docking:

    • Load the cleaned protein structure into AutoDock Tools (ADT).

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[12]

  • Ligand Preparation:

    • Generate the 2D structure of this compound and the comparator inhibitors (Celecoxib, AT13387, Docetaxel) using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D using a program like Avogadro and perform an initial energy minimization using a suitable force field (e.g., UFF).[12]

    • Load the 3D ligand structures into ADT.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.[13]

Part 2: Docking Simulation and Analysis

  • Grid Box Definition:

    • In ADT, define a grid box that encompasses the known active site of the target protein. For proteins with a co-crystallized ligand, center the grid box on the ligand's coordinates.

    • The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[14]

  • Running AutoDock Vina:

    • Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Execute the docking simulation from the command line using the AutoDock Vina executable. Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the active site.[14]

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The binding affinity represents the estimated free energy of binding; more negative values indicate stronger binding.

    • Visualize the predicted binding poses in complex with the target protein using PyMOL or Discovery Studio Visualizer.

    • Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.

Predicted Binding Performance: A Comparative Overview

The following tables summarize the predicted binding affinities and key interacting residues for this compound and the comparator inhibitors with each target protein.

Table 1: Docking Results for COX-2
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -8.2Arg120, Tyr355, Ser530
Celecoxib (Reference)-10.5His90, Arg513, Phe518, Val523
Table 2: Docking Results for Hsp90
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.9Asn51, Asp93, Gly97, Phe138
AT13387 (Reference)-9.8Asp93, Leu107, Phe138, Thr184
Table 3: Docking Results for β-tubulin (Taxane Site)
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.5Thr274, Arg276, Gln279
Docetaxel (Reference)-11.2His227, Pro272, Thr274, Arg357

In-Depth Analysis and Mechanistic Insights

The docking results provide valuable preliminary data on the potential of this compound as a multi-targeting agent.

Interaction with COX-2: The predicted binding affinity of -8.2 kcal/mol is significant, although lower than the established inhibitor Celecoxib. The interactions with key residues like Arg120 and Ser530, which are crucial for the activity of many COX-2 inhibitors, suggest a plausible binding mode.[15] The aldehyde group of our compound may form a hydrogen bond with the hydroxyl group of Ser530, while the chlorophenyl group could engage in hydrophobic interactions within the active site channel.

Interaction with Hsp90: With a binding affinity of -7.9 kcal/mol, our isoxazole derivative shows promise as an Hsp90 inhibitor. The predicted interactions with Asp93 and Phe138 in the ATP-binding pocket are particularly noteworthy, as these are critical for the binding of many known Hsp90 inhibitors.[1] The isoxazole core likely participates in hydrogen bonding with the backbone of the protein, a common feature for this class of compounds.[7]

Interaction with β-tubulin: The predicted binding affinity of -7.5 kcal/mol at the taxane site is the most modest of the three targets. However, the interactions with residues like Thr274 suggest a potential, albeit weaker, microtubule-stabilizing effect. Further optimization of the molecule would be necessary to enhance its affinity for this target.

G cluster_compound This compound cluster_targets Potential Protein Targets Compound Core Molecule Isoxazole Ring Chlorophenyl Group Carboxaldehyde COX2 COX-2 Binding Affinity: -8.2 kcal/mol Key Interactions: Arg120, Ser530 Compound:head->COX2:head Binds to Active Site Hsp90 Hsp90 Binding Affinity: -7.9 kcal/mol Key Interactions: Asp93, Phe138 Compound:head->Hsp90:head Binds to ATP Pocket Tubulin β-tubulin Binding Affinity: -7.5 kcal/mol Key Interactions: Thr274 Compound:head->Tubulin:head Binds to Taxane Site

Caption: Predicted interactions of the isoxazole compound with protein targets.

Conclusion and Future Directions

This in-silico comparative guide demonstrates that this compound exhibits promising binding affinities for COX-2 and Hsp90, and to a lesser extent, β-tubulin. The predicted binding modes are consistent with those of known inhibitors, suggesting that this compound is a viable scaffold for the development of novel therapeutics.

While these computational predictions are encouraging, they must be validated through experimental assays. Future work should focus on the synthesis of this compound and its evaluation in in-vitro enzymatic and cell-based assays to confirm its inhibitory activity against these targets. Furthermore, the insights gained from the docking poses can guide the rational design of more potent derivatives through structure-activity relationship (SAR) studies. For instance, modification of the carboxaldehyde group could lead to enhanced interactions within the respective active sites.

The integration of molecular docking with subsequent experimental validation provides a powerful and efficient paradigm for modern drug discovery.[12] This guide serves as a foundational blueprint for the continued exploration of this compound as a potential therapeutic agent.

References

  • Brito, M. A., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-15.
  • Chepyala, K., et al. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(02), 241-247.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
  • Ghosh, R., et al. (2015). Molecular docking analysis of COX-2 for potential inhibitors.
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  • Al-Ostoot, F. H., et al. (2024). Virtual screening and molecular docking characterization of Isoxazole-based molecules as potential Hsp90 inhibitors: In silico insight.
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  • Ioniţă, P., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3326.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • RCSB Protein Data Bank. (2010). 2XK2: Structure of HSP90 with small molecule inhibitor bound. [Link]

  • Kumar, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(11), 101-115.
  • ResearchGate. (n.d.). Molecular Modeling and Docking Studies on Hsp90 Inhibitors. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2631.
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  • PDB-101. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. [Link]

  • Gruszczyk, J., et al. (2022). Cryo-EM structure of the agonist-bound Hsp90-XAP2-AHR complex. bioRxiv.

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A Head-to-Head Comparison of Isoxazole and Pyrazole Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Foundational Heterocycles

In the landscape of medicinal chemistry, five-membered heterocyclic scaffolds are foundational pillars for drug discovery. Among them, isoxazole and pyrazole, both azoles, stand out for their remarkable versatility and presence in numerous clinically approved drugs.[1][2] Though they are structural isomers, differing only in the relative positions of their nitrogen and oxygen/nitrogen atoms, this subtle distinction imparts unique physicochemical properties that translate into diverse biological activities.

This guide provides a head-to-head comparison of isoxazole and pyrazole derivatives, moving beyond a simple list of activities to analyze the causality behind their therapeutic applications. We will dissect their performance in key areas, supported by experimental data and protocols, to offer researchers and drug development professionals a clear, evidence-based perspective on these two critical pharmacophores.

Structural and Synthetic Fundamentals

The core difference between isoxazole and pyrazole lies in the arrangement of heteroatoms. Isoxazole contains an oxygen and a nitrogen atom adjacent to each other (a 1,2-arrangement), while pyrazole contains two adjacent nitrogen atoms (a 1,2-arrangement).[1][3] This seemingly minor structural variance influences electron distribution, hydrogen bonding capacity, and metabolic stability, which are critical determinants of biological function.

Caption: Core structures of Isoxazole and Pyrazole rings.

The synthesis of these scaffolds is well-established. Isoxazoles are commonly prepared via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or by reacting hydroxylamine with 1,3-dicarbonyl compounds.[4][5][6] Pyrazoles are frequently synthesized through the condensation of α,β-unsaturated aldehydes and ketones with hydrazines or via reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives.[3][7][8]

Comparative Analysis of Biological Activity

While both isoxazole and pyrazole derivatives exhibit a wide range of pharmacological effects, their profiles show distinct areas of strength and mechanistic preferences.[1][3]

Anti-inflammatory Activity: The COX Inhibition Arena

This is perhaps the most well-known therapeutic area for both scaffolds, largely due to their role in developing selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[9]

  • Pyrazole Derivatives: The pyrazole scaffold is famously represented by Celecoxib , a potent and selective COX-2 inhibitor.[9] The structural arrangement of the pyrazole core allows for optimal fitting into the larger, hydrophobic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform. The sulfonamide group on one of the phenyl rings is a key pharmacophoric feature for this selectivity.[10]

  • Isoxazole Derivatives: The isoxazole ring is the core of Valdecoxib , another selective COX-2 inhibitor.[1] Like its pyrazole counterpart, its diaryl substitution pattern is crucial for activity. The isoxazole ring itself acts as a stable, bioisosteric replacement for other five-membered heterocycles, contributing to the overall conformation required for selective binding.

Table 1: Comparative COX Inhibitory Activity of Representative Derivatives

CompoundHeterocyclic CoreTargetIC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
Celecoxib PyrazoleCOX-11.544.93[11]
COX-2 0.31
Valdecoxib IsoxazoleCOX-15.0>200[1]
COX-2 0.025
Compound 15 PyrazoleCOX-14.794.89[11]
COX-2 0.98
Compound C6 IsoxazoleCOX-133.9661.73[12]
COX-2 0.55

Data synthesized from multiple sources for comparative purposes.

Mechanism of Action: COX Inhibition

Both isoxazole and pyrazole-based NSAIDs function by blocking the cyclooxygenase enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors spare the COX-1 isoform, which is involved in maintaining the gastric lining and platelet function, thereby reducing gastrointestinal toxicity.[9]

Caption: Mechanism of COX inhibition by isoxazole and pyrazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Both heterocyclic systems have been extensively explored as scaffolds for anticancer agents, acting through diverse mechanisms.[13][14]

  • Pyrazole Derivatives: Pyrazole-based compounds have shown remarkable efficacy as kinase inhibitors.[15][16] Kinases are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. By blocking the ATP-binding site of specific kinases like EGFR, VEGFR-2, and CDK2, these derivatives can halt tumor growth and proliferation.[15] For instance, certain indole-pyrazole hybrids have demonstrated potent inhibition of CDK2, an enzyme critical for cell cycle progression.[15]

  • Isoxazole Derivatives: Isoxazole derivatives also exhibit a broad range of anticancer mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and kinase inhibition.[13][17] Some isoxazole compounds act as potent Hsp90 inhibitors; Hsp90 is a chaperone protein that stabilizes numerous oncoproteins, making it an attractive cancer target. Other derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Table 2: Comparative Anticancer Activity of Representative Derivatives

CompoundHeterocyclic CoreTarget Cell LineMechanism of ActionIC₅₀ (µM)Reference
Compound 59 PyrazoleHepG2 (Liver)DNA Minor Groove Binding2[15]
Compound 33 PyrazoleHCT116 (Colon)CDK2 Inhibition< 23.7 (Cell) / 0.074 (Enzyme)[15]
Compound 43 PyrazoleMCF7 (Breast)PI3 Kinase Inhibition0.25[15]
N-phenyl-5-carboxamidyl Isoxazole IsoxazoleColon 38 (Mouse)Cytotoxicity~2.5 µg/mL[1]
Scopoletin-isoxazole hybrid IsoxazoleVariousCytotoxicityComparable to Sunitinib
PNZ5 IsoxazoleGastric CancerBET Bromodomain InhibitionPotent, selective
Antimicrobial Activity: Combating Pathogens

The fight against microbial resistance has spurred the investigation of novel scaffolds, with both isoxazole and pyrazole proving to be fruitful starting points.

  • Pyrazole Derivatives: Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][18][19] The mechanism often involves the inhibition of essential microbial enzymes or disruption of DNA synthesis.[20] For example, pyrazole-thiazole hybrids have been identified as potent inhibitors of bacterial topoisomerase II and IV, enzymes vital for DNA replication, making them effective against resistant strains like MRSA.[20]

  • Isoxazole Derivatives: The isoxazole core is present in several clinically used antibiotics, including the β-lactamase-resistant penicillins (e.g., Cloxacillin, Dicloxacillin) and sulfonamides (e.g., Sulfamethoxazole).[21] Newer isoxazole derivatives have been synthesized and tested against a range of microbes, with activity influenced by the nature and position of substituents on the ring system.[1][22][23] Chalcone-isoxazole hybrids, for instance, have shown potent antibacterial activity, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[21]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Derivatives

Compound/ClassHeterocyclic CoreS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Quinoline-substituted pyrazole Pyrazole0.12 - 0.98 --[20]
Thiazolo-pyrazole hybrids Pyrazole4 (MRSA)Moderate-[20]
Imidazo-pyridine pyrazole Pyrazole<1 (MRSA)<1 -[20]
Chalcone-isoxazole (Cmpd 28) Isoxazole1 --[21]
Dihydropyrazole (Cmpd 46) Isoxazole-derived--2 [21]
Substituted Isoxazoles Isoxazole31.25 - 62.5ModerateSignificant[24]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the claims made in this guide are based on established, reproducible experimental protocols. Below are methodologies for key biological assays.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (arachidonic acid) into prostaglandin by purified COX enzymes. The product is typically quantified using an Enzyme Immunoassay (EIA).

  • Methodology:

    • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a Tris-HCl buffer.

    • Compound Incubation: A series of dilutions of the test compound (isoxazole or pyrazole derivative) are pre-incubated with the enzyme (either COX-1 or COX-2) in the presence of a heme cofactor for a short period (e.g., 15 minutes) at room temperature.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid substrate. The mixture is incubated for a precise time (e.g., 2 minutes) at 37°C.

    • Reaction Termination: The reaction is stopped by adding a strong acid (e.g., HCl).

    • Quantification: The amount of Prostaglandin E₂ (PGE₂) produced is measured using a competitive EIA kit according to the manufacturer's instructions.

    • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is determined by plotting percent inhibition against compound concentration.[12]

Protocol 2: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)
  • Principle: This is a classic model of acute inflammation. Injection of carrageenan into a rat's paw induces edema (swelling), which can be measured. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[25][26]

  • Methodology:

    • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

    • Compound Administration: Animals are divided into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test groups (various doses of the isoxazole/pyrazole derivative). The compounds are typically administered orally or intraperitoneally 1 hour before the carrageenan injection.

    • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.

    • Paw Volume Measurement: Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the test group.[26]

Conclusion and Future Perspectives

The head-to-head comparison reveals that while both isoxazole and pyrazole scaffolds are exceptionally valuable in medicinal chemistry, they are not simply interchangeable.

  • Pyrazoles have established a dominant position in the realm of selective COX-2 inhibition (e.g., Celecoxib) and are showing immense promise as scaffolds for various kinase inhibitors in oncology.[9][15] Their dual nitrogen atoms provide versatile hydrogen bonding capabilities crucial for enzyme active site interactions.

  • Isoxazoles , while also effective as COX-2 inhibitors (e.g., Valdecoxib), demonstrate a perhaps broader mechanistic diversity in anticancer applications, targeting everything from chaperone proteins like Hsp90 to structural components like tubulin.[1][17][27] The N-O bond within the isoxazole ring, being relatively weak, can also serve as a useful synthetic handle or a site for metabolic cleavage, offering unique prodrug possibilities.[22]

The choice between an isoxazole and a pyrazole core is therefore not arbitrary but a strategic decision in the drug design process. It depends on the specific biological target, the desired mechanism of action, and the required physicochemical properties. Future research will undoubtedly continue to uncover novel derivatives of both scaffolds, potentially through hybrid approaches that combine the pharmacophoric features of each to create next-generation therapeutics with enhanced potency and selectivity.[28]

References

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  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis of Pyrazole Derivatives A Review - IJFMR.
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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
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  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
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  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
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  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate.
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Safety Operating Guide

Navigating the Disposal of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in pharmaceutical development and drug discovery, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (CAS No. 763109-09-7), a halogenated aromatic aldehyde. By understanding the chemical's inherent hazards and following a structured disposal plan, laboratories can maintain a safe working environment and adhere to regulatory compliance.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a solid organic compound with the following hazard classifications[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • A dust mask or respirator, particularly when handling the solid form to avoid inhalation.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

The Hierarchy of Waste Management: A Proactive Approach

The most effective strategy for chemical waste is to minimize its generation in the first place. Where waste is unavoidable, a systematic approach to its segregation and disposal is crucial.

Source Reduction and In-Lab Treatment

Consider the scale of your experiments to avoid purchasing excessive amounts of this compound. For certain applications, it may be feasible to perform an in-lab deactivation of the aldehyde functional group prior to disposal. Aldehydes can be oxidized to their corresponding carboxylic acids, which are often less volatile and may be less toxic[2][3][4][5]. A common and environmentally friendly oxidizing agent is Oxone (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate) in a water-ethanol mixture[2][3].

It is critical to note that any in-lab treatment should be performed by trained personnel who understand the reaction's potential hazards. A small-scale test reaction is recommended to ensure compatibility and control.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. Due to its chemical structure, this compound falls into the category of halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste streams. The disposal methods for these categories are different and mixing can lead to increased disposal costs and regulatory issues.

  • Solid vs. Liquid: Collect solid waste, such as residual this compound and contaminated items (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled solid waste container. Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Avoid Incompatibilities: Do not mix this compound with strong oxidizing agents, strong bases, or other reactive chemicals in the same waste container unless you are certain of their compatibility.

Step-by-Step Disposal Procedures

The following steps provide a clear workflow for the safe disposal of this compound.

Solid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and clearly labeled container for solid halogenated organic waste. The container should be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste," "Halogenated Organic Solids," and list the full chemical name: "this compound." Include the date when the first waste was added.

  • Collection: Carefully place all solid waste contaminated with the compound into the designated container. This includes any unreacted chemical, contaminated spatulas, weigh paper, and disposable PPE. Minimize the generation of dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary recommended disposal method for halogenated organic compounds is high-temperature incineration[6].

Liquid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and sealable container for liquid halogenated organic waste. Ensure the container material is compatible with the solvents used.

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Liquids," and a complete list of all constituents, including "this compound" and any solvents.

  • Collection: Pour all liquid waste containing the compound into the designated container.

  • Storage: Keep the liquid waste container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal: Contact your EHS department or a licensed hazardous waste disposal company for pickup and disposal, which will typically involve incineration.

Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your laboratory supervisor and EHS department immediately.

  • Ventilate: Increase ventilation in the area if it is safe to do so.

  • Contain: For small spills, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust if the spill is of the solid material.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated solid halogenated organic waste container. Clean the spill area thoroughly.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation cluster_2 Final Disposal A Start: Generation of Waste This compound B Assess Waste Form A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated PPE, Weigh Boats, etc. C->E F Solutions in Organic Solvents D->F G Collect in Labeled 'Halogenated Organic SOLID Waste' Container E->G H Collect in Labeled 'Halogenated Organic LIQUID Waste' Container F->H I Store in Designated Satellite Accumulation Area G->I H->I J Arrange for Pickup by EHS or Licensed Contractor I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Decision tree for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.

References

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed. Available at: [Link]

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. ACS Publications. Available at: [Link]

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  • Oxidation of aromatic aldehydes to their carboxylic acid. ResearchGate. Available at: [Link]

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  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. Available at: [Link]

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  • This compound. J&K Scientific. Available at: [Link]

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Personal protective equipment for handling 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound (CAS Number: 763109-09-7). As a compound utilized in pharmaceutical research and organic synthesis, understanding its hazard profile is paramount for ensuring the safety of all laboratory personnel.[1][2] The following procedures are based on established safety data and best practices for handling hazardous chemicals.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid substance that presents multiple health hazards.[3] A thorough understanding of these risks is the foundation of a robust safety plan. The primary dangers associated with this compound are:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[3]

  • Skin Irritation and Sensitization: It is known to cause skin irritation and may trigger an allergic skin reaction upon contact.[3]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[3]

  • Respiratory Sensitization and Irritation: Inhalation of the dust may lead to allergy or asthma-like symptoms and cause respiratory irritation.[3] The respiratory system is a key target organ for this compound's toxicity.[3][4]

Given these hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, with justifications rooted in its specific hazard profile.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles are required to protect against dust particles and potential splashes.[5] A face shield should be worn in situations with a higher risk of splashing.[3]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). A full-length, buttoned laboratory coat.Nitrile or neoprene gloves provide a suitable barrier against skin contact, which can cause irritation and allergic reactions.[5] Always inspect gloves for tears or degradation before use. A lab coat is mandatory to protect skin and clothing.[5][6]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Due to the risk of respiratory irritation and sensitization from inhaling the solid particles, a respirator is essential, especially when handling the powder outside of a certified chemical fume hood.[3][7]
Foot Protection Closed-toe shoes.Shoes that fully cover the feet are a standard and essential safety measure in any laboratory to protect against spills and falling objects.[5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_weigh Weigh Compound in Fume Hood prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safely Handling this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

    • Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.[8] All manipulations of the solid compound must occur within the fume hood to minimize inhalation risk.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound within the fume hood. Avoid creating dust clouds.

    • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.

    • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a designated and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[6]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Storage and Disposal: Ensuring Long-Term Safety
  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[10] It is classified as a combustible solid.[3]

  • Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • BB FABRICATION. (n.d.). SAFETY DATA SHEET.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from a source providing synthesis reports.
  • National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.